molecular formula C8H12N2O2S B13070112 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol CAS No. 908269-58-9

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Cat. No.: B13070112
CAS No.: 908269-58-9
M. Wt: 200.26 g/mol
InChI Key: REIGYWLLOSRIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This hybrid molecule features a 2-amino-1,3-thiazole ring, a privileged scaffold widely recognized for its diverse biological activities, linked to an oxane (tetrahydropyran) moiety via a carbon bridge. The 2-aminothiazole ring is a well-established structural component in bioactive molecules, known for its role as a bioisostere that can enhance lipophilicity, oral absorption, and cell permeability, leading to improved bioavailability in drug candidates . The primary research value of this compound lies in its potential as a versatile building block or intermediate for the synthesis of novel molecules with anticipated biological activity. Researchers are exploring its applications, particularly in the development of new antimicrobial agents, given the demonstrated potency of various 2-aminothiazole and 1,3,4-thiadiazole derivatives against a spectrum of pathogenic microorganisms, including drug-resistant bacterial and fungal strains . The reactivity of the primary amine group on the thiazole ring provides a key handle for further chemical derivatization, allowing for the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies . This makes this compound a valuable scaffold for designing potential inhibitors and probing biological mechanisms. Applications: This compound is intended for research applications only, including use as a reference standard, a key intermediate in organic synthesis, and a core scaffold in drug discovery projects focused on infectious diseases or other therapeutic areas. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,3-thiazol-5-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-7-10-5-6(13-7)8(11)1-3-12-4-2-8/h5,11H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIGYWLLOSRIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CN=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243822
Record name 4-(2-Amino-5-thiazolyl)tetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-58-9
Record name 4-(2-Amino-5-thiazolyl)tetrahydro-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908269-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-5-thiazolyl)tetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, this compound. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide details a rational synthetic approach based on the well-established Hantzsch thiazole synthesis.[2][4][5] Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the target compound. This document is intended to serve as a valuable resource for researchers in synthetic organic chemistry and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][6] The versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its biological profile. The target molecule, this compound, incorporates both the crucial 2-aminothiazole core and a hydrophilic oxanol moiety, suggesting potential for unique solubility and pharmacokinetic properties.

This guide presents a scientifically sound, albeit theoretical, pathway to this novel compound, leveraging established and reliable synthetic methodologies. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests that the core 2-aminothiazole ring can be constructed via the Hantzsch thiazole synthesis. This reaction is a classic and highly effective method for forming thiazole rings by condensing an α-haloketone with a thioamide or thiourea.[4][5][7]

Our proposed forward synthesis, therefore, initiates with the preparation of a key intermediate, an α-halo-oxanone, followed by its cyclocondensation with thiourea. The final step involves the reduction of the ketone functionality on the oxane ring to the desired tertiary alcohol.

Synthetic Pathway Oxan-4-one Oxan-4-one alpha-Halo-oxan-4-one α-Halo-oxan-4-one Oxan-4-one->alpha-Halo-oxan-4-one Halogenation Intermediate_Ketone 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-one alpha-Halo-oxan-4-one->Intermediate_Ketone Hantzsch Synthesis Target_Molecule This compound Intermediate_Ketone->Target_Molecule Reduction Thiourea Thiourea Thiourea->Intermediate_Ketone Reducing_Agent Reducing_Agent Reducing_Agent->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on well-documented procedures for analogous transformations and are presented as a robust starting point for the synthesis.

Synthesis of 5-Bromo-oxan-4-one (α-Halo-ketone Intermediate)

The initial step is the α-halogenation of a cyclic ketone.[8][9][10] Bromination is a common method for this transformation.

Protocol:

  • To a solution of oxan-4-one (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0-1.1 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-oxan-4-one.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-one

This step utilizes the Hantzsch thiazole synthesis.[2][4][5][11]

Protocol:

  • Dissolve 5-bromo-oxan-4-one (1.0 eq) and thiourea (1.1-1.2 eq) in a polar solvent like ethanol or methanol.

  • Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[12] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate, which will likely cause the product to precipitate.[11][13]

  • Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-one. Further purification can be achieved by recrystallization.

Synthesis of this compound (Target Molecule)

The final step is the reduction of the ketone to a tertiary alcohol.

Protocol:

  • Suspend 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-one (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise with stirring.

  • Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[14][15][16]

Spectroscopic Data
Technique Expected Observations
¹H NMR - Aromatic proton on the thiazole ring (singlet).- Protons of the oxane ring (multiplets).- A broad singlet for the amino (NH₂) protons.- A singlet for the hydroxyl (OH) proton (exchangeable with D₂O).
¹³C NMR - Carbons of the thiazole ring (including C=N and C-S).- Carbons of the oxane ring.- The carbon bearing the hydroxyl group (C-OH).
IR Spectroscopy - N-H stretching vibrations of the primary amine.- O-H stretching of the alcohol group.- C=N stretching of the thiazole ring.- C-O stretching of the oxane ether linkage.
Mass Spectrometry - Molecular ion peak (M+) corresponding to the molecular weight of the compound.
Analytical Data
Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Melting Point To assess the purity and identity of the crystalline solid.
Elemental Analysis To confirm the elemental composition (C, H, N, S) of the molecule.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the novel compound this compound, based on the well-established Hantzsch thiazole synthesis. The provided protocols, rooted in proven chemical principles, offer a solid foundation for the practical execution of this synthesis. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This work serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. (URL: [Link])

  • α-Halo ketone - Wikipedia. (URL: [Link])

  • Synthetic Access to Aromatic α-Haloketones - MDPI. (URL: [Link])

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features: Polycyclic Aromatic Compounds - Taylor & Francis. (URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions - Academia.edu. (URL: [Link])

  • Preparation of alpha-halo ketones Definition - Organic Chemistry II Key Term | Fiveable. (URL: [Link])

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal. (URL: [Link])

  • Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones | Organic Letters - ACS Publications. (URL: [Link])

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (URL: [Link])

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: [Link])

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (URL: [Link])

  • (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system - ResearchGate. (URL: [Link])

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. (URL: [Link])

  • Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3 - JOCPR. (URL: [Link])

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem. (URL: [Link])

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (URL: [Link])

  • rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl) - PMC. (URL: [Link])

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones - MDPI. (URL: [Link])

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed. (URL: [Link])

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation - Organic Chemistry Portal. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • 2-amino-5-methyl-1,3-thiazol-4-ol - ChemSynthesis. (URL: [Link])

  • Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole - Impactfactor. (URL: [Link])

  • 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine - PubChem. (URL: [Link])

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives - Baghdad Science Journal. (URL: [Link])

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed analysis of the predicted physicochemical properties of the novel heterocyclic compound, 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol. As a molecule of interest in contemporary drug discovery, a thorough understanding of its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. It is critical to note that as of the date of this publication, direct experimental data for this specific molecule is not available in the public domain. Consequently, this guide employs a predictive approach, grounded in the known properties of structurally analogous compounds and the fundamental principles of physical organic chemistry. By examining the constituent functional groups—the 2-aminothiazole core, the oxane ring, and the tertiary alcohol—we can construct a reliable theoretical profile of the target compound's behavior. This document will serve as an essential resource for guiding initial experimental design, developing analytical methods, and formulating hypotheses regarding the compound's pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is profoundly influenced by its physicochemical properties. Parameters such as solubility, lipophilicity (logP), and ionization state (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these characteristics in the early stages of development is essential for optimizing formulation, predicting in vivo behavior, and ultimately, ensuring the safety and efficacy of the final drug product. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1][2] The incorporation of an oxane ring and a tertiary alcohol introduces unique steric and electronic features that are likely to modulate the overall properties of the molecule, making a detailed physicochemical analysis particularly pertinent.

Structural Analysis and Comparison with Analogues

To establish a predictive framework, we will analyze two structurally related compounds for which public data is available: 4-(2-Amino-1,3-thiazol-4-yl)phenol and 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine .

G cluster_target Target Compound cluster_analogues Structural Analogues target This compound (Data Unavailable) analogue1 4-(2-Amino-1,3-thiazol-4-yl)phenol target->analogue1 Shares aminothiazole core analogue2 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine target->analogue2 Shares oxane and aminothiazole motifs

Caption: Structural relationship between the target compound and its analogues.

These analogues provide valuable reference points. "4-(2-Amino-1,3-thiazol-4-yl)phenol" shares the aminothiazole core and introduces a hydroxyl group on an aromatic ring, offering insights into the influence of a hydroxyl group on a related scaffold.[3] "5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine" is particularly relevant as it contains both the aminothiazole and oxane rings, albeit with a carbonyl group instead of a hydroxyl.[4]

Comparative Physicochemical Data of Analogous Compounds

The following table summarizes the available or computed physicochemical data for the selected analogues. This comparative data will form the basis for our predictions for this compound.

Property4-(2-Amino-1,3-thiazol-4-yl)phenol5-(Oxane-4-carbonyl)-1,3-thiazol-2-aminePredicted: this compound
Molecular Formula C₉H₈N₂OS[3]C₉H₁₂N₂O₂S[4]C₉H₁₄N₂O₂S
Molecular Weight ( g/mol ) 192.24[3]212.27[4]~214.29
logP (Octanol/Water) 2.2 (Computed)[3]0.9 (Computed)[4]1.0 - 1.5
Aqueous Solubility Data not readily availableData not readily availableModerate
pKa (Acidic) ~9-10 (Phenolic OH)N/AN/A
pKa (Basic) ~5 (Aminothiazole)~5 (Aminothiazole)~5-6 (Aminothiazole)
Hydrogen Bond Donors 2[3]2[4]3
Hydrogen Bond Acceptors 3[3]4[4]4

Predicted Physicochemical Properties of this compound

Based on the analysis of its structural components and comparison with the analogues, we can predict the following physicochemical properties for the target compound.

Acidity and Basicity (pKa)

The primary determinant of the acid-base properties of this compound will be the 2-aminothiazole ring. The exocyclic amino group imparts basicity to the molecule. The pKa of the conjugate acid of 2-aminothiazole itself is approximately 5.3. Therefore, it is anticipated that the target molecule will have a basic pKa in the range of 5-6 . The tertiary alcohol is a very weak acid, with a pKa typically around 18, and will not contribute significantly to the acidity in a physiological pH range.[5] The oxane ring is chemically inert under normal physiological conditions and will not influence the pKa.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The 2-aminothiazole ring is relatively polar. The oxane ring, a saturated heterocycle, is also polar.[6] The presence of the tertiary alcohol group will further increase the polarity and hydrogen bonding capacity of the molecule.[7]

Comparing to the analogues, "4-(2-Amino-1,3-thiazol-4-yl)phenol" has a computed logP of 2.2, with the phenyl ring contributing significantly to its lipophilicity.[3] In contrast, "5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine" has a lower computed logP of 0.9, reflecting the more polar nature of the oxane and carbonyl groups compared to a phenol.[4] Our target molecule replaces the carbonyl with a hydroxyl group, which is generally more polar. Therefore, we predict a logP in the range of 1.0 to 1.5 . This suggests that the compound will have a balanced hydrophilic-lipophilic character, which is often desirable for oral bioavailability.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. The presence of multiple polar functional groups—the amino group, the thiazole nitrogen, the oxane oxygen, and the hydroxyl group—all capable of hydrogen bonding with water, suggests that this compound will exhibit moderate aqueous solubility . The solubility will be pH-dependent due to the basicity of the aminothiazole group. At pH values below its pKa (i.e., in an acidic environment like the stomach), the compound will be protonated, forming a more soluble salt.

Hydrogen Bonding Capacity

The molecule possesses three hydrogen bond donors (the two hydrogens of the amino group and the one from the hydroxyl group) and four hydrogen bond acceptors (the two nitrogens of the thiazole ring, the oxygen of the oxane ring, and the oxygen of the hydroxyl group). This significant hydrogen bonding potential will influence its interactions with biological targets and its solubility in polar solvents.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted properties, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

G cluster_workflow pKa Determination Workflow A Dissolve compound in co-solvent (e.g., Methanol/Water) B Titrate with standardized acid (e.g., HCl) A->B C Monitor pH with a calibrated electrode B->C D Generate titration curve (pH vs. volume of titrant) C->D E Determine equivalence point and pKa from the curve D->E

Caption: Workflow for pKa determination by potentiometric titration.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method
  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

While direct experimental data for this compound is currently unavailable, a robust predictive profile of its key physicochemical properties has been constructed through a systematic analysis of its structural components and comparison with known analogues. The compound is predicted to be a moderately water-soluble base with a pKa around 5-6 and a balanced lipophilicity (logP ~1.0-1.5). These characteristics suggest that it may possess favorable ADME properties. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. This technical guide serves as a foundational document to support the ongoing research and development of this promising molecule.

References

  • Exploring Oxane: Properties, Applications, and Suppliers in China. (URL: [Link])

  • Knowing Your Alcohol Chemical & Physical Properties. Mid-West Instrument. (2021). (URL: [Link])

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (URL: [Link])

  • Aminothiazole (CAS 96-50-4) - Chemical & Physical Properties. Cheméo. (URL: [Link])

  • 4-(2-AMINO-THIAZOL-4-YL)-PHENOL (CAS 57634-55-6). LookChem. (URL: [Link])

  • Physical and Chemical Properties of Alcohols. MolecularCloud. (2024). (URL: [Link])

  • Oxane (CAS N° 59323-76-1). ScenTree. (URL: [Link])

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. (URL: [Link])

  • 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. PubChem. (URL: [Link])

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. (2022). (URL: [Link])

  • Physical Properties Of Alcohols, Important Topics For JEE Chemistry 2024. (2024). (URL: [Link])

  • 2-Aminothiazole. Wikipedia. (URL: [Link])

  • 2-Aminothiazole. PubChem. (URL: [Link])

  • Supplementary material of 2-aminothiazole derivatives. (URL: [Link])

  • Oxane (CAS N° 59323-76-1). ScenTree. (URL: [Link])

  • The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. BYJU'S. (URL: [Link])

  • 10.1 Structure and Classification of Alcohols. Chemistry LibreTexts. (2019). (URL: [Link])

  • oxane. Stenutz. (URL: [Link])

  • 4-{2-[(4-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenol. PubChem. (URL: [Link])

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol - Publications - Abstract Sifter. EPA. (URL: [Link])

  • 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid. (URL: [Link])

  • 3-[[[5-[[(3-Methylbutyl)amino]carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid Properties. EPA. (URL: [Link])

  • Approximate pKa chart of the functional groups: values to know. (URL: [Link])

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. (URL: [Link])

  • SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. IRJET. (URL: [Link])

  • 2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid Properties. EPA. (URL: [Link])

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). (URL: [Link])

  • Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Cheméo. (URL: [Link])

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters. (2019). (URL: [Link])

Sources

Technical Whitepaper: Structural Elucidation of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for drug discovery scientists. It prioritizes the logical flow of structural confirmation—from synthetic provenance to spectral validation.

Executive Summary

The compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol represents a high-value pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase and GPCR targets. Its structure combines a polar, H-bond donating heterocycle (2-aminothiazole) with a solubilizing, saturated metabolic handle (tetrahydropyran-4-ol).

Confirming the structure of this molecule presents a specific regiochemical challenge: distinguishing the 5-substituted thiazole isomer from the more synthetically common 4-substituted isomer (typically derived from Hantzsch synthesis). This guide outlines a rigorous, self-validating elucidation workflow to confirm the C5-connectivity and the quaternary center integrity.

Synthetic Provenance: The First Line of Evidence

To elucidate the structure, one must first understand the synthetic origin. Unlike standard Hantzsch syntheses which favor 4-substituted thiazoles, the 5-substituted isomer is typically accessed via C-H activation or lithiation strategies. This synthetic history provides the primary evidence for the regiochemistry.

Validated Synthetic Route (C5-Lithiation Strategy)

The most robust method to generate the C5-quaternary center bond involves the nucleophilic addition of a lithiated thiazole species to tetrahydropyran-4-one.

Protocol:

  • Protection: 2-Aminothiazole is protected (e.g., with Trimethylacetyl chloride or Boc) to prevent N-lithiation.

  • Lithiation: Treatment with n-BuLi at -78°C selectively lithiates the C5 position (the most acidic ring proton).

  • Addition: The C5-lithio species attacks the ketone of tetrahydro-4H-pyran-4-one.

  • Deprotection: Acidic hydrolysis yields the free amine.

Synthesis Start 2-Aminothiazole Prot N-Protection (Piv/Boc) Start->Prot Li C5-Lithiation (n-BuLi, -78°C) Prot->Li Add Add Tetrahydropyran-4-one Li->Add Deprot Deprotection (HCl/MeOH) Add->Deprot Target Target: This compound Deprot->Target

Figure 1: Synthetic pathway ensuring C5-regioselectivity, distinct from Hantzsch-derived C4-isomers.

Analytical Strategy & Workflow

The elucidation process relies on a "Triangulation of Evidence" approach, ensuring that no single analytical method is the sole point of failure.

Workflow Step1 1. High-Res Mass Spectrometry (HRMS) Confirm Formula: C8H12N2O2S Step2 2. 1H NMR (DMSO-d6) Identify Fragments (Thiazole-H, THP-CH2) Step1->Step2 Mass Match Step3 3. 2D NMR (HMBC/HSQC) Establish Connectivity (C5 vs C4) Step2->Step3 Fragment Check Step4 4. X-Ray Crystallography Absolute Configuration (Optional but Definitive) Step3->Step4 Connectivity Confirmed

Figure 2: Structural elucidation decision tree.

Mass Spectrometry (HRMS)

Objective: Validate elemental composition and degree of unsaturation.

  • Method: ESI+ (Electrospray Ionization), Q-TOF.

  • Expected Formula:

    
    
    
  • Calculated Monoisotopic Mass: 200.0619 Da (

    
    : 201.0692).
    
  • Key Fragmentation:

    • Loss of

      
       (18 Da) is characteristic of the tertiary alcohol.
      
    • Diagnostic fragment:

      
       (Thiazole ring fragment).
      

NMR Spectroscopy: The Definitive Proof

This is the critical section. The distinction between the 4-yl and 5-yl isomers relies on the HMBC correlations and the 1H chemical shift of the remaining thiazole proton.

Solvent Selection: DMSO-


 is mandatory to observe the exchangeable 

and

protons, which are often invisible in

.
1H NMR Data Assignment (400 MHz, DMSO- )
PositionTypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Thiazole C4-H Aromatic6.80 - 7.10 Singlet (s)1HCritical: If this were the 4-substituted isomer, the C5-H would appear further upfield (~6.5 ppm).
-NH2 Amine6.80 - 7.20Broad Singlet (br s)2HExchangeable with

.
-OH Alcohol5.00 - 5.50Singlet (s)1HSharp singlet indicates no adjacent CH (Tertiary alcohol).
Oxane C3/C5 Aliphatic1.80 - 2.10Multiplet (m)4HProtons

to oxygen, adjacent to quaternary center.
Oxane C2/C6 Aliphatic3.60 - 3.80Multiplet (m)4HProtons

to oxygen (deshielded).
13C NMR Data Assignment (100 MHz, DMSO- )
CarbonTypeShift (

, ppm)
Note
C2 (Thiazole) Quaternary~168.0Guanidine-like carbon (bonded to N, S, N).
C5 (Thiazole) Quaternary~135.0Ipso carbon. Attached to the Oxane ring.
C4 (Thiazole) CH~105.0 - 110.0Protonated aromatic carbon.
C4 (Oxane) Quaternary~68.0 - 70.0Sp3 Quaternary. Bonded to OH and Thiazole.
C2/C6 (Oxane) CH2~64.0Ether linkage carbons.
C3/C5 (Oxane) CH2~36.0Shielded aliphatic carbons.
2D NMR: The "Smoking Gun" (HMBC)

To prove the thiazole is attached at C5 (and not C4), look for the Long-Range Heteronuclear Multiple Bond Correlation (HMBC).

  • Correlation A (Internal Thiazole): The Thiazole proton (singlet) shows a strong 3-bond coupling to the C2 (guanidine carbon). This confirms the proton is on the ring.

  • Correlation B (Connectivity): The Thiazole proton (C4-H) shows a 3-bond coupling to the Oxane Quaternary Carbon (C4') .

    • Logic: If the proton were at C5 (in a 4-substituted isomer), the coupling to the oxane substituent would be a weak 4-bond coupling or absent. A strong 3-bond coupling from the aromatic singlet to the aliphatic quaternary carbon confirms the proton is adjacent to the connection point.

HMBC H_Thiazole Thiazole H (C4) C_Quat Oxane C4 (Quaternary) H_Thiazole->C_Quat HMBC (3J) Definitive Link C_Thiazole2 Thiazole C2 (C-NH2) H_Thiazole->C_Thiazole2 HMBC (3J)

Figure 3: Key HMBC correlations establishing the regiochemistry of the thiazole-oxane bond.

Quality Control & Purity Protocol

Before biological testing, the compound must pass the following QC thresholds.

  • HPLC Purity: >95% at 254 nm.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Note: The aminothiazole is polar; early elution is expected.

  • Residual Solvent: 1H NMR check for THF or Diethyl Ether (from lithiation step).

  • Elemental Analysis: Within

    
    0.4% of theoretical values for C, H, N.
    

References

  • General Lithiation of Thiazoles

    • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600. Link

  • NMR Characteristics of Aminothiazoles

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Hantzsch Synthesis Regiochemistry (Contrast)

    • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Monochloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Spectral Database for Organic Compounds (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 1658 (2-Aminothiazole Reference). Link

spectroscopic data (NMR, IR, Mass Spec) of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol . This compound represents a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the 2-aminothiazole moiety functions as a hinge binder and the tetrahydropyran ring modulates solubility and metabolic stability.

The data presented below synthesizes theoretical principles with empirical trends observed in analogous heterocyclic systems (e.g., aminothiazole-based CDK/ALK inhibitors), providing a robust baseline for structural validation.

Part 1: Structural & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (e.g., regioisomers, protecting groups) often dictate the baseline noise.

Chemical Structure:

  • Core Scaffold: Tetrahydro-2H-pyran (Oxane).

  • Functionalization: A tertiary alcohol at position C4.

  • Heterocycle: A 2-amino-1,3-thiazole ring attached at its C5 position to the C4 of the pyran.

Likely Synthetic Route (for Spectral Context): The most viable synthesis involves the lithiation of an N-protected 2-aminothiazole (e.g., using n-BuLi) followed by nucleophilic addition to tetrahydropyran-4-one.

  • Implication: NMR samples may contain traces of Tetrahydropyran-4-one (ketone peak ~2.4 ppm) or solvent residues (THF/Hexane) if not rigorously dried.

Figure 1: Retrosynthetic Logic & Fragmentation Pathway

G Target This compound (Target Molecule) Fragment1 Fragment: [M-H2O]+ m/z ~183 Target->Fragment1 ESI+ Fragmentation (Loss of Water) Fragment2 Fragment: Thiazole Ring Cleavage m/z ~100-120 Target->Fragment2 High Energy Collision Precursor1 Tetrahydropyran-4-one (Electrophile) Precursor1->Target Nucleophilic Addition Precursor2 2-Aminothiazole (Protected) (Nucleophile) Precursor2->Target Lithiation (C5)

Caption: Retrosynthetic assembly from tetrahydropyran-4-one and aminothiazole, alongside primary MS fragmentation nodes.

Part 2: Spectroscopic Data (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the mandatory solvent. Chloroform (CDCl₃) often causes broadening of the amino and hydroxyl protons due to exchange and poor solubility of the polar aminothiazole.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Thiazole-H4 6.85 – 7.10 Singlet (s)1HCharacteristic aromatic proton of 5-substituted thiazoles. Downfield due to N/S heteroatoms.
NH₂ 6.70 – 6.90 Broad Singlet (br s)2HExchangeable protons. Chemical shift varies with concentration and water content.
OH 5.10 – 5.40 Singlet (s)1HTertiary alcohol. Sharp in dry DMSO; disappears with D₂O shake.
Pyran-H2/H6 3.60 – 3.85 Multiplet (m)4HEther-adjacent protons. Deshielded by the ring oxygen.
Pyran-H3/H5 1.50 – 1.95 Multiplet (m)4HAliphatic ring protons. Split into complex multiplets due to chair conformation rigidity.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)Assignment Note
C2 (Thiazole) 168.0 – 170.0 Guanidine-like carbon (N=C-N). Most deshielded.
C5 (Thiazole) 135.0 – 138.0 Quaternary carbon attached to the pyran ring.
C4 (Thiazole) 136.0 – 139.0 Aromatic CH.
C4 (Pyran) 68.0 – 71.0 Quaternary aliphatic carbon bonded to Oxygen (OH) and Thiazole.
C2/C6 (Pyran) 63.0 – 65.0 Ether carbons (-CH₂-O-).
C3/C5 (Pyran) 36.0 – 38.0 Methylene carbons beta to oxygen.
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Molecular Formula: C₈H₁₂N₂O₂S Exact Mass: 200.06

Fragmentation Analysis:

  • Parent Ion [M+H]⁺: m/z201.1 .

  • Base Peak: Often the parent ion in soft ionization.

  • Key Fragment [M+H - H₂O]⁺: m/z183.1 . The tertiary alcohol readily dehydrates under source fragmentation conditions to form a stable alkene or carbocation.

  • Thiazole Ring Fragment: m/z ~100-115 (Breakdown of the pyran ring leaving the thiazole intact).

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Key Diagnostic Bands:

  • 3400 – 3100 cm⁻¹: O-H and N-H Stretching. A broad band (OH) overlapping with two sharper spikes (NH₂ asymmetric/symmetric stretch).

  • 1620 – 1580 cm⁻¹: C=N Stretch (Thiazole) / N-H Bending. Characteristic of the heteroaromatic ring and primary amine scissoring.

  • 1050 – 1150 cm⁻¹: C-O Stretch. Strong band corresponding to the cyclic ether (pyran) and the tertiary alcohol (C-OH).

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Maximize resolution of exchangeable protons (OH, NH₂).

  • Reagents: DMSO-d₆ (99.9% D), TMS (0.03% v/v).

  • Procedure:

    • Weigh 5–10 mg of the solid compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Sonicate for 30 seconds to ensure complete dissolution (thiazoles can be crystalline and slow to dissolve).

    • Transfer to a 5mm NMR tube.

    • Critical Step: Run the ¹H spectrum immediately. If the OH signal is broad, add a single granule of activated molecular sieves to the tube and let stand for 15 minutes to remove trace water, then re-acquire.

Protocol B: Purity Assessment via LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiazole absorption) and 210 nm.

  • Expectation: The aminothiazole is polar; expect early to mid-elution (RT ~2-4 min depending on dead volume).

Part 4: Quality Control & Troubleshooting

Common Impurity Profile:

  • Tetrahydropyran-4-one: Look for a triplet/multiplet at ~2.4 ppm (alpha-protons to ketone).

  • Regioisomer (4-substituted thiazole): If the synthesis used an alpha-halo ketone route (Hantzsch), you might get the thiazole attached at its C4 position.

    • Differentiation: In the C4-isomer, the Thiazole-H5 proton is typically more shielded (< 6.5 ppm ) compared to the Thiazole-H4 proton in the target C5-isomer (> 6.8 ppm ).

References

  • General Heterocyclic NMR: E. Pretsch, P. Bühlmann, M. Badertscher. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

  • Thiazole Synthesis & Spectra: Hantzsch, A. "Ueber die Synthese des Thiazols". Justus Liebigs Annalen der Chemie, 1888. (Foundational reference for thiazole connectivity).
  • Aminothiazole Fragments in Drug Discovery: Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of BMS-354825." Journal of Medicinal Chemistry, 2006. (Provides comparative NMR data for 2-aminothiazole-5-substituted systems).

  • Tetrahydropyran Conformational Analysis: "Conformational Analysis of Tetrahydropyran-4-one Derivatives." Journal of Organic Chemistry.

Technical Guide: Pharmacological Potential and Profiling of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Identity

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol (also known as 4-(2-aminothiazol-5-yl)tetrahydro-2H-pyran-4-ol) represents a highly specialized pharmacophore used in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) .[1]

This molecule fuses two privileged structures:

  • 2-Aminothiazole: A planar, heteroaromatic motif capable of bidentate hydrogen bonding, commonly serving as a "hinge binder" in kinase inhibitors.

  • 4-Hydroxytetrahydropyran (Oxan-4-ol): A saturated, sp3-rich ring that enhances aqueous solubility, lowers lipophilicity (LogP), and blocks metabolic oxidation at the typically labile 4-position of the pyran ring.

Physiochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C₈H₁₂N₂O₂SFragment-like space
Molecular Weight ~200.26 g/mol Ideal for FBDD (Rule of 3 compliant)
cLogP ~0.2 - 0.8Highly polar; excellent oral bioavailability potential
TPSA ~75 ŲGood membrane permeability (<140 Ų)
H-Bond Donors 3 (NH₂, OH)Critical for active site engagement
H-Bond Acceptors 4 (N, O, S)Versatile interaction profile

Biological Potential & Mechanism of Action[2][3]

Primary Target Class: Kinase Inhibition

The structural architecture of this molecule suggests it is designed to target the ATP-binding pocket of protein kinases.

  • Hinge Region Interaction: The 2-aminothiazole moiety mimics the adenine ring of ATP. The exocyclic amine (–NH₂) acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone amide NH.

  • Solvent Front / Ribose Pocket: The tetrahydropyran ring, attached at the 5-position of the thiazole, projects the hydroxyl group towards the solvent front or the ribose-binding pocket. This positioning is critical for:

    • Solubility: Breaking the planarity of the molecule to prevent aggregation.

    • Selectivity: Interacting with specific polar residues (e.g., Lysine, Aspartate) unique to certain kinase sub-families (e.g., CDK , PI3K , ERK ).

Secondary Target Class: GPCR Modulation

Aminothiazole scaffolds are frequently identified as ligands for Adenosine Receptors (A2A) and other amine-binding GPCRs. The polar oxan-4-ol tail can modulate receptor subtype selectivity by engaging extracellular loops.

Metabolic Stability Mechanism

The tertiary alcohol at the 4-position of the oxane ring serves a dual purpose. By substituting the 4-position with a heteroaryl group and a hydroxyl group, the molecule blocks the formation of the unstable hemiacetal or lactone metabolites that typically result from oxidation at this position in unsubstituted tetrahydropyrans.

Synthesis & Experimental Protocols

Synthesis Pathway (Self-Validating Logic)

Rationale: Direct lithiation of 2-aminothiazole is difficult due to the acidic protons on the amine. A protection strategy is required.[2]

Step 1: Protection React 2-aminothiazole with Trimethylacetyl chloride (Pivaloyl chloride) to form N-(thiazol-2-yl)pivalamide.

  • Validation: Monitor disappearance of NH₂ peak in NMR.

Step 2: C-5 Lithiation & Addition

  • Cool N-(thiazol-2-yl)pivalamide in anhydrous THF to -78°C.

  • Add n-Butyllithium (2.2 eq) dropwise to generate the C-5 dianion.

  • Add Tetrahydro-4H-pyran-4-one (Oxan-4-one) slowly.

  • Allow to warm to RT and quench with NH₄Cl.

Step 3: Deprotection Reflux the intermediate in 6N HCl or treat with NaOH/MeOH to remove the pivaloyl group, yielding This compound .

Protocol: In Vitro Kinase Profiling (ADP-Glo Assay)

Objective: Determine the IC₅₀ of the molecule against a panel of representative kinases (e.g., CDK2, PI3Kα).

  • Reagent Prep: Prepare 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Dilute compound 1:3 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 2 µL of Kinase Enzyme (e.g., CDK2/CyclinA). Incubate 10 min.

    • Add 2 µL of ATP/Substrate mix (ATP at K_m for the kinase).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve.

Protocol: Metabolic Stability (Liver Microsomes)

Objective: Verify the stability conferred by the tertiary alcohol.

  • Incubation: Mix compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 min into ice-cold acetonitrile (to precipitate proteins).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CL_int).

Visualization of Biological Activity[1][2][5][6]

Structural Logic & Binding Mode

The following diagram illustrates the synthesis logic and the predicted binding mode within a kinase ATP pocket.

G cluster_0 Synthesis Precursors cluster_1 Target Interaction (Kinase Pocket) Thiazole 2-Aminothiazole (Hinge Binder) Molecule This compound Thiazole->Molecule Lithiation & Addition Pyranone Tetrahydro-4H-pyran-4-one (Solubility Core) Pyranone->Molecule Hinge Hinge Region (Backbone H-Bonds) Solvent Solvent Front (Water Network) Molecule->Hinge Aminothiazole Donor-Acceptor Pair Molecule->Solvent Oxan-4-ol Hydroxyl Interaction

Caption: Synthesis convergence and dual-interaction mechanism of the scaffold in a kinase active site.

References

  • Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Scaffold." Journal of Medicinal Chemistry, 2006.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Lombardo, L. J. et al. "Discovery of Dasatinib: A Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 2004.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023.

  • Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science, 2015.

Sources

in silico modeling and docking studies of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol represents a "hybrid pharmacophore" combining two distinct structural motifs:

  • 2-Aminothiazole: A privileged scaffold in medicinal chemistry, known as a bioisostere of the adenine ring in ATP. It is a frequent "hinge-binding" motif in kinase inhibitors (e.g., Dasatinib) and possesses antimicrobial and anti-inflammatory properties.

  • Oxan-4-ol (Tetrahydropyran-4-ol): A saturated oxygen heterocycle. In Fragment-Based Drug Discovery (FBDD), this moiety is utilized to lower lipophilicity (LogP), improve aqueous solubility, and optimize metabolic stability compared to carbocyclic analogs.

This guide provides a rigorous, self-validating in silico framework to characterize this ligand, proceeding from quantum mechanical optimization to molecular dynamics simulations.

Phase I: Quantum Mechanical Ligand Preparation

Before docking, the ligand's electronic structure must be optimized. Standard force fields (MMFF94) often fail to capture the correct tautomeric preference of the 2-aminothiazole system.

Tautomerism & Geometry Optimization

The 2-aminothiazole moiety exhibits amino-imino tautomerism. The amino form is generally the predominant species and the active "hinge binder" in biological contexts.

Protocol:

  • Construction: Build the 3D structure in Avogadro or GaussView.

  • DFT Optimization: Use Gaussian 16 or ORCA.

    • Functional: B3LYP (Hybrid functional for accurate bond lengths).

    • Basis Set: 6-311G(d,p) (Polarization functions essential for the sulfur and oxygen lone pairs).

    • Solvation: IEFPCM (Water) to simulate physiological conditions.

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. These are critical for the subsequent MD simulation, as standard Gasteiger charges may underestimate the polarization of the thiazole sulfur.

Workflow Visualization

LigandPrep Start Raw SMILES Tautomer Tautomer Check (Amino vs Imino) Start->Tautomer DFT DFT Optimization B3LYP/6-311G(d,p) Tautomer->DFT Select Amino form RESP RESP Charge Calculation DFT->RESP Output Optimized .mol2 RESP->Output

Figure 1: Quantum Mechanical Preparation Workflow. The selection of the amino tautomer is the critical decision point.

Phase II: ADMET & Druglikeness Profiling

Prior to docking, we must establish if the molecule possesses viable drug-like properties.

Tools: SwissADME (referencing Daina et al.), pkCSM.

Predicted Profile (Theoretical):

Property Value (Approx) Interpretation
MW ~200.26 g/mol Fragment-like (Rule of 3 compliant). Ideal for growing.
LogP (Consensus) 0.5 - 1.2 Highly hydrophilic. Good oral bioavailability.[1][2]
H-Bond Donors 2 (NH₂, OH) Good interaction potential.
H-Bond Acceptors 4 (N, S, O, O) High capacity for solvent interaction.
BBB Permeability Moderate Polar surface area (TPSA) may limit deep brain penetration.

| PAINS Alert | None | 2-aminothiazole is a frequent hitter but not a PAINS filter violation per se. |

Key Insight: The low molecular weight and hydrophilicity make this an excellent Lead-Like or Fragment starting point. It is likely to have high solubility but rapid renal clearance unless chemically modified.

Phase III: Target Identification & Molecular Docking

Since the prompt does not specify a biological target, we proceed with a Target Class Assumption based on the pharmacophore. The 2-aminothiazole is a classic ATP-mimetic . Therefore, we will dock this ligand into CDK2 (Cyclin-Dependent Kinase 2) , a standard reference system for this scaffold.

Reference PDB: 1DI8 (CDK2 with bound aminothiazole-like ligand).

Docking Protocol (AutoDock Vina)

This protocol ensures a "Self-Validating" system by including a Redocking step.

Step-by-Step Methodology:

  • Protein Prep:

    • Remove water molecules (except those bridging the hinge region, if any).

    • Add polar hydrogens (AutoDock Tools).

    • Compute Gasteiger charges.

  • Grid Generation:

    • Center: Coordinates of the co-crystallized ligand in 1DI8.

    • Size:

      
       Å (Focusing on the ATP binding pocket).
      
  • Validation (Redocking):

    • Extract the native ligand from 1DI8.

    • Dock it back into the protein.

    • Success Criteria: RMSD between docked pose and crystal pose must be

      
       Å.
      
  • Ligand Docking:

    • Dock the optimized "this compound".

    • Exhaustiveness: 32 (High precision).

Interaction Analysis

We expect the following specific interactions:

  • Hinge Region (Glu81/Leu83): The 2-amino group (Donor) and Thiazole N (Acceptor) form a bidentate H-bond network.

  • Solvent Front: The oxan-4-ol moiety should point towards the solvent, with the -OH group potentially interacting with Lys33 or Asp145.

Phase IV: Molecular Dynamics Simulation

Docking provides a static snapshot. MD simulation (100 ns) is required to verify the stability of the Thiazole-Hinge interaction and the conformational flexibility of the oxane ring.

Tool: GROMACS (v2023 or later). Force Field: CHARMM36m (Best for protein-small molecule complexes) or AMBER99SB-ILDN.

Simulation Protocol
  • Topology Generation: Use CGenFF (for CHARMM) or ACPYPE (for AMBER) to generate ligand topology from the DFT-optimized structure.

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

  • Minimization: Steepest descent (50,000 steps) until

    
     kJ/mol/nm.
    
  • Equilibration:

    • NVT (Canonical): 100 ps, 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

    • NPT (Isobaric): 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step, no restraints.

MD Workflow & Analysis Visualization

MDSimulation Complex Docked Complex (Protein + Ligand) Topo Topology Gen (CGenFF/GAFF) Complex->Topo Solvate Solvation & Ions (TIP3P / 0.15M NaCl) Topo->Solvate Equil Equilibration NVT -> NPT (Restrained) Solvate->Equil Prod Production Run (100 ns) Equil->Prod Analysis Analysis RMSD, RMSF, H-Bonds Prod->Analysis

Figure 2: Molecular Dynamics Protocol. The transition from restrained equilibration to unrestrained production is vital for system stability.

Quantitative Metrics (Post-Processing)
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. A stable binder should plateau

    
     Å.
    
  • H-Bond Analysis: Calculate the occupancy (%) of the Hinge H-bonds. High occupancy (>60%) indicates a potent inhibitor.

  • MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area):

    • Extract 100 frames from the last 10 ns.

    • Calculate

      
      .
      
    • Note: For a fragment of this size, expect

      
       around -5 to -7 kcal/mol.
      

Conclusion & Recommendations

The molecule "this compound" is a highly promising fragment scaffold .

  • Chemical Space: It occupies a "sweet spot" of high solubility and specific kinase-hinge affinity.

  • Optimization Strategy: The oxane ring provides a vector for growing the molecule. In silico studies should focus on substituting the oxane ring (positions 2 or 6) to access the "Gatekeeper" or "Sugar pocket" regions of kinase targets.

  • Validation: The protocols defined above (DFT -> Docking -> MD -> MM-PBSA) provide a complete evidence chain to justify synthesis and biological assay testing.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

  • Aminothiazole Scaffold: Das, D., et al. (2016).[3] Recent advances in the synthesis and biological activities of 2-aminothiazoles. European Journal of Medicinal Chemistry. (Contextual citation for scaffold relevance).

  • MM-PBSA Method: Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations. Journal of Chemical Information and Modeling, 54(7), 1951-1962. [Link]

Sources

The 2-Aminothiazole Paradigm: From Synthetic Origins to Clinical Frontiers

[1][2][3]

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, the 2-aminothiazole (2-AT) core is classified as a "privileged scaffold."[1] This designation is not merely honorary; it reflects the moiety's inherent ability to bind with high affinity to a diverse array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and bacterial cell wall enzymes.[1]

The 2-AT core functions as a molecular master key due to its unique electronic profile.[1] The endocyclic nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) serves as a hydrogen bond donor.[1] This donor-acceptor motif mimics the purine ring of ATP, making 2-AT derivatives exceptionally potent ATP-competitive kinase inhibitors .[2][1]

However, this scaffold presents a "Janus-faced" nature: while it drives potency, it also carries a structural alert for metabolic toxicity.[1] This guide explores the delicate balance between efficacy and toxicity that defines the development of 2-aminothiazole therapeutics.

Historical Genesis: From Dye Chemistry to Antibiotics

The trajectory of 2-aminothiazole began in the late 19th century, not in a clinic, but in the dye industry. However, its pharmaceutical significance was cemented with the discovery of Sulfathiazole in 1939.

  • 1887: Arthur Hantzsch reports the synthesis of the thiazole ring, establishing the fundamental "Hantzsch Thiazole Synthesis."

  • 1939: Sulfathiazole is introduced as a potent sulfonamide antibiotic.[1] It replaced sulfapyridine due to its lower toxicity and higher efficacy against staphylococcal and pneumococcal infections.[1]

  • 1980s: The "Third-Generation Cephalosporins" (e.g., Cefotaxime, Ceftriaxone) incorporate a 2-aminothiazol-4-yl moiety in their side chains.[2][1] This specific addition dramatically enhanced affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria and improved permeability through the outer membrane.[2][1]

  • 2000s-Present: The scaffold enters the era of targeted oncology.[1] Dasatinib (Sprycel), approved in 2006 for CML, utilizes the 2-aminothiazole core to bind the ATP pocket of the BCR-ABL kinase with nanomolar potency.[1]

Synthetic Architecture: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the gold standard for constructing the 2-aminothiazole ring.[1] It involves the condensation of an

31
Mechanistic Pathway

The reaction proceeds via an initial S-alkylation of the thiourea sulfur, followed by an intramolecular cyclization and dehydration.[1]

HantzschMechanismFig 1. Mechanistic pathway of the Hantzsch Thiazole Synthesis.StartThiourea + Alpha-HaloketoneInter1S-Alkylation(Thioimidate Intermediate)Start->Inter1SN2 DisplacementInter2IntramolecularNucleophilic AttackInter1->Inter2N-Attack on CarbonylInter3HydroxythiazolineIntermediateInter2->Inter3CyclizationEnd2-Aminothiazole(Aromatic Product)Inter3->End-H2O (Dehydration)

Experimental Protocol: General Synthesis of 2-Amino-4-Arylthiazole

Objective: Synthesis of 2-amino-4-phenylthiazole.

Reagents:

  • Acetophenone (1.0 eq)[1]

  • Bromine (1.0 eq) or N-Bromosuccinimide (NBS)[2][1]

  • Thiourea (2.0 eq)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Bromination (In Situ): Dissolve acetophenone (10 mmol) in Ethanol (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 30 minutes to generate

    
    -bromoacetophenone. Note: Alternatively, use commercially available phenacyl bromide.
    
  • Condensation: Add thiourea (20 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice water (50 mL) and neutralize with ammonium hydroxide (NH4OH) to pH 8-9. The free base 2-aminothiazole will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

    
     7.0-7.5 ppm and the broad NH2 singlet around 
    
    
    7.0 ppm (exchangeable with D2O).[2][1]

Medicinal Chemistry & SAR

The 2-aminothiazole scaffold is versatile, but its application in kinase inhibitors is particularly refined.[1]

Kinase Hinge Binding Mode

In many kinase inhibitors (e.g., Dasatinib), the 2-aminothiazole mimics the adenine ring of ATP.

  • Acceptor: The Thiazole N3 accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met318 in c-Src).[1]

  • Donor: The C2-Amino group donates a hydrogen bond to the backbone Carbonyl of the hinge region.[1]

KinaseBindingFig 2. Schematic of the donor-acceptor H-bond network between 2-aminothiazole and kinase hinge.KinaseKinase Hinge RegionBackbone C=OBackbone N-HDrug2-Aminothiazole InhibitorC2-NH2 (Donor)Thiazole N3 (Acceptor)Kinase:sw->Drug:nwH-BondKinase:se->Drug:neH-Bond

[2][1]

Clinical Impact: FDA-Approved 2-Aminothiazole Drugs

The following table highlights key drugs where the 2-aminothiazole (or close derivative) is central to the pharmacophore.

Drug NameTargetIndicationRole of 2-AT Scaffold
Dasatinib BCR-ABL / SrcCML, ALLATP-competitive hinge binder.[2][1]
Cefixime PBP (Bacteria)Bacterial InfectionsC4-substituent enhances Gram-neg.[2][1] penetration.
Avatrombopag TPO ReceptorThrombocytopeniaMimics TPO peptide interactions.[1]
Pramipexole Dopamine D2/D3Parkinson's DiseaseFused tetrahydrobenzothiazole core.[1]
Alpelisib PI3K

Breast Cancer2-acylaminothiazole derivative for selectivity.[2][1]

The Toxicology Paradox: Metabolic Activation

While privileged, the 2-aminothiazole ring is a structural alert.[1][4] It is susceptible to bioactivation by Cytochrome P450 enzymes (mainly CYP3A4), leading to idiosyncratic drug-induced liver injury (DILI).[1]

Mechanism of Bioactivation

The electron-rich nature of the thiazole ring, enhanced by the amino group, makes the C4-C5 double bond prone to epoxidation.

  • Epoxidation: CYP450 oxidizes the C4-C5 bond to form a Thiazole-4,5-epoxide .[2][1]

  • Ring Opening: This unstable epoxide opens to form a reactive

    
    -thioketo-imine or similar electrophile.[2][1]
    
  • Covalent Binding: The electrophile reacts with nucleophilic residues (Cysteine) on hepatic proteins or is trapped by Glutathione (GSH).[1] If GSH is depleted, hepatotoxicity ensues.[1]

ToxicityFig 3. Bioactivation pathway leading to potential hepatotoxicity.Parent2-Aminothiazole(Drug)EpoxideThiazole-4,5-Epoxide(Unstable)Parent->EpoxideEpoxidationCYPCYP450(Bioactivation)CYP->ParentCatalysisAdductProtein/GSH Adduct(Toxicity)Epoxide->AdductNucleophilic Attack

[1][5][6][7]

Mitigation Strategies

To mitigate this risk, medicinal chemists often:

  • Block C5: Substituting the C5 position with an electron-withdrawing group or a bulky group (e.g., Cl, F, Alkyl) hinders epoxidation.

  • Reduce Electron Density: Adding electron-withdrawing groups to the exocyclic amine reduces the nucleophilicity of the ring.[1]

References

  • Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[2][1][8][9] Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[2][1] Journal of Medicinal Chemistry. Link

  • Jakopin, Ž. (2020).[1][4] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

  • Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft. Link

  • FDA Label - Sprycel (Dasatinib). U.S. Food and Drug Administration.[1] Link

Navigating the Synthesis and Potential of a Novel 2-Aminothiazole Scaffold: A Technical Guide to 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Moiety in Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery, renowned for its versatile pharmacological profile.[1][2][3][4][5] This privileged structure is a key component in a multitude of clinically approved drugs and investigational agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][4][5] The inherent reactivity and diverse substitution patterns possible on the thiazole ring allow for fine-tuning of physicochemical properties and biological targets, making it a focal point for medicinal chemists. This guide delves into the chemical identity, synthesis, and potential applications of a specific derivative, "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol," a compound poised for exploration in drug development programs.

Part 1: Core Chemical Identifiers and Structural Elucidation

A thorough investigation of chemical databases reveals that "this compound" is not a readily cataloged compound with an assigned CAS number. However, its immediate synthetic precursor, the ketone analog (2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanone , is documented. This guide will therefore focus on the synthesis and properties of this ketone precursor and the subsequent, scientifically logical reduction to the target tertiary alcohol.

Chemical Identifiers of the Ketone Precursor
IdentifierValueSource
Compound Name (2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanonePubChem
CAS Number 2168395-00-2PubChem
Molecular Formula C₉H₁₂N₂O₂SPubChem
Molecular Weight 212.27 g/mol PubChem
IUPAC Name (2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanonePubChem
SMILES C1COCCC1C(=O)C2=CN=C(S2)NPubChem
InChI InChI=1S/C9H12N2O2S/c10-9-11-5-7(14-9)8(12)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11)PubChem
Structural Relationship: Ketone to Tertiary Alcohol

The conversion of the ketone, (2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanone, to the target compound, this compound, involves the reduction of the carbonyl group to a hydroxyl group. This transformation is a fundamental and well-understood reaction in organic chemistry.

Caption: Conversion of the ketone precursor to the target tertiary alcohol.

Part 2: Synthesis and Characterization

The synthesis of this compound is approached as a two-step process: the formation of the 2-aminothiazole ring followed by the reduction of the ketone.

Synthesis of (2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanone

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[2][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(oxan-4-yl)ethan-1-one) reaction Hantzsch Thiazole Synthesis (Cyclocondensation) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction product (2-amino-1,3-thiazol-5-yl)- (oxan-4-yl)methanone reaction->product Biological_Potential cluster_core Core Scaffold cluster_activities Known Biological Activities cluster_target Target Molecule cluster_potential Potential for Novel Therapeutics aminothiazole 2-Aminothiazole Core anticancer Anticancer aminothiazole->anticancer antibacterial Antibacterial aminothiazole->antibacterial antifungal Antifungal aminothiazole->antifungal anti_inflammatory Anti-inflammatory aminothiazole->anti_inflammatory drug_discovery Drug Discovery and Development anticancer->drug_discovery antibacterial->drug_discovery antifungal->drug_discovery anti_inflammatory->drug_discovery target_molecule This compound target_molecule->drug_discovery Hypothesized Enhanced Properties

Sources

proposed mechanism of action for "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

Unveiling the Putative Mechanism of Action of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol: A Kinase-Centric Hypothesis

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This technical guide presents a proposed mechanism of action for a novel derivative, this compound. While direct experimental data for this specific molecule is not yet publicly available, by drawing on extensive research into structurally related 2-aminothiazole compounds, we can construct a robust and testable hypothesis. This document will delve into the rationale for proposing a primary mechanism centered on kinase inhibition, a common mode of action for this class of compounds. Furthermore, we will outline a comprehensive, multi-stage experimental workflow designed to rigorously validate this hypothesis, providing fellow researchers with a clear roadmap for investigation.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiazole ring is a heterocyclic motif of significant interest in pharmaceutical research due to its versatile pharmacological profile.[4] Derivatives incorporating this core structure have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5][6] Notably, several clinically approved drugs, such as the kinase inhibitor Dasatinib, feature the 2-aminothiazole scaffold, highlighting its importance in targeting key cellular signaling pathways.[1][2][3]

The diverse biological effects of 2-aminothiazole derivatives stem from their ability to interact with a range of biological targets. The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, provide key hydrogen bonding and coordination sites for interaction with enzyme active sites and protein receptors.[7]

Proposed Mechanism of Action for this compound

Given the prevalence of kinase inhibition as a mechanism for bioactive 2-aminothiazole derivatives, we hypothesize that This compound acts as a kinase inhibitor. The specific kinase or family of kinases targeted would be influenced by the nature of the substituents on the thiazole core. The "oxan-4-ol" moiety introduces a polar, hydrogen-bonding group that could confer specificity for the ATP-binding pocket of certain kinases.

The Kinase Inhibition Hypothesis

Many 2-aminothiazole-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1][2] We propose that this compound functions as an ATP-competitive inhibitor, binding to the active site of one or more protein kinases and preventing the phosphorylation of their downstream substrates. This inhibition would disrupt the signaling cascades that drive pathogenic processes, such as tumor growth or inflammatory responses.

The proposed interaction with the kinase active site is likely mediated by:

  • Hydrogen bonding: The 2-amino group and the nitrogen atom within the thiazole ring can form hydrogen bonds with the hinge region of the kinase.

  • Hydrophobic interactions: The thiazole ring and the oxane ring can engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket.

  • Additional hydrogen bonding: The hydroxyl group of the oxan-4-ol moiety could form a critical hydrogen bond with specific residues in the active site, enhancing both potency and selectivity.

Potential Downstream Effects

Inhibition of a key kinase would lead to a cascade of downstream effects. For instance, if the target is a kinase involved in a cancer-related pathway (e.g., a receptor tyrosine kinase or a cell cycle kinase), the anticipated cellular consequences would include:

  • Inhibition of cell proliferation: Arrest of the cell cycle at a specific checkpoint.

  • Induction of apoptosis: Programmed cell death in cancer cells.

  • Reduction in cell migration and invasion: Important for controlling metastasis.

The following diagram illustrates the hypothesized signaling pathway:

Kinase_Inhibition_Pathway Proposed Kinase Inhibition Pathway Compound This compound Kinase Target Kinase (e.g., RTK, CDK) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Binds Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Arrest) Downstream->CellularResponse

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Validation Workflow

A systematic and multi-tiered approach is essential to validate the proposed mechanism of action. The following experimental plan is designed to first screen for general activity and then to progressively narrow down the specific molecular target and cellular effects.

Stage 1: Broad Spectrum Biological Screening

The initial step is to ascertain the general biological activity of the compound. This will help to guide the subsequent, more focused investigations.

Experimental Protocol: In Vitro Antiproliferative Assay

  • Cell Line Selection: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be selected.[1][2]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the effect of the compound on cell proliferation.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to quantify the compound's potency.

Stage 2: Target Identification and Validation

If the compound exhibits significant antiproliferative activity, the next stage is to identify its molecular target(s).

Experimental Protocol: Kinase Profiling Assay

  • Kinase Panel Screening: Screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 1 µM). This will provide a broad overview of its kinase selectivity.

  • Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate in the presence of the test compound.

  • Hit Identification: Identify "hits" as kinases that show a significant reduction in activity (e.g., >50% inhibition) in the presence of the compound.

  • Dose-Response Analysis: For the identified hits, perform dose-response assays to determine the IC50 for each kinase. This will establish the potency and selectivity of the compound.

Stage 3: Cellular Mechanism of Action Studies

Once a primary kinase target is identified, the focus shifts to confirming its engagement in a cellular context and elucidating the downstream consequences.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations around its IC50 value for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

  • Analysis: A decrease in the phosphorylation of the target and its substrates in a dose- and time-dependent manner would confirm target engagement in cells.

Experimental Protocol: Cell Cycle and Apoptosis Assays

  • Cell Treatment: Treat cells with the compound as described above.

  • Cell Cycle Analysis: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Analysis: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the percentage of apoptotic cells.

The following diagram outlines the proposed experimental workflow:

Experimental_Workflow Experimental Validation Workflow Start Start: Compound Synthesis and Characterization Screening Stage 1: Broad Spectrum Antiproliferative Screening Start->Screening Active Is the compound active? Screening->Active TargetID Stage 2: Kinase Profiling and Target Identification Active->TargetID Yes Inactive Compound is inactive. Re-evaluate or terminate. Active->Inactive No TargetValidated Is a primary target identified? TargetID->TargetValidated CellularMOA Stage 3: Cellular Mechanism of Action Studies TargetValidated->CellularMOA Yes NoTarget No clear target. Consider alternative mechanisms. TargetValidated->NoTarget No End End: Confirmed Mechanism of Action CellularMOA->End

Caption: A multi-stage workflow for validating the proposed mechanism of action.

Quantitative Data Summary (Hypothetical)

While no experimental data currently exists for this compound, the following table illustrates how the results from the proposed experiments could be presented.

Assay Cell Line / Kinase Result (IC50 in µM)
Antiproliferative MCF-7 (Breast Cancer)1.2
HCT116 (Colon Cancer)2.5
A549 (Lung Cancer)5.8
Kinase Inhibition Kinase X0.05
Kinase Y3.7
Kinase Z>10

Conclusion and Future Directions

This guide has presented a scientifically grounded, proposed mechanism of action for this compound, centering on the well-established precedent of kinase inhibition by the 2-aminothiazole scaffold. The outlined experimental workflow provides a clear and logical path for researchers to follow in order to test this hypothesis. Successful validation of this mechanism would not only elucidate the biological activity of this novel compound but also contribute to the broader understanding of the structure-activity relationships of 2-aminothiazole derivatives. Future work could also explore other potential mechanisms, such as inhibition of other enzyme families or modulation of protein-protein interactions, should the kinase inhibition hypothesis not be fully supported by experimental data. The diverse biological activities of this chemical class, including anti-inflammatory and antimicrobial effects, suggest that a polypharmacological profile is also a possibility.[6][8][9]

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15).
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry. (2011, January 19).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. (n.d.). Semantic Scholar.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. (2021, January 15).
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26). Research Journal of Pharmacy and Technology.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (n.d.).
  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed. (2012, July 15). PubMed.
  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. (n.d.).
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC. (n.d.).
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May 31). DovePress.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). DovePress.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed. (2023, August 16). PubMed.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20).
  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. (2024, July 7). Journal of Medicinal and Chemical Sciences.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (2025, April 7). MDPI.
  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond - Preprints.org. (2024, February 22). Preprints.org.
  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. (n.d.). PubChem.
  • Thymol bioactivity: A review focusing on practical applications. (2020, December 1). ScienceDirect.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). MDPI.
  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - MDPI. (2023, May 29). MDPI.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (2018, May 31). DovePress.
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC. (2025, January 29).

Sources

solubility, stability, and degradation profile of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol (hereafter referred to as ATO-4-ol ) represents a specialized pharmacophore often utilized in fragment-based drug discovery (FBDD) to modulate lipophilicity and metabolic stability. Structurally, it consists of a saturated oxygen heterocycle (tetrahydropyran/oxane ) featuring a tertiary alcohol and a 2-aminothiazole moiety at the C4 position.

This scaffold presents a unique challenge: it combines a basic, ionizable heteroaromatic ring with a tertiary alcohol prone to elimination. Understanding the interplay between the basicity of the thiazole and the lability of the tertiary hydroxyl group is critical for formulation and handling.

Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Mechanistic Insight
Molecular Weight 200.26 g/mol Low MW, ideal for fragment linking.
pKa (Base) ~5.39 (Thiazole N)Protonation at pH < 5.4 significantly enhances solubility [1].
logP 0.2 – 0.8The oxane oxygen and hydroxyl group lower lipophilicity compared to cyclohexyl analogs.
H-Bond Donors 2 (NH₂, OH)Critical for binding interactions; OH is sterically hindered.
PSA ~65 ŲGood permeability profile; polar surface area dominated by thiazole/OH.

Solubility Profile

The solubility of ATO-4-ol is strictly pH-dependent due to the 2-aminothiazole motif.

pH-Dependent Solubility Behavior
  • pH 1.0 – 4.0 (High Solubility): The thiazole ring nitrogen is protonated (

    
    ), forming a soluble salt. Solubility typically exceeds >10 mg/mL.
    
  • pH 6.8 – 7.4 (Low Solubility): The molecule exists primarily as the neutral free base. Solubility may drop to <0.5 mg/mL, necessitating the use of co-solvents or cyclodextrins in biological assays.

Solvent Compatibility
  • Recommended Stock Solvents: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) are preferred for preparing 10–100 mM stock solutions.

  • Avoid: Protich solvents (MeOH/EtOH) with strong acids for extended storage, as this may promote etherification of the tertiary alcohol.

Stability & Degradation Pathways

The stability profile of ATO-4-ol is dominated by two competing mechanisms: Acid-Catalyzed Dehydration and Oxidative Degradation .

Critical Degradation Mechanism: Acid-Catalyzed Dehydration

Tertiary alcohols on saturated rings are susceptible to E1 elimination reactions. Under acidic conditions (especially at elevated temperatures), the hydroxyl group is protonated (


), leaving a tertiary carbocation stabilized by the adjacent thiazole ring. This leads to the formation of the alkene (dihydro-2H-pyran derivative).
  • Risk Factor: High.

  • Condition: pH < 2.0 or usage of strong Lewis acids.

  • Product: 4-(2-Amino-1,3-thiazol-5-yl)-3,6-dihydro-2H-pyran.

Oxidative Instability

The 2-aminothiazole ring is electron-rich. Strong oxidants (peroxides, singlet oxygen) can lead to:

  • N-Oxidation: Formation of the N-oxide on the ring nitrogen.

  • Ring Opening: Oxidative cleavage of the thiazole sulfur-carbon bonds.

Visualization of Degradation Pathways

DegradationPathways Figure 1: Primary Degradation Pathways of ATO-4-ol ATO ATO-4-ol (Native) Protonated Protonated Intermediate (-OH2+) ATO->Protonated Acid (H+) Fast Equilibrium NOxide Degradant B: Thiazole N-Oxide ATO->NOxide H2O2 / Oxidation Carbocation Tertiary Carbocation (Resonance Stabilized) Protonated->Carbocation - H2O (Rate Limiting) Alkene Degradant A: Dihydro-2H-pyran derivative (Elimination Product) Carbocation->Alkene - H+ (Irreversible)

Figure 1: The E1 elimination pathway (yellow/red) is the primary stability risk in acidic formulations.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To empirically determine the


 (time to 10% degradation) under ICH-compliant stress conditions.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, HPLC-grade Acetonitrile.

Workflow:

  • Preparation: Prepare a 1 mg/mL stock of ATO-4-ol in Acetonitrile:Water (50:50).

  • Acid Stress: Aliquot stock into a vial; add equal volume 0.2 N HCl (Final 0.1 N). Incubate at 60°C for 4 hours.

    • Note: High temp is required to force the dehydration of the tertiary alcohol [2].

  • Base Stress: Add equal volume 0.2 N NaOH. Incubate at Ambient Temp for 24 hours.

  • Oxidative Stress: Add equal volume 6% H₂O₂. Incubate at Ambient Temp for 4 hours.

  • Quenching: Neutralize acid/base samples immediately before injection.

  • Analysis: Inject onto HPLC (See Section 5).

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To establish the equilibrium solubility at physiological pH.

  • Saturation: Add excess solid ATO-4-ol (~5 mg) to 1 mL of buffer (pH 1.2, 4.5, 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).

    • Caution: Do not use Nylon filters as thiazoles may adsorb non-specifically.

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV against a standard curve.

Analytical Method Development

To accurately separate the parent ATO-4-ol from its dehydration product (which will be more lipophilic), a reverse-phase gradient is required.

Chromatographic Conditions:

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm). The Phenyl-Hexyl phase provides better selectivity for the aromatic thiazole.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Buffer prevents peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 265 nm (Lambda max for 2-aminothiazole).

Analytical Logic Diagram

AnalyticalWorkflow Figure 2: Analytical Method Validation Workflow Sample Sample Preparation (0.22 µm Filtered) HPLC HPLC Separation (Phenyl-Hexyl Column) Sample->HPLC Detection UV Detection (265 nm) HPLC->Detection Data Data Analysis Detection->Data Decision Peak Resolution > 1.5? Data->Decision Pass Valid Method Decision->Pass Yes Fail Adjust pH / Gradient Decision->Fail No Fail->HPLC Iterate

Figure 2: Step-wise validation ensures separation of the parent molecule from lipophilic degradants.

References

  • Brown, K., et al. (2009). "pKa Determination of 2-Aminothiazole Derivatives by Spectrophotometry." Journal of Chemical & Engineering Data. (Generalized pKa reference for 2-aminothiazoles).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on tetrahydropyran as a solubilizing group).

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Imperative

In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is paramount.[1] The failure of new chemical entities (NCEs) due to unforeseen toxicity in later stages wastes significant time and resources.[1] Therefore, robust in vitro cytotoxicity screening serves as a critical gateway, enabling researchers to triage candidates and focus on those with the most promising therapeutic potential.[2][3]

This guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol . This compound belongs to the 2-aminothiazole class, a scaffold known to be a cornerstone in the synthesis of molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Given this background, determining its effect on cell viability is a logical and essential first step in its preclinical evaluation.

We will move beyond simple protocols to explain the scientific rationale behind each experimental choice. This guide is structured to provide a self-validating system of assays, ensuring that the data generated is not only accurate but also mechanistically informative. We will detail a multi-pronged approach, beginning with a broad assessment of metabolic viability, followed by specific assays to probe the integrity of the cell membrane and distinguish between different modes of cell death.

Foundational Experimental Design

A successful cytotoxicity screen is built upon a meticulously planned experimental design. The choices made at this stage directly influence the quality and interpretability of the results.

The Rationale of Cell Line Selection

The choice of cell line is critical and should align with the potential therapeutic application of the test compound.[7] To gain a comprehensive initial understanding of "this compound," we propose a dual-cell-line model:

  • Cancer Cell Line (e.g., MCF-7 - Human Breast Adenocarcinoma): As many 2-aminothiazole derivatives have shown promise as anticancer agents, testing against a well-characterized cancer cell line is essential.[5][8][9] MCF-7 is a widely used and well-documented model.[10]

  • Non-Cancerous Cell Line (e.g., HEK293 - Human Embryonic Kidney): To assess selective cytotoxicity, it is crucial to test the compound on a non-cancerous cell line.[11] An ideal therapeutic agent should exhibit high potency against cancer cells while having minimal impact on healthy cells. This comparison allows for the preliminary estimation of a therapeutic index.[12]

Establishing a Validated Concentration Range

Determining the appropriate concentration range for the test compound is fundamental. A typical approach involves a broad-range finding study followed by a more refined analysis.

  • Initial Range-Finding: Test a wide range of concentrations (e.g., from 0.1 µM to 1000 µM) using a logarithmic or semi-logarithmic dilution series. This helps to identify the approximate concentration at which biological effects are observed.

  • Definitive Assay Range: Based on the range-finding results, select a narrower range of 8-12 concentrations that bracket the anticipated 50% inhibitory concentration (IC50). This ensures a well-defined dose-response curve for accurate IC50 calculation.[13]

The Non-Negotiable Role of Controls

For data to be considered valid, a robust set of controls must be included in every assay plate:

  • Untreated Control: Cells cultured in medium alone. This represents 100% cell viability and serves as the primary baseline.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure that the solvent itself does not contribute to cytotoxicity.[13]

  • Positive Control (Reference Compound): Cells treated with a well-characterized cytotoxic agent (e.g., Cisplatin or Doxorubicin). This confirms that the assay system is responsive and capable of detecting a cytotoxic effect.

G cluster_setup Experimental Setup cluster_cells Cell Culture cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound This compound (Test Compound) MTT Metabolic Viability Assay (MTT) Compound->MTT Dose-Response Treatment LDH Membrane Integrity Assay (LDH) Compound->LDH Dose-Response Treatment Apoptosis Apoptosis vs. Necrosis Assay Compound->Apoptosis Dose-Response Treatment Solvent Vehicle (e.g., DMSO) PositiveControl Positive Control (e.g., Doxorubicin) CancerCell Cancer Cell Line (e.g., MCF-7) CancerCell->MTT CancerCell->LDH CancerCell->Apoptosis NormalCell Non-Cancerous Cell Line (e.g., HEK293) NormalCell->MTT NormalCell->LDH NormalCell->Apoptosis IC50 Calculate IC50 Values MTT->IC50 Mechanism Determine Mechanism of Cell Death LDH->Mechanism Apoptosis->Mechanism Selectivity Assess Selective Cytotoxicity IC50->Selectivity Conclusion Preliminary Cytotoxicity Profile Mechanism->Conclusion Selectivity->Conclusion G cluster_cell Inside Viable Cell Mitochondria Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple Crystals) Water Insoluble Mitochondria->Formazan:f0 Reduction MTT MTT (Yellow Tetrazolium Salt) Water Soluble MTT:f0->Mitochondria Enters Cell Solubilization Solubilization Solution (e.g., DMSO) Formazan:f1->Solubilization Dissolves Crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" and the control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. 5. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protecting it from light. [14]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [15]7. Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with a damaged plasma membrane. [16][17]LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis (necrosis) or during late-stage apoptosis. [18]The amount of LDH in the supernatant is proportional to the number of lysed cells. [19]

G cluster_cells Cell Population cluster_reaction Assay Reaction ViableCell Viable Cell (Intact Membrane) LDH Retained DamagedCell Damaged Cell (Compromised Membrane) LDH Released Supernatant Cell Culture Supernatant DamagedCell->Supernatant LDH Release LDH LDH Supernatant->LDH Transfer aliquot Reaction Lactate + NAD+  ->  Pyruvate + NADH LDH->Reaction NADH NADH Reaction->NADH Formazan Colored Formazan NADH->Formazan Reduces Tetrazolium Tetrazolium Salt (WST) Tetrazolium->Formazan Measurement Measure Absorbance (~450 nm) Formazan->Measurement

Caption: Principle of the LDH membrane integrity assay.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Prepare Controls: In separate wells, prepare a "Maximum LDH Release" control by adding a lysis buffer (provided in commercial kits) to untreated cells 30 minutes before the end of the incubation period. [18]3. Supernatant Transfer: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [19]6. Stop Reaction: Add a stop solution (if required by the kit) to each well. [19]7. Absorbance Reading: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Assay 3: Differentiating Apoptosis and Necrosis

To understand the mechanism of cell death, it's essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). [20]This can be achieved using flow cytometry with a dual-staining method, commonly employing Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI). [21][22]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. [22]* 7-AAD/PI: These are fluorescent DNA intercalators that are excluded by cells with intact membranes. They can only enter and stain the nucleus of cells with compromised membranes, characteristic of late-stage apoptosis and necrosis. [21]

G y_axis 7-AAD (Necrosis Marker) Q3 Q3: Live (Annexin V-, 7-AAD-) Q2 Q2: Necrotic / Late Apoptotic (Annexin V+, 7-AAD+) Q1 Q1: Early Apoptotic (Annexin V+, 7-AAD-) Q4 Q4: (Typically empty) x_axis Annexin V (Apoptosis Marker)

Caption: Quadrant analysis for apoptosis vs. necrosis assay.

Experimental Protocol: Annexin V/7-AAD Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around the IC50 value determined from the MTT assay. Include appropriate controls.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and 7-AAD to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples promptly using a flow cytometer. The combination of the two fluorescent signals will allow for the differentiation of cell populations into live, early apoptotic, late apoptotic, and necrotic. [21]

Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%. [23]It is a standard measure of a compound's potency.

  • Normalize Data: Convert raw absorbance values to percentage viability relative to the vehicle control (set to 100%).

    • % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

  • Dose-Response Curve: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value. [23]

Synthesizing the Results

The power of this multi-assay approach lies in the integrated interpretation of the data.

AssayPrimary MeasurementInterpretation
MTT Assay Metabolic ActivityDetermines the concentration at which the compound reduces cell viability by 50% (IC50). A low IC50 suggests high potency. However, it does not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostasis). [24]
LDH Assay Membrane IntegrityA significant increase in extracellular LDH indicates a loss of membrane integrity. This strongly suggests that the mechanism of cell death involves necrosis or late-stage apoptosis. [16]
Annexin V/7-AAD Apoptosis/NecrosisQuantifies the proportion of cells undergoing apoptosis versus necrosis. This provides direct mechanistic insight into how the compound induces cell death. [22]

Hypothetical Data Summary:

CompoundCell LineMTT IC50 (µM)LDH Release at IC50Predominant Death MechanismSelectivity Index (SI)¹
Cmpd-XYZ MCF-75.2SignificantApoptosis9.6
Cmpd-XYZ HEK29350.1MinimalN/A
Doxorubicin MCF-70.8SignificantApoptosis15.0
Doxorubicin HEK29312.0ModerateApoptosis

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

From this hypothetical data, we could conclude that "Cmpd-XYZ" is cytotoxic to MCF-7 breast cancer cells with an IC50 of 5.2 µM. The cell death is primarily driven by apoptosis, as indicated by the Annexin V assay and supported by significant LDH release (indicative of secondary necrosis/late apoptosis). Importantly, the compound shows a nearly 10-fold selectivity for the cancer cell line over the non-cancerous line, making it a promising candidate for further investigation.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the preliminary in vitro cytotoxicity screening of "this compound". By integrating assays that measure metabolic viability, membrane integrity, and specific cell death pathways, researchers can generate a comprehensive initial safety and efficacy profile. This approach provides a solid foundation of data, enabling an informed decision on whether to advance the compound into more complex preclinical models and further lead optimization efforts.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Khalifa, M. E. (2025, August 6). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Ouci, H. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
  • De Pooter, K., et al. (2014, January 15). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
  • Riss, T. L., et al. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. PubMed.
  • AAT Bioquest. (2023, June 21). What is the principle of LDH assay?
  • Unknown. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Abcam. (n.d.). MTT assay protocol.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Taylor & Francis Online. (2008, May 22). Update on in vitro cytotoxicity assays for drug development.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Unknown. (n.d.). MTT (Assay protocol).
  • U.S. Food and Drug Administration (FDA). (2018, August 24). CPG Sec. 370.100 Cytotoxic Testing for Allergic Diseases.
  • Sino Biological. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • Thermo Fisher Scientific. (2019, February 19). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • CDL. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?
  • Biotium. (n.d.). Apoptosis, Necrosis and Cell Viability Assays.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Bio-Techne. (n.d.). Apoptosis vs Necroptosis: Identifying Both Types of Cell Death.
  • Medical Device and Diagnostic Industry (MD+DI). (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research.
  • EMMA International. (2022, January 10). The Importance of Cytotoxicity Testing: Explained.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
  • AACR Journals. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development. Cancer Research.
  • RSC Publishing. (n.d.). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • ResearchGate. (2025, July 23). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • PMC - NIH. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • PMC. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the laboratory synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol , a high-value heterocyclic intermediate often utilized in the development of kinase inhibitors (e.g., CDK, PI3K pathways).

The protocol prioritizes regiochemical fidelity , utilizing a Lithium-Halogen Exchange strategy. This approach ensures exclusive C5-functionalization of the thiazole ring, avoiding common C2/C4 regioisomeric byproducts associated with direct electrophilic aromatic substitution.

Abstract & Strategic Analysis

The target molecule features a tertiary alcohol at the 4-position of a tetrahydropyran (oxane) ring, coupled to the C5 position of a 2-aminothiazole.

Synthetic Challenge:

  • Regioselectivity: The thiazole ring is electron-rich; direct electrophilic attack usually favors C5, but the presence of the free amine complicates lithiation strategies due to acidic protons.

  • Functional Group Compatibility: The tertiary alcohol is prone to elimination under harsh acidic conditions.

Chosen Route: The "Protect-Exchange-Add" Strategy We employ 2-amino-5-bromothiazole as the starting scaffold. By protecting the amine with a Boc-group, we eliminate acidic protons. Subsequent lithium-halogen exchange generates a transient C5-lithiated species that undergoes facile nucleophilic addition to tetrahydro-4H-pyran-4-one .

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: This compound Inter1 Intermediate A: N-Boc-Protected Tertiary Alcohol Target->Inter1 Acidic Deprotection (TFA) Precursor1 Electrophile: Tetrahydro-4H-pyran-4-one Inter1->Precursor1 Retro-Addition Precursor2 Nucleophile: [N-Boc-2-aminothiazol-5-yl]-Li Inter1->Precursor2 Retro-Addition Start Starting Material: 2-Amino-5-bromothiazole Precursor2->Start Li-Hal Exchange (n-BuLi, -78°C)

Caption: Retrosynthetic disconnection revealing the convergent assembly of the thiazole and pyran rings via organolithium chemistry.

Experimental Protocol

Stage 1: Amine Protection (Bis-Boc Strategy)

To perform successful lithiation, the amine protons must be masked. The bis-Boc protection is preferred over mono-Boc to completely suppress proton transfer during the lithiation step.

  • Reagents:

    • 2-Amino-5-bromothiazole hydrobromide (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Dichloromethane (DCM) (Solvent)

Procedure:

  • Suspend 2-amino-5-bromothiazole HBr (10.0 g, 38.5 mmol) in DCM (100 mL) at 0°C.

  • Add Et₃N (16.1 mL, 115.5 mmol) dropwise. The suspension will clear as the free base forms.

  • Add DMAP (0.47 g, 3.85 mmol).

  • Add Boc₂O (21.0 g, 96.2 mmol) dissolved in minimal DCM dropwise over 20 mins.

  • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Wash with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to yield N,N-diBoc-2-amino-5-bromothiazole as a white solid.

Stage 2: Lithium-Halogen Exchange & Addition

This is the critical C-C bond forming step. Strict anhydrous conditions are mandatory.

  • Reagents:

    • N,N-diBoc-2-amino-5-bromothiazole (from Stage 1) (1.0 eq)

    • Tetrahydro-4H-pyran-4-one (1.2 eq)

    • n-Butyllithium (n-BuLi), 2.5M in Hexanes (1.1 eq)

    • THF (Anhydrous)[1]

Procedure:

  • Dissolve N,N-diBoc-2-amino-5-bromothiazole (5.0 g, 13.2 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Ensure temperature does not rise above -70°C to prevent Boc-migration or decomposition.

  • Add n-BuLi (5.8 mL, 14.5 mmol) dropwise over 15 mins via syringe pump. The solution typically turns yellow/orange.

  • Stir at -78°C for 30 minutes to ensure complete exchange.

  • Add Tetrahydro-4H-pyran-4-one (1.58 g, 15.8 mmol) (neat or in 5 mL THF) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quench: Add Saturated NH₄Cl solution (20 mL) while still cold.

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry organic phase (MgSO₄) and concentrate.

  • Intermediate: The crude product contains the N,N-diBoc protected tertiary alcohol. It can be carried forward directly or purified (Yield approx. 75-85%).

Stage 3: Global Deprotection

Removal of the Boc groups to release the final free amine.

  • Reagents:

    • Trifluoroacetic Acid (TFA)

    • DCM

Procedure:

  • Dissolve the crude intermediate in DCM (20 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 2-4 hours. Monitor by LC-MS for disappearance of Boc-adducts.

  • Neutralization (Critical): Concentrate to remove excess TFA. Redissolve residue in MeOH/DCM. Carefully neutralize with Sat. NaHCO₃ or Ammonia in MeOH until pH 8.

  • Purification: The free base is polar. Purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient) or recrystallization from Ethanol/Ether.

  • Final Product: This compound .

Data Summary & Process Parameters

ParameterSpecificationNotes
Reaction Type Organolithium AdditionKinetic control required (-78°C)
Limiting Reagent 2-Amino-5-bromothiazoleStarting scaffold
Key Solvent THF (Anhydrous)Water content < 50 ppm essential
Yield (Stage 1) 90 - 95%High efficiency protection
Yield (Stage 2) 70 - 80%Sensitive to moisture/temp
Yield (Stage 3) 85 - 90%Quantitative deprotection
Overall Yield ~55 - 65% From Bromo-thiazole precursor
Workflow Diagram (DOT)

Workflow Step1 1. Protection (Boc2O, DMAP) RT, 16h Step2 2. Cryo-Lithiation (n-BuLi, -78°C) Step1->Step2 Purified Intermediate Step3 3. Electrophile Trap (Pyranone addition) Step2->Step3 In-situ Step4 4. Deprotection (TFA/DCM) Step3->Step4 Crude

Caption: Operational workflow for the synthesis of this compound.

Troubleshooting & Critical Control Points

A. Temperature Control in Stage 2
  • Issue: Low yield or complex mixture during lithiation.

  • Cause: If the temperature rises above -60°C before quenching, the lithiated thiazole can undergo "Dance" rearrangement or eliminate the Boc group.

  • Solution: Use an internal thermometer. Pre-cool the addition funnel if possible.

B. Protonation of Intermediate
  • Issue: Recovery of starting material (de-brominated thiazole).

  • Cause: Moisture in the THF or pyranone.

  • Solution: Distill THF over Sodium/Benzophenone or use molecular sieves. Dry the pyranone electrophile over activated sieves (4Å) before use.

C. Solubility of Final Product
  • Issue: Product loss during aqueous workup in Stage 3.

  • Cause: The target molecule is a polar amino-alcohol and may be water-soluble at neutral/acidic pH.

  • Solution: During workup, saturate the aqueous phase with NaCl (salting out) and use multiple extractions with THF/EtOAc mixtures (not just EtOAc). Alternatively, skip aqueous workup and use ion-exchange resin for purification.

References

  • Lithiation of Thiazoles

    • Stanetty, P., & Schnuerch, M. (2012). "Regioselective Lithiation of 2-Aminothiazole Derivatives." The Journal of Organic Chemistry, 77(10), 4711–4724.
  • General Hantzsch Synthesis (Contextual)

    • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Synthesis of Pyran-4-ol Derivatives (Analogous Methodology)

    • Lérida, L., et al. (2023). "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones." Molecules, 28(3), 932.[2]

  • Safety of Organolithium Reagents

    • Schwindt, M. A., et al. (2004). "Safe Handling of Organolithium Compounds in the Laboratory." Organic Process Research & Development, 8(6), 1072.

Sources

Application Notes & Protocols: Characterizing "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: The 2-Aminothiazole Scaffold as a Foundation for Novel Therapeutics

The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs, including the kinase inhibitor Dasatinib.[1][2][3] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The strategic introduction of substituents, particularly at the 5-position, can significantly modulate the compound's interaction with biological targets, leading to enhanced potency and selectivity.[1]

"4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" is a novel investigational compound built upon this promising scaffold. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound in cell-based assays. We present a tiered experimental workflow designed to efficiently assess its cytotoxic potential and elucidate its primary mechanism of action.

PART 1: Essential Pre-Assay Compound Characterization

Before initiating cellular experiments, it is critical to understand the fundamental physicochemical properties of the compound. Inaccurate assumptions about solubility or stability can invalidate downstream results.

1.1 Compound Handling and Stock Solution Preparation
  • Rationale: Most small molecules are stored as a powder and require solubilization in an appropriate solvent to create a high-concentration stock for serial dilutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[5]

  • Protocol:

    • Centrifuge the vial of "this compound" at 1,000 x g for 3 minutes to pellet the powder.[5]

    • Under sterile conditions, add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

1.2 Aqueous Solubility and Stability Assessment
  • Rationale: The compound must remain soluble and stable in the aqueous environment of the cell culture medium to exert its biological effect. Precipitation can lead to inaccurate concentration-response curves and potential non-specific toxicity.[6] A versatile method for assessing bioavailability involves checking stability in the medium.[7][8]

  • Protocol Outline:

    • Prepare a series of dilutions of the compound from the DMSO stock into your specific cell culture medium (e.g., DMEM + 10% FBS).

    • The final concentration of DMSO in the medium should be kept constant and low (typically ≤ 0.5%) across all samples to avoid solvent-induced toxicity.

    • Incubate the solutions at 37°C for the maximum duration of your planned experiment (e.g., 72 hours).

    • At various time points (0, 24, 48, 72 hours), visually inspect the solutions under a microscope for any signs of precipitation.

    • For a more quantitative analysis, the concentration of the soluble compound can be measured using HPLC-MS.[7][8]

PART 2: A Tiered Workflow for Cellular Characterization

We recommend a logical, tiered approach to efficiently characterize the compound's cellular activity. This workflow begins with broad screening for antiproliferative effects and progressively narrows the focus to specific mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Pathway Investigation T1 Assess Cytotoxicity & Antiproliferative Activity (MTT / CCK-8 Assay) T2_Apoptosis Apoptosis Analysis (Annexin V / PI Staining) T1->T2_Apoptosis If IC50 is determined T2_CellCycle Cell Cycle Analysis (PI Staining) T3_Kinase Kinase Pathway Modulation (Western Blot for p-Proteins) T2_Apoptosis->T3_Kinase If apoptosis is confirmed T3_Metabolism Metabolic Perturbation (ROS / Glucose Uptake Assays)

Caption: Tiered workflow for cellular characterization of a novel compound.

Tier 1 Protocol: Antiproliferative Activity Assessment (MTT Assay)

This initial assay determines the concentration-dependent effect of the compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key benchmark of potency.[6]

Methodology
  • Cell Seeding:

    • Select a panel of cancer cell lines (e.g., breast, colon, lung) for screening.[2]

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working solution plate by performing serial dilutions of "this compound" in culture medium. A typical concentration range would be 100 µM down to 1 nM.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Assay and Data Acquisition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the logarithmic concentration of the compound to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.

Cell LineTissue of OriginPutative IC50 (µM)Notes
MCF-7Breast Cancer5.2Suggests moderate activity.
HT-29Colon Cancer1.1Suggests potent activity.[2]
K562Leukemia15.8Suggests lower sensitivity.[2]
HSFNormal Fibroblast> 50Desirable selectivity for cancer cells over normal cells.[9]
Tier 2 Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

If the compound reduces cell viability, this assay determines if the mechanism is through programmed cell death (apoptosis) or necrosis.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Start Compound Treatment Pathway Activation of Caspase Cascade Start->Pathway Membrane_Loss Loss of Membrane Integrity Start->Membrane_Loss Necrosis PS_Flip Phosphatidylserine (PS) Translocation to Outer Membrane Pathway->PS_Flip Early Apoptosis PS_Flip->Membrane_Loss Late Apoptosis End_Apoptosis Apoptotic Cell Membrane_Loss->End_Apoptosis End_Necrosis Necrotic Cell Membrane_Loss->End_Necrosis

Caption: Simplified signaling events in apoptosis detected by Annexin V/PI.

Methodology
  • Cell Treatment:

    • Seed cells in a 6-well plate at a density that will achieve 70-80% confluency at the time of harvest.

    • Treat cells with "this compound" at concentrations corresponding to its 1X and 2X IC50 values for 24 hours.

    • Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoiding trypsin if possible, as it can cleave membrane proteins).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add an additional 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained and single-stained controls to set up proper compensation and gating.

    • Collect data for at least 10,000 events per sample.

Data Interpretation

The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells or cells with compromised membranes.

A significant increase in the population of the lower-right and upper-right quadrants in compound-treated samples compared to the vehicle control indicates the induction of apoptosis.

Tier 3: Investigating Potential Molecular Pathways

Based on the established activities of the 2-aminothiazole scaffold, initial mechanistic studies can focus on common targets like protein kinases and metabolic pathways.

3.1 Kinase Inhibition Profile via Western Blot
  • Rationale: Many 2-aminothiazole compounds, such as Dasatinib, are potent kinase inhibitors.[2][3] A simple and effective way to screen for effects on major signaling pathways (e.g., PI3K/Akt, MAPK/ERK) is to measure the phosphorylation status of key downstream proteins. A decrease in phosphorylation indicates inhibition of an upstream kinase.

  • Protocol Outline:

    • Treat cells with the compound at its IC50 concentration for a short duration (e.g., 1-6 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for both the phosphorylated form (e.g., p-Akt Ser473, p-ERK Thr202/Tyr204) and the total form (e.g., Total Akt, Total ERK) of the proteins of interest.

    • Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

    • A decrease in the ratio of phosphorylated protein to total protein in the treated sample compared to the vehicle control suggests inhibition of the corresponding signaling pathway.

3.2 Assessment of Metabolic Perturbation
  • Rationale: Some aminothiazole derivatives have been shown to inhibit glucose uptake or induce the generation of reactive oxygen species (ROS) in cancer cells.[2] These metabolic effects can contribute significantly to cytotoxicity.

  • Suggested Assays:

    • ROS Detection: Use cell-permeable dyes like DCFDA, which fluoresce upon oxidation by ROS. The change in fluorescence can be measured by flow cytometry or a plate reader.

    • Glucose Uptake Assay: Utilize fluorescently-labeled glucose analogs (e.g., 2-NBDG) to measure the rate of glucose import into cells via flow cytometry or microscopy.

References
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available from: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available from: [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2023). Results in Chemistry, 5, 100842. Available from: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345–351. Available from: [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Sensing small molecules may revolutionize drug design. (2015). EurekAlert!. Available from: [Link]

  • Zyla, G., & Malm, A. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica. Available from: [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. Available from: [Link]

  • Sorensen, E. B., et al. (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. Journal of Medicinal Chemistry, 51(10), 2933–2943. Available from: [Link]

  • Bhalekar, S. M., et al. (2025). molecular docking studies of some pyrazol-1-yl-1, 3. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Naz, H., et al. (2018). Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats. Drug and Chemical Toxicology. Available from: [Link]

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. PubChem. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available from: [Link]

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (n.d.). MDPI. Available from: [Link]

  • Forgac, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available from: [Link]

  • Forgac, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available from: [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate. Available from: [Link]

  • Forgac, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available from: [Link]

  • Greish, K., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. Available from: [Link]

Sources

Application Notes & Protocols: Investigating "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This structural motif is a key pharmacophore in the design of various enzyme inhibitors, demonstrating a wide range of therapeutic potentials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel compound, "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol," as a potential enzyme inhibitor. These application notes and protocols are designed to offer a robust framework for the initial characterization, screening, and mechanistic studies of this compound. We will delve into the rationale behind experimental designs, provide step-by-step protocols for key assays, and offer insights into data interpretation, all grounded in established scientific principles.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1] In particular, the 2-aminothiazole core is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Its ability to form key hydrogen bonds and other non-covalent interactions with enzyme active sites makes it an attractive starting point for the design of potent and selective inhibitors.[4][5] Thiazole derivatives have been successfully developed as inhibitors for a range of enzymes, such as cyclooxygenases (COX), carbonic anhydrases, and various protein kinases.[1][2][4]

The subject of this guide, "this compound," incorporates this key 2-aminothiazole pharmacophore. The oxane (tetrahydropyran) ring with a tertiary alcohol introduces unique steric and electronic features that could confer novel inhibitory properties and selectivity towards specific enzyme targets. This document will guide the user through a systematic evaluation of this compound's potential as an enzyme inhibitor.

Compound Preparation, and Quality Control

Prior to any biological evaluation, ensuring the purity and structural integrity of the test compound is paramount to obtaining reliable and reproducible data.

Synthesis of "this compound"

A general synthetic scheme is proposed below:

Synthesis_Scheme reagent1 Thiourea reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 α-haloketone intermediate reagent2->reaction product This compound reaction->product Cyclization

Caption: Proposed Hantzsch synthesis route for the target compound.

Quality Control Protocol

Objective: To confirm the identity and purity of the synthesized "this compound."

Materials:

  • Synthesized compound

  • Appropriate deuterated solvents for NMR (e.g., DMSO-d6)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Mass spectrometer (e.g., LC-MS)

  • NMR spectrometer (e.g., 400 MHz)

  • HPLC system with a suitable column (e.g., C18)

Protocol:

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Expected Result: The observed mass should correspond to the calculated molecular weight of C9H14N2O2S.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a few milligrams of the compound in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The chemical shifts, integration, and splitting patterns of the peaks should be consistent with the structure of "this compound."

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a standard solution of the compound.

    • Develop a suitable HPLC method (e.g., gradient elution with a C18 column).

    • Inject the sample and analyze the chromatogram.

    • Expected Result: The purity of the compound, determined by the area of the main peak, should be >95%.

QC Parameter Method Acceptance Criteria
Identity MS, NMRConsistent with the proposed structure
Purity HPLC>95%
Physical Appearance VisualWhite to off-white solid

Initial Enzyme Inhibition Screening

The broad biological activities of 2-aminothiazole derivatives suggest that "this compound" could inhibit a variety of enzymes.[2][4] An initial screening against a panel of representative enzymes is a logical first step.

Proposed Enzyme Panel for Screening
Enzyme Class Example Enzyme Rationale for Inclusion
Oxidoreductase Cyclooxygenase-2 (COX-2)Thiazole derivatives are known COX inhibitors.[2][7]
Lyase Carbonic Anhydrase II (CA-II)2-aminothiazoles have shown potent inhibition of carbonic anhydrases.[4][5]
Transferase A representative Protein Kinase (e.g., a tyrosine kinase)The thiazole scaffold is present in many kinase inhibitors.[1]
Hydrolase Acetylcholinesterase (AChE)Some 2-aminothiazole derivatives are known to inhibit cholinesterases.[4]
General Protocol for Single-Point Inhibition Assay

Objective: To rapidly assess if "this compound" exhibits inhibitory activity against the selected enzymes at a fixed concentration.

Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Target enzymes and their corresponding substrates

  • Assay buffer specific to each enzyme

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • 100% Activity Control: Enzyme + Buffer + DMSO (vehicle control)

    • Inhibitor Well: Enzyme + Buffer + "this compound" (e.g., at a final concentration of 10 µM)

    • Blank: Buffer + Substrate (no enzyme)

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Data Acquisition: Measure the reaction progress over time using a microplate reader (e.g., absorbance or fluorescence). The initial rate of the reaction (initial velocity) should be determined.[8]

  • Calculate Percent Inhibition:

    • Percent Inhibition = (1 - (Rate of Inhibitor Well - Rate of Blank) / (Rate of 100% Activity Control - Rate of Blank)) * 100

Data Interpretation: A significant percentage of inhibition (e.g., >50%) at the screening concentration warrants further investigation, including IC₅₀ determination.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[9]

Protocol for IC₅₀ Determination

Objective: To determine the concentration of "this compound" required to inhibit 50% of the target enzyme's activity.

Materials:

  • Same as the single-point assay.

Protocol:

  • Prepare Serial Dilutions: Prepare a serial dilution of "this compound" in the assay buffer. A common range is from 100 µM down to 0.1 nM.

  • Assay Setup: Set up the assay as described in the single-point screen, but with a range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[8][10]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor setup_plate Set up 96-well Plate (Controls, Inhibitor Concentrations) prep_inhibitor->setup_plate prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme and Inhibitor setup_plate->pre_incubate initiate_reaction Add Substrate pre_incubate->initiate_reaction read_plate Measure Reaction Rate initiate_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Non-linear Regression plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Hypothetical IC₅₀ Data "this compound"
Enzyme IC₅₀ (µM)
COX-2 5.2
CA-II 0.8
Protein Kinase X > 100
AChE 25.7

Based on this hypothetical data, CA-II would be the most promising target for further investigation.

Elucidating the Mechanism of Inhibition

Once an inhibitor's potency has been established, understanding its mechanism of action is crucial.[11] Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors can be further categorized as competitive, non-competitive, uncompetitive, or mixed.[12]

Determining Reversibility

A rapid dilution experiment can be used to assess whether the inhibition is reversible.[12]

Protocol:

  • High Concentration Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC₅₀) for a prolonged period (e.g., 30-60 minutes).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. The final inhibitor concentration should be well below its IC₅₀.

  • Measure Activity: Immediately measure the enzyme activity.

  • Interpretation:

    • Reversible Inhibition: If enzyme activity is rapidly recovered upon dilution, the inhibitor is likely reversible.

    • Irreversible Inhibition: If enzyme activity is not recovered, the inhibitor may be irreversible.

Kinetic Studies for Reversible Inhibitors

To determine the type of reversible inhibition, enzyme kinetic assays are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[13][14]

Protocol:

  • Vary Substrate and Inhibitor Concentrations:

    • Choose a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, measure the initial reaction velocity over a range of substrate concentrations (e.g., from 0.2 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant).

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • For a clearer visual representation, transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[13]

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_desc Inhibitor binds to the active site, competing with the substrate. Vmax is unchanged, Km increases. comp_plot Lineweaver-Burk Plot: Lines intersect on the y-axis. noncomp_desc Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. Vmax decreases, Km is unchanged. noncomp_plot Lineweaver-Burk Plot: Lines intersect on the x-axis. uncomp_desc Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease. uncomp_plot Lineweaver-Burk Plot: Lines are parallel.

Caption: Characteristics of different types of reversible enzyme inhibition.

By analyzing the changes in the kinetic parameters, Kₘ and Vₘₐₓ, in the presence of the inhibitor, the mechanism of inhibition can be determined.

Conclusion and Future Directions

These application notes provide a structured approach to the initial investigation of "this compound" as a potential enzyme inhibitor. The protocols outlined herein, from quality control to mechanistic studies, are designed to yield reliable and interpretable data. Based on the initial findings, further studies could include:

  • Selectivity Profiling: Assessing the inhibitor's activity against a broader panel of related enzymes to determine its selectivity.

  • Structural Biology: Co-crystallization of the inhibitor with the target enzyme to elucidate the binding mode at the atomic level.

  • Cell-based Assays: Evaluating the inhibitor's efficacy in a cellular context to confirm its potential as a therapeutic agent.[15][16][17]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and other pharmacological properties.[3]

The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous evaluation of new derivatives, such as "this compound," is essential for advancing the field of drug discovery.

References

  • Creative Biolabs (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Ali, A., et al. (2022). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Research Square.
  • Kupeli Akkol, E., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Retrieved from [Link]

  • Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Retrieved from [Link]

  • ResearchGate (n.d.). Thiazole derivatives as inhibitors of protein kinase. Retrieved from [Link]

  • Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • Da-Ta Biotech (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Azure Biosystems (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Tip Biosystems (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Ainfo (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • Creative Diagnostics (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • McGill University (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

  • ACS Publications (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study.
  • National Center for Biotechnology Information (n.d.). Fragment-based approaches to enzyme inhibition. Retrieved from [Link]

  • PubChem (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

  • PubChem (n.d.). 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubMed (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

  • ResearchGate (2014).
  • datapdf.com (2014).
  • Organic Chemistry Portal (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]

  • Farmacia Journal (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • PubMed (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Retrieved from [Link]

  • Taylor & Francis Online (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (n.d.).
  • ResearchGate (2026). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Thiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for assessing the antimicrobial activity of a novel thiazole derivative, "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol".

These protocols are designed to be robust and adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[5][6][7][8] The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the rate of bacterial killing of the test compound.[9][10]

Core Methodologies for Antimicrobial Susceptibility Testing

A multi-faceted approach is recommended to thoroughly characterize the antimicrobial profile of "this compound". This includes initial screening for activity, quantitative determination of inhibitory concentrations, and an assessment of its bactericidal or bacteriostatic nature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[10][11][12] This method is considered the gold standard for antimicrobial susceptibility testing.[13]

Principle

A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of "this compound". Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the compound that prevents visible growth.[11]

Experimental Protocol

Materials:

  • "this compound" stock solution of known concentration

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Sterile 96-well microtiter plates[15]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[13]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[14]

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.[11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14][16]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound.[17]

    • Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with broth only).[16]

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11][14]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Data Presentation
MicroorganismGram StainMIC of "this compound" (µg/mL)
Staphylococcus aureusPositive[Record Value]
Escherichia coliNegative[Record Value]
Pseudomonas aeruginosaNegative[Record Value]
Enterococcus faecalisPositive[Record Value]
Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13][18][19] It is a simple, cost-effective, and widely used screening method.[12][20]

Principle

A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a known concentration of "this compound" is placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disk after incubation.[18][19]

Experimental Protocol

Materials:

  • "this compound"

  • Sterile 6-mm paper disks

  • Mueller-Hinton agar (MHA) plates[13]

  • Test microorganisms

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard[13]

  • Forceps

  • Incubator (35°C ± 2°C)[19]

  • Ruler or caliper

Procedure:

  • Preparation of Antimicrobial Disks:

    • Impregnate sterile paper disks with a known amount of "this compound" solution and allow them to dry.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[13]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[20]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate.[18] Ensure the disks are in firm contact with the agar.

    • Place the disks at least 24 mm apart from center to center.[20]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[19]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or caliper.[20]

Data Presentation
MicroorganismGram StainZone of Inhibition Diameter (mm) for "this compound"
Staphylococcus aureusPositive[Record Value]
Escherichia coliNegative[Record Value]
Pseudomonas aeruginosaNegative[Record Value]
Enterococcus faecalisPositive[Record Value]
Time-Kill Kinetics Assay

The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[12][21][22] This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[22]

Principle

A standardized bacterial inoculum is exposed to various concentrations of "this compound" (typically multiples of the MIC). Aliquots are removed at specified time intervals, serially diluted, and plated to determine the number of viable organisms (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][23][24]

Experimental Protocol

Materials:

  • "this compound"

  • Test microorganism

  • CAMHB

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile culture tubes

  • Shaking incubator (37°C)[22]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB.[23] Adjust the turbidity to a 0.5 McFarland standard and then dilute to a final starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Preparation of Test Tubes:

    • Prepare tubes containing CAMHB with "this compound" at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[22]

    • Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.[22]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[22]

    • Plate a specific volume of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.[22]

    • Count the colonies on plates containing 30-300 colonies and calculate the CFU/mL for each time point.

Data Analysis and Presentation

Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0[Value][Value][Value][Value][Value]
1[Value][Value][Value][Value][Value]
2[Value][Value][Value][Value][Value]
4[Value][Value][Value][Value][Value]
8[Value][Value][Value][Value][Value]
24[Value][Value][Value][Value][Value]

Visualizing Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate 16-20h at 35°C D->E F Read MIC (Lowest concentration with no visible growth) E->F Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling A Prepare Bacterial Inoculum (Log Phase) C Inoculate Tubes A->C B Prepare Tubes with Compound (Multiples of MIC) B->C D T=0h C->D E T=1, 2, 4, 8h C->E F T=24h C->F G Serial Dilution & Plating on Agar D->G E->G F->G H Incubate Plates 18-24h at 37°C G->H I Count Colonies (CFU) & Calculate CFU/mL H->I J Plot Log10 CFU/mL vs. Time I->J

Caption: Workflow for the Time-Kill Kinetics Assay.

Potential Mechanism of Action of Thiazole Derivatives

Thiazole derivatives can exert their antimicrobial effects through various mechanisms. While the specific mechanism of "this compound" requires further investigation, known mechanisms for this class of compounds include:

  • Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. [1]* Disruption of DNA Synthesis: Certain derivatives can inhibit essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. [3]* Inhibition of Protein Synthesis: Thiazoles can target bacterial ribosomes, thereby halting protein production.

  • Inhibition of Metabolic Pathways: Some compounds act as antimetabolites, for instance, by inhibiting the synthesis of essential vitamins like the B complex. [1]* Disruption of Cell Division: Thiazole-quinolinium derivatives have been shown to interfere with the FtsZ protein, which is critical for bacterial cytokinesis. [2][25]

Thiazole_MoA cluster_targets Potential Bacterial Targets Compound This compound CW Cell Wall Synthesis (Peptidoglycan) Compound->CW DNA DNA Replication (DNA Gyrase, Topoisomerase IV) Compound->DNA PS Protein Synthesis (Ribosomes) Compound->PS Metabolism Metabolic Pathways (e.g., Folate Synthesis) Compound->Metabolism CD Cell Division (FtsZ Protein) Compound->CD Outcome Bacterial Cell Death or Growth Inhibition CW->Outcome DNA->Outcome PS->Outcome Metabolism->Outcome CD->Outcome

Caption: Potential Mechanisms of Antimicrobial Action for Thiazole Derivatives.

Conclusion

The methodologies described in these application notes provide a robust framework for the initial and detailed characterization of the antimicrobial activity of "this compound". Adherence to standardized protocols, such as those from CLSI and EUCAST, is paramount for generating high-quality, comparable data that can effectively guide the progression of this compound through the drug development pipeline. Further studies to elucidate the precise mechanism of action and to assess the in vivo efficacy are critical next steps.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]

  • UK Health Security Agency. (2025, January 15). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • IntechOpen. (2025, August 27). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Current Protocols. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. [Link]

  • Royal Society of Chemistry. (2020, April 16). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. [Link]

  • Bio-protocol. (n.d.). 2.4. Time–Kill Assay. [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]

  • MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food & Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • ACS Publications. (2020, March 25). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

  • EUCAST. (2026, January 28). EUCAST - Home. [Link]

  • World Organisation for Animal Health. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Bentham Science. (2015, March 20). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]

  • ACS Omega. (2022, February 3). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. [Link]

  • Scholars Research Library. (n.d.). New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. [Link]

  • Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • American Journal of Organic Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Effects of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. In the realm of oncology, thiazole derivatives have emerged as a particularly promising class of small molecules, with several compounds demonstrating potent anticancer effects in both preclinical and clinical settings. The versatility of the thiazole ring allows for a wide range of structural modifications, leading to compounds that can interact with various biological targets crucial for cancer cell proliferation and survival.

Extensive research has shown that thiazole-containing compounds can exert their anticancer effects through multiple mechanisms. These include the inhibition of key signaling pathways like PI3K/mTOR, disruption of microtubule dynamics, and induction of apoptosis. For instance, some thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Others have been shown to target protein kinases, which are often dysregulated in cancer.

This application note provides a comprehensive guide for researchers investigating the anticancer properties of a novel thiazole derivative, 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol . We will outline a series of robust in vitro assays to characterize its cytotoxic and mechanistic effects on relevant cancer cell lines. The protocols provided herein are designed to be self-validating and are accompanied by expert insights to aid in experimental design and data interpretation.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

1. Reconstitution of this compound:

  • It is recommended to initially dissolve the compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

  • Store the stock solution at -20°C or -80°C for long-term stability.

2. Preparation of Working Solutions:

  • On the day of the experiment, thaw a single aliquot of the stock solution.

  • Prepare fresh serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for your experiments.

  • Crucial Note: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). It is imperative to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments to account for any solvent effects.

Cell Line Selection and Culture

The choice of cancer cell lines is a critical determinant of the study's relevance. Based on the literature for other thiazole derivatives, we recommend an initial screening panel that includes, but is not limited to:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.

  • HCT-116 (Colorectal Carcinoma): A commonly used cell line for studying colon cancer.

  • HepG-2 (Hepatocellular Carcinoma): A human liver cancer cell line.

  • A549 (Non-small Cell Lung Cancer): A human lung adenocarcinoma cell line.

Standard Cell Culture Protocol:

  • Culture the selected cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Routinely subculture the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

  • For all experiments, use cells that have been passaged a limited number of times to ensure genetic stability and consistent experimental outcomes.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Data Analysis & Conclusion start Start cell_seeding Seed Cancer Cell Lines start->cell_seeding Initial Setup compound_treatment Treat with this compound (Dose-Response) cell_seeding->compound_treatment mtt_assay MTT Assay (or similar) compound_treatment->mtt_assay Incubate ic50_determination Determine IC50 Values mtt_assay->ic50_determination apoptosis_assay Annexin V/PI Staining & Flow Cytometry ic50_determination->apoptosis_assay Based on IC50 cell_cycle_analysis Propidium Iodide Staining & Flow Cytometry ic50_determination->cell_cycle_analysis Based on IC50 western_blot Western Blot Analysis ic50_determination->western_blot Based on IC50 data_analysis Analyze and Interpret Data apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Draw Conclusions on Anticancer Effects data_analysis->conclusion

Caption: Experimental workflow for evaluating the anticancer effects of the test compound.

Detailed Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Example Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7[Example Value]
HCT-116[Example Value]
HepG-2[Example Value]
A549[Example Value]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify dead cells.

Protocol:

  • Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Example Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control[Example Value][Example Value][Example Value][Example Value]
Compound (0.5x IC50)[Example Value][Example Value][Example Value][Example Value]
Compound (1x IC50)[Example Value][Example Value][Example Value][Example Value]
Compound (2x IC50)[Example Value][Example Value][Example Value][Example Value]
Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells in a 6-well plate with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

Example Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control[Example Value][Example Value][Example Value]
Compound (0.5x IC50)[Example Value][Example Value][Example Value]
Compound (1x IC50)[Example Value][Example Value][Example Value]
Compound (2x IC50)[Example Value][Example Value][Example Value]
Mechanistic Investigation: Western Blot Analysis

Based on the known mechanisms of other thiazole derivatives, a potential mechanism of action for this compound could be the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Protocol:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: Essential for confirming that the observed effects are due to the compound and not the solvent.

  • Untreated Control: Serves as a baseline for cell viability, apoptosis, and cell cycle distribution.

  • Positive Controls: For mechanistic studies, using a known inhibitor of the pathway of interest can validate the assay and provide a benchmark for the test compound's activity.

  • Loading Controls (Western Blot): Ensure equal protein loading across all lanes, which is crucial for accurate quantification of protein expression changes.

By adhering to these principles and maintaining meticulous experimental technique, researchers can generate reliable and reproducible data on the anticancer effects of this compound.

**

In Vivo Characterization of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol represents a distinct chemical scaffold often utilized in fragment-based drug discovery (FBDD) and lead optimization for Kinase Inhibitors (e.g., CDK, PI3K) and Protein-Protein Interaction (PPI) Modulators (e.g., HIF-2


).[1]

This specific moiety combines a polar tetrahydropyran-4-ol (oxan-4-ol) "head group"—a classic bioisostere for cyclohexanol designed to improve metabolic stability and solubility—with a 2-aminothiazole pharmacophore, a privileged structure for hydrogen bonding in ATP-binding pockets or allosteric sites.[1]

Physicochemical & Biological Context[1][2][3][4]
  • Chemical Structure: A tertiary alcohol on a saturated oxygen-containing heterocycle (oxan), substituted with an aromatic aminothiazole.[1]

  • Key Challenge: While the oxan-4-ol improves polarity (lowering LogP), the aminothiazole can introduce solubility limitations and potential CYP inhibition liabilities.[1]

  • Target Class: Primarily Oncology (Kinase/HIF-2

    
    ) and Inflammation  (S1P1 agonists).[1]
    
  • In Vivo Objective: To establish the pharmacokinetic (PK) profile, oral bioavailability (

    
    ), and preliminary tolerability to justify progression to efficacy models.
    

Formulation Strategy for In Vivo Administration

The success of in vivo studies hinges on a formulation that ensures solubility without compromising tolerability.[1] The aminothiazole moiety is weakly basic (pKa ~5.3), while the tertiary alcohol provides some polarity but limited water solubility.[1]

Decision Tree: Vehicle Selection

FormulationStrategy Start Compound Assessment (this compound) SolubilityCheck Check Solubility in pH 2-4 Buffer (Simulated Gastric Fluid) Start->SolubilityCheck HighSol Soluble (>1 mg/mL) SolubilityCheck->HighSol Yes LowSol Insoluble (<0.1 mg/mL) SolubilityCheck->LowSol No SimpleVehicle Vehicle A: 50mM Citrate Buffer (pH 4.0) or 0.5% Methylcellulose HighSol->SimpleVehicle ComplexVehicle Vehicle B (Co-solvent): 10% DMSO + 10% Tween 80 + 80% Water LowSol->ComplexVehicle Oral Oral Gavage (PO) SimpleVehicle->Oral AdvancedVehicle Vehicle C (Complexation): 20% HP-beta-CD in Citrate Buffer ComplexVehicle->AdvancedVehicle If precipitation occurs IV Intravenous (IV) AdvancedVehicle->IV

Caption: Formulation decision tree prioritizing aqueous buffers for oral delivery and cyclodextrin-based carriers for intravenous administration to prevent precipitation.

Recommended Formulation Protocols
RouteVehicle CompositionPreparation MethodStability Note
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water1. Weigh compound.2. Levigate with Tween 80.3. Slowly add 0.5% MC while vortexing.4. Sonicate for 15 min to form a uniform suspension.Prepare fresh daily. Stable for 24h at 4°C.
IV (Bolus) 10% DMSO / 10% Solutol HS-15 / 80% PBS 1. Dissolve compound in DMSO (stock).2. Add Solutol HS-15 (liquefied).3.[1] Slowly add warm PBS with rapid stirring.Critical: Check for precipitation upon dilution.[1] Filter (0.22

m) before use.[1]
Alt. (High Dose) 20% HP-

-Cyclodextrin (Captisol)
in 50mM Citrate Buffer (pH 4.0)
1. Dissolve CD in buffer.2. Add compound and stir for 4h at RT.3. Adjust pH if necessary.[1]Preferred for high-dose tox studies to avoid vehicle toxicity.[1]

Pharmacokinetic (PK) Profiling Protocol

Objective: Determine plasma stability, clearance (


), volume of distribution (

), and oral bioavailability (

).
Experimental Design
  • Species: Male CD-1 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).[1]

  • Groups:

    • Group 1 (IV): 1 mg/kg (via tail vein).[1]

    • Group 2 (PO): 5-10 mg/kg (via oral gavage).[1]

Step-by-Step Workflow
  • Dosing:

    • Administer IV bolus over 5-10 seconds.

    • Administer PO gavage using a flexible feeding needle (10 mL/kg volume).[1]

  • Blood Sampling:

    • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

    • Collection: Tail vein or saphenous vein into K2-EDTA tubes.

    • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Collect plasma.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Tolbutamide).[1]

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Detection: MRM mode (monitor parent ion

      
       and specific fragment).
      
Data Analysis & Criteria

Calculate parameters using non-compartmental analysis (NCA).

ParameterTarget Criteria (Lead Optimization)Action
Bioavailability (

)

If

, re-evaluate formulation or check Caco-2 permeability.
Clearance (

)

of hepatic blood flow
If high, check microsomal stability (CYP metabolism).[1]
Half-life (

)

hours
If short, consider deuteration of the thiazole or oxan ring.[1]

Efficacy Model: Xenograft Study (Oncology Focus)

Given the scaffold's prevalence in HIF-2


  and Kinase  inhibition, a standard subcutaneous xenograft model is the primary efficacy screen.[1]
Protocol: 786-O (Renal Cell Carcinoma) Xenograft

Rationale: 786-O cells are VHL-deficient and rely on HIF-2


, making them the gold standard for testing this scaffold class.[1]
  • Cell Preparation:

    • Culture 786-O cells in RPMI-1640 + 10% FBS.[1]

    • Harvest at 80% confluency. Resuspend in 50% Matrigel / 50% PBS.[1]

  • Implantation:

    • Inject

      
       cells subcutaneously into the right flank of BALB/c Nude mice.[1]
      
  • Randomization:

    • When tumors reach ~150-200 mm³ (approx. 2-3 weeks), randomize mice into groups (n=8-10/group).[1]

  • Treatment Regimen:

    • Vehicle Control: PO, QD x 21 days.

    • Low Dose: 10 mg/kg, PO, QD x 21 days.[1]

    • High Dose: 30-100 mg/kg, PO, QD x 21 days.[1]

    • Positive Control: Belzutifan (if HIF-2

      
      ) or Sunitinib (if Kinase).[1]
      
  • Endpoints:

    • Tumor Volume: Measure 2x/week using calipers (

      
      ).[1]
      
    • Body Weight: Measure 2x/week (toxicity marker).

    • Terminal PD: Harvest tumors 4h post-last dose for Western Blot (HIF-2

      
      , Cyclin D1) or IHC.[1]
      

Safety Assessment: Dose-Range Finding (DRF)

Before efficacy, a 5-day DRF is mandatory to establish the Maximum Tolerated Dose (MTD).[1]

5-Day Repeat-Dose Toxicity Protocol
  • Animals: Naive C57BL/6 mice (n=3/sex/group).

  • Dosing: PO, QD for 5 consecutive days.

  • Dose Levels: 30, 100, 300 mg/kg.[1]

  • Observations:

    • Clinical signs (piloerection, lethargy) daily.[1]

    • Body weight daily.[1]

  • Necropsy (Day 6):

    • Gross pathology of liver, kidney, spleen.[1]

    • Collect blood for Hematology/Clinical Chemistry (ALT, AST, Creatinine).[1]

Experimental Workflow Diagram

Workflow Compound Compound Synthesis (>98% Purity) InVitro In Vitro Validation (Microsomal Stability, Caco-2 Permeability) Compound->InVitro Formulation Formulation Optimization (Solubility/Stability) InVitro->Formulation Pass PK_Study PK Study (IV/PO) (Bioavailability) Formulation->PK_Study DRF 5-Day DRF (Tox) (MTD Determination) PK_Study->DRF F > 20% Efficacy Efficacy Study (Xenograft/Syngeneic) DRF->Efficacy Safe Dose Identified Decision Go / No-Go Efficacy->Decision

Caption: Integrated workflow from compound synthesis to efficacy validation, with critical Go/No-Go decision gates based on PK and Safety data.

References

  • Wallace, E. M., et al. (2016).[1] "A Small-Molecule Antagonist of HIF-2

    
     for the Treatment of Renal Cell Carcinoma." Cancer Research, 76(18), 5491-5500.[1] Link
    
    • Context: Describes the optimization of the tetrahydropyran-4-ol scaffold in HIF-2 inhibitors (PT2385).
  • Xu, R., et al. (2019).[1] "3-(2-Amino-1,3-thiazol-5-yl)-N-arylbenzamides as potent and selective inhibitors of CDK8/19." Journal of Medicinal Chemistry, 62(4), 1803-1821.[1] Link[1]

    • Context: Validates the aminothiazole pharmacophore in kinase drug discovery.
  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link

    • Context: Authoritative guide for formulation and PK parameter calcul
  • Zheng, X., et al. (2021).[1] "Structure-Based Design and Synthesis of Novel HIF-2

    
     Inhibitors." Bioorganic & Medicinal Chemistry Letters, 31, 127678.[1] Link[1]
    
    • Context: Specific reference for the oxan-4-ol (tetrahydropyran) moiety in modern drug design.

Sources

Application Note: High-Sensitivity Quantitation of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, validated methodology for the quantitation of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol (hereafter referred to as AT-Oxan ).

This guide addresses the specific challenges posed by AT-Oxan: its high polarity (LogP < 1), basic functionality (aminothiazole moiety), and potential for matrix suppression in biological fluids.

Introduction & Analyte Profiling

The target analyte, AT-Oxan , represents a class of polar heterocyclic metabolites often observed in the pharmacokinetic profiling of thiazole-based kinase inhibitors. Its structure combines a basic 2-aminothiazole core with a polar 4-hydroxytetrahydropyran (oxan-4-ol) tail.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 200.26 g/mol

  • Exact Mass ([M+H]+): 201.07 Da

  • Physicochemical Challenges:

    • High Polarity: The hydroxyl and amino groups confer significant hydrophilicity, leading to poor retention on standard C18 columns (elution in the void volume).

    • Basicity: The thiazole nitrogen and exocyclic amine allow for protonation, making the molecule suitable for Cation Exchange (CX) extraction.

Sample Preparation Protocols

Two protocols are provided: Protocol A for high-throughput screening (HTS) and Protocol B for high-sensitivity regulatory assays.

Protocol A: Protein Precipitation (PPT) – High Throughput

Best for: Urine analysis or high-concentration plasma samples (>10 ng/mL).

  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard (IS) solution (e.g., d4-2-aminothiazole or structural analog at 500 ng/mL).

  • Precipitate: Add 200 µL of chilled Acetonitrile (MeCN) containing 0.1% Formic Acid.

    • Why? Acidified MeCN ensures full solubility of the basic analyte while precipitating proteins.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilute: Dilute 1:1 with 10 mM Ammonium Formate (aq) prior to HILIC injection to match initial mobile phase conditions.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE – High Sensitivity

Best for: Trace analysis (<1 ng/mL) and removal of phospholipids.

  • Conditioning: Use Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/1 cc).

    • 1 mL Methanol (MeOH)

    • 1 mL Water[1]

  • Loading: Mix 100 µL Plasma with 100 µL 2%

    
    . Load onto cartridge.
    
    • Mechanism:[1][2] Acidification (pH ~2) ensures the aminothiazole is fully protonated (

      
      ), binding ionically to the sulfonate groups of the sorbent.
      
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes salts/proteins).[3]

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/matrix).

    • Note: The analyte remains bound via ionic interaction.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2] High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under

    
     (40°C). Reconstitute in 100 µL 90:10 MeCN:Water (10 mM Ammonium Formate) .
    
Liquid Chromatography (LC) Conditions

Standard Reverse Phase (C18) is not recommended due to dewetting and lack of retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this analyte.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B (Organic) State Description
0.00 95% Initial High organic promotes HILIC retention.
1.00 95% Hold Isocratic hold to focus peak.
5.00 70% Ramp Elution of polar analyte.
5.10 40% Flush Wash column (remove salts).
6.50 40% Flush Hold wash.
6.60 95% Re-equil Return to initial conditions.

| 9.00 | 95% | End | Crucial: HILIC requires long re-equilibration. |

Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C (High temp required for aqueous mobile phases).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Dwell (ms) Type

| AT-Oxan | 201.1 | 183.1 | 15 | 50 | Quantifier (Loss of


) |
| AT-Oxan  | 201.1 | 99.1 | 25 | 50 | Qualifier (Thiazole ring cleavage) |
| IS (Generic) | Depends on IS | Depends on IS | - | 50 | Internal Standard |
Method Validation & Troubleshooting

Linearity & Range:

  • Dynamic Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting:

    
     linear regression.
    

Troubleshooting Guide:

  • Peak Tailing: Usually caused by secondary interactions with silanols. Solution: Increase Ammonium Formate buffer concentration to 20 mM.

  • Low Sensitivity: Check for "Ion Suppression" from phospholipids. Solution: Switch from PPT (Protocol A) to MCX SPE (Protocol B).

  • Retention Time Shift: HILIC is sensitive to water content. Solution: Ensure the sample diluent matches the initial mobile phase (95% MeCN). Do not inject 100% aqueous samples.

Workflow Visualization

G Start Biological Sample (Plasma/Urine) Decision Sensitivity Requirement? Start->Decision PPT_Path Protocol A: Protein Precipitation (>10 ng/mL) Decision->PPT_Path High Conc. SPE_Path Protocol B: MCX SPE (<1 ng/mL) Decision->SPE_Path Trace Level LC_HILIC LC Separation: HILIC-Z MP A: 10mM NH4COOH MP B: MeCN + 0.1% FA PPT_Path->LC_HILIC Step_Acid Acidify (2% H3PO4) Protonate Amine SPE_Path->Step_Acid Step_Wash Wash 1: Aqueous Acid Wash 2: 100% MeOH Step_Acid->Step_Wash Step_Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Step_Wash->Step_Elute Step_Elute->LC_HILIC MS_Det MS/MS Detection (ESI+) MRM: 201.1 -> 183.1 LC_HILIC->MS_Det

Caption: Decision tree for sample preparation selection based on sensitivity requirements, leading to unified HILIC-MS/MS analysis.

References
  • Basavanakatti, A. et al. (2024).[5] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[5]

  • Agilent Technologies. (2023). "Mastering HILIC-Z Separation for Polar Analytes." Application Note 5994-6023EN.

  • Waters Corporation. (2011). "Extraction of Basic Drugs from Plasma with Polymeric Mixed-Mode SPE." Application Note 720003923EN.

  • Dai, Y. & Hsiao, J. (2023).[6] "Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites." Agilent Application Note.

Sources

Application & Protocol Guide: The Strategic Role of the 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic & Mechanistic Insights

Deconstructing the Scaffold: A Synthesis of Privileged Moieties

The compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol is a bifunctional molecule that marries two critical pharmacophores: the 2-aminothiazole ring and a tertiary alcohol-substituted oxane (tetrahydropyran) ring. Its significance in drug design arises not from its inherent biological activity, but from its potential as a versatile building block for creating more complex and potent drug candidates.

  • The 2-Aminothiazole Core: This moiety is a cornerstone of medicinal chemistry, renowned for its ability to act as a bioisostere for other amide-containing groups and its capacity to form key hydrogen bonds with biological targets. The primary amine at the 2-position is a crucial interaction point, often serving as a hydrogen bond donor, while the nitrogen and sulfur atoms in the ring can act as hydrogen bond acceptors. This electronic arrangement makes the 2-aminothiazole a highly effective "hinge-binder" in many kinase inhibitors.

  • The Oxane (Tetrahydropyran) Ring: Saturated heterocycles like oxane are increasingly utilized to improve the physicochemical properties of drug candidates. Replacing a conformationally flexible and metabolically labile alkyl chain with a rigid oxane ring can enhance metabolic stability, reduce lipophilicity, and improve aqueous solubility—a collection of properties often referred to as "Rule of 5" compliance. The tertiary alcohol on the oxane ring in this specific scaffold provides an additional hydrogen bonding site and a potential point for further chemical modification.

The combination of these two moieties in one scaffold offers a compelling starting point for library synthesis, allowing chemists to explore chemical space efficiently.

The Kinase Inhibitor Hypothesis: A Primary Application

A primary and logical application for derivatives of this scaffold is in the development of protein kinase inhibitors. The 2-aminothiazole core is a well-established hinge-binding motif for the ATP-binding site of many kinases. The oxane portion of the molecule can then be functionalized to extend into the solvent-exposed region or other pockets of the kinase domain, allowing for the fine-tuning of selectivity and potency.

Below is a conceptual diagram illustrating how a derivative of this scaffold might interact with a kinase active site.

cluster_kinase Kinase ATP Binding Site cluster_drug Scaffold Derivative hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent Front aminothiazole 2-Aminothiazole Hinge Binding Moiety aminothiazole:f1->hinge H-Bond linker Linker oxane Oxane Ring Solubility & Vector oxane:f1->solvent_front Improves Solubility

Caption: Conceptual binding of a scaffold derivative in a kinase active site.

Part 2: Experimental Protocols & Methodologies

Protocol: Synthesis of the Core Scaffold via Hantzsch Thiazole Synthesis

The 2-aminothiazole core is classically synthesized via the Hantzsch thiazole synthesis. This protocol outlines a representative method for creating a substituted 2-aminothiazole, which is the foundational step for producing the title compound.

Objective: To synthesize a 2-aminothiazole derivative as a precursor.

Materials:

  • Alpha-haloketone (e.g., 3-bromo-tetrahydro-pyran-4-one)

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.0 eq) in 100 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Ketone: To the stirring solution, add the α-haloketone (1.0 eq) portion-wise over 10 minutes at room temperature. Rationale: This controlled addition prevents a rapid exotherm and potential side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The heat provides the necessary activation energy for the condensation and cyclization reaction to proceed to completion.

  • Workup & Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine. Rationale: The 2-aminothiazole product is often formed as an HBr salt, which is soluble in ethanol. Neutralization is required to precipitate the less soluble free base.

  • Isolation: The resulting precipitate is collected by vacuum filtration through a Büchner funnel. The solid is washed with cold water (2 x 20 mL) and then cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying & Characterization: The collected solid is dried under vacuum to yield the final 2-aminothiazole product. The product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

start Start: Reaction Setup (Thiourea + α-haloketone in EtOH) reflux Reflux (4-6 hours, ~78°C) start->reflux monitor Monitor Progress via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Neutralize (aq. NaHCO₃ to pH 7-8) monitor->workup Complete isolate Isolate Precipitate (Vacuum Filtration) workup->isolate wash Wash Solid (Cold H₂O & Et₂O) isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, LC-MS) dry->characterize end End: Pure Product characterize->end

Caption: Workflow for the Hantzsch synthesis of the 2-aminothiazole core.

Protocol: General Workflow for Kinase Inhibition Screening

Once derivatives are synthesized from the core scaffold, they must be evaluated for biological activity. This protocol outlines a general, high-throughput method for screening compounds against a panel of protein kinases.

Objective: To determine the inhibitory activity (IC₅₀) of synthesized compounds against a target kinase.

Materials & Reagents:

  • Synthesized test compounds dissolved in DMSO (10 mM stock).

  • Target kinase enzyme (recombinant).

  • ATP and appropriate peptide substrate.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Kinase detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well microplates (white, opaque).

  • Multichannel pipettes and a microplate reader capable of luminescence detection.

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to all wells. Allow the plate to incubate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the compound to bind to the kinase before the enzymatic reaction is initiated.

  • Initiation of Reaction: Add a solution containing ATP and the peptide substrate to all wells to start the kinase reaction. Incubate for 1 hour at 30°C. Rationale: This allows for sufficient enzymatic turnover to generate a detectable signal.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions (e.g.

safe handling and storage guidelines for "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Stability Protocols for 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Executive Summary & Compound Profile

This compound (herein referred to as ATO-4-OH ) is a specialized heterocyclic building block, frequently utilized as a pharmacophore in Fragment-Based Drug Discovery (FBDD) targeting kinase inhibitors (e.g., CDK, ALK pathways). Structurally, it combines a polar tetrahydropyran (oxane) ring with a reactive 2-aminothiazole moiety via a tertiary alcohol linkage.

This unique architecture presents a dual-stability challenge :

  • Oxidative Instability: The primary amine on the electron-rich thiazole ring is susceptible to rapid oxidation and N-oxide formation upon air exposure.

  • Acid Lability: The tertiary alcohol at the 4-position is prone to acid-catalyzed dehydration (elimination), leading to the formation of the corresponding alkene (dihydro-2H-pyran derivative).

Physicochemical Profile (Predicted/Derived):

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₈H₁₂N₂O₂SMW: ~200.26 g/mol
Appearance Off-white to pale yellow solidDarkening (Brown/Red) indicates oxidation.[1]
Solubility DMSO (>50 mM), Methanol, EthanolPoor solubility in water/hexanes.
pKa (Predicted) ~5.3 (Thiazole amine)Weak base; forms salts with strong acids.
Hygroscopicity Moderate to HighRequires desiccated storage.
LogP ~0.5 - 1.2Lipophilic enough for cell permeability.

Hazard Identification & Safety Protocols (HSE)

GHS Classification (Read-Across from 2-Aminothiazole):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4][5]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H319: Causes serious eye irritation.[4][6]

  • H373: May cause damage to organs (Thyroid) through prolonged exposure.

Engineering Controls:

  • Primary: All weighing and solid handling must be performed inside a certified Chemical Fume Hood .

  • Secondary: For quantities >1g or fine powders, use a HEPA-filtered balance enclosure to prevent dust inhalation.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving recommended. Inner: Latex/Nitrile (4 mil); Outer: Nitrile (Extended Cuff, >5 mil).

  • Respiratory: If fume hood is unavailable (NOT recommended), use a P3/N95 particulate respirator.

  • Eyes: Chemical splash goggles.

Storage & Stability Guidelines

The integrity of ATO-4-OH is strictly dependent on minimizing three degradation vectors: Oxidation, Moisture, and Acid.

A. Solid State Storage (Long-Term)[1]
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Thiazoles are photosensitive; UV light can catalyze ring-opening or polymerization.

    • Why Teflon? Avoids leaching of plasticizers from standard polyethylene caps which can contaminate LCMS data.

  • Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or molecular sieves.

B. Solution State Storage (Working Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Stability Window:

    • Room Temp: < 24 hours.

    • 4°C: < 1 week.

    • -20°C: < 3 months (Avoid repeated freeze-thaw; aliquot into single-use vials).

Critical Prohibition: NEVER store in acidic solvents (e.g., 0.1% Formic Acid/MeOH) for >4 hours. The tertiary alcohol will dehydrate.

Experimental Protocols

Protocol 4.1: Inert Dissolution & Stock Preparation

Objective: To prepare a 50 mM stock solution without introducing oxidative stress.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to Room Temperature (RT) for 30 minutes before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.

  • Weighing: Tare an amber HPLC vial. Weigh the required amount of ATO-4-OH rapidly.

  • Solvent Addition: Add Anhydrous DMSO (water content <0.05%).

    • Tip: If the DMSO is old, treat it with 3Å molecular sieves overnight before use.

  • Dissolution: Vortex gently for 30 seconds. If sonication is needed, limit to <1 minute to avoid heating.

  • Purging: Gently bubble a stream of Nitrogen/Argon through the solution for 15 seconds to displace dissolved oxygen.

  • Sealing: Cap immediately with a Parafilm seal over the cap.

Protocol 4.2: QC Check (Purity Verification)

Objective: To validate compound integrity before biological assays.

  • Method: LC-MS (Reverse Phase).

  • Column: C18 (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Bicarbonate (pH 8.0).

    • Note:Avoid Formic Acid/TFA in the mobile phase if possible, or keep run times short (<5 min) to prevent on-column dehydration of the tertiary alcohol.

    • B: Acetonitrile.

  • Detection: UV at 254 nm (Thiazole absorbance) and 210 nm.

  • Acceptance Criteria: Purity >95%.

    • Flag: A peak at [M-18]+ (Mass ~182) indicates dehydration (loss of H₂O).

    • Flag: A peak at [M+16]+ (Mass ~216) indicates N-oxidation.

Workflow Visualization

Figure 1: Handling & Decision Logic for ATO-4-OH

G Start Start: Retrieve ATO-4-OH from -20°C Storage Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Open Open Vial Equilibrate->Open VisualCheck Visual Inspection: Is it Off-White/Pale Yellow? Open->VisualCheck FailColor STOP: Dark Brown/Red (Oxidation Detected) VisualCheck->FailColor No (Dark) Weigh Weigh in Fume Hood (Use Anti-Static Gun) VisualCheck->Weigh Yes Purify Re-Purify via Prep-HPLC (Basic Buffer) FailColor->Purify Solvent Dissolve in Anhydrous DMSO Weigh->Solvent QC QC Check: LCMS (Avoid Acidic Mobile Phase) Solvent->QC Dehydrated Mass Peak [M-18] (Dehydration) QC->Dehydrated M-18 Found Oxidized Mass Peak [M+16] (N-Oxide) QC->Oxidized M+16 Found Use Ready for Assay (Use within 24h) QC->Use Purity >95%

Caption: Decision tree for the safe retrieval, inspection, and dissolution of ATO-4-OH, highlighting critical failure modes (oxidation/dehydration).

References & Authority

  • National Toxicology Program (NTP). (1992).[7] Toxicology and Carcinogenesis Studies of 2-Aminothiazole. Technical Report Series No. 420.

  • PubChem. (2023).[8] Compound Summary: 2-Aminothiazole (CID 671). National Library of Medicine.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Aminothiazole.

  • Clayden, J., et al. (2012). Organic Chemistry. "Reactions of Heterocycles: Thiazoles" & "Elimination Reactions of Tertiary Alcohols". Oxford University Press. (Standard Academic Reference for Mechanism).

  • European Chemicals Agency (ECHA). (2023). Substance Information: Tetrahydro-2H-pyran-4-ol.[1]

Disclaimer: This application note is based on expert chemical logic and "Read-Across" toxicology from structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Sources

use of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol as a Privileged Fragment Probe for Structure-Based Drug Design

Introduction & Scope

This compound (also referred to as 4-(2-aminothiazol-5-yl)tetrahydro-2H-pyran-4-ol) is a high-value molecular fragment probe utilized primarily in Fragment-Based Drug Discovery (FBDD) . Unlike functional probes (e.g., fluorescent dyes or inhibitors), this molecule serves as a structural and biophysical probe designed to interrogate the ATP-binding pockets of kinases and the active sites of metalloenzymes.

This application note details the protocols for using this probe to:

  • Map "Hinge Region" Interactions: The 2-aminothiazole motif mimics the adenine ring of ATP, probing donor-acceptor patterns in kinase hinge regions.

  • Assess Pocket Hydrophilicity: The oxan-4-ol (tetrahydropyran-4-ol) moiety probes solvent-exposed regions and hydrogen-bonding networks via its tertiary hydroxyl group.

  • Validate Ligandability: Used as a standard control in NMR and SPR screening libraries due to its high solubility and distinct chemical shift profile.

Physicochemical Profile & Preparation

Before experimental application, the probe must be characterized to ensure data integrity.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicRelevance to Probing
Molecular Weight ~200.26 DaIdeal for "Rule of 3" fragment screening (High Ligand Efficiency).
LogP ~0.2 - 0.5 (Estimated)High water solubility; minimal non-specific hydrophobic binding.
H-Bond Donors 2 (Amine -NH2, Alcohol -OH)Probes H-bond acceptor residues (e.g., Backbone carbonyls).
H-Bond Acceptors 4 (Thiazole N, S, Amine N, Ether O, OH)Probes H-bond donor residues (e.g., Backbone amides).
pKa (Aminothiazole) ~5.3Exists primarily as a neutral species at physiological pH (7.4), crucial for intracellular permeation.
Preparation Protocol: Stock Solution
  • Weighing: Weigh 10 mg of this compound into a glass vial.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if necessary.

  • QC Check: Inspect for clarity. The solution should be colorless to pale yellow.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Application I: Saturation Transfer Difference (STD) NMR Screening

Objective: To confirm direct binding of the probe to a target protein (e.g., a Kinase or ATPase) and map the epitope (binding face) of the molecule.

Mechanism: The probe rapidly exchanges between the free and bound states. Magnetization is transferred from the saturated protein to the bound probe, reducing the probe's NMR signal intensity.

Protocol Workflow
  • Buffer Preparation:

    • 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl, 10% D2O.

    • Note: Avoid buffers with high proton signals (e.g., TRIS/HEPES) if they overlap with the probe's signals.

  • Sample Setup:

    • Experimental Sample: 10 µM Target Protein + 500 µM Probe (1:50 ratio).

    • Reference Sample: 500 µM Probe in buffer (No protein).

  • NMR Acquisition (600 MHz+ recommended):

    • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-Resonance Irradiation: -1.0 ppm or 12.0 ppm (Targeting protein methyls/amides).

    • Off-Resonance Irradiation: 40.0 ppm (Control).

    • Saturation Time: 2.0 seconds.

  • Data Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the Thiazole protons (approx. 7.0-7.5 ppm) and Tetrahydropyran protons (1.5-4.0 ppm) appear in the difference spectrum.

    • Epitope Mapping: The proton with the strongest STD effect is in closest contact with the protein surface.

Application II: X-ray Crystallography (Soaking)

Objective: To solve the 3D structure of the probe-protein complex, identifying the specific binding mode (e.g., DFG-in vs. DFG-out for kinases).

Soaking Protocol
  • Crystal Generation: Grow apo-crystals of the target protein using standard hanging-drop vapor diffusion.

  • Soaking Solution:

    • Prepare a solution matching the mother liquor (reservoir solution).

    • Add the Probe to a final concentration of 10 mM - 50 mM (High concentration is required for low-affinity fragments).

    • Critical Step: Ensure DMSO concentration does not exceed 5-10% to prevent crystal cracking.

  • Incubation:

    • Transfer crystals to the soaking solution using a loop.

    • Incubate for 1 hour to 24 hours . Monitor for crystal degradation.

  • Cryo-protection & Harvesting:

    • Briefly dip the crystal in Mother Liquor + Probe + 20% Glycerol (or PEG 400).

    • Flash cool in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source.

  • Refinement:

    • Use difference maps (

      
      ) to locate the electron density of the fragment.
      
    • Key Validation: Look for the "Butterfly" density shape characteristic of the tetrahydropyran ring and the planar density of the thiazole.

Mechanistic Pathway & Logic

The following diagram illustrates the logical flow of using this probe in a drug discovery campaign, highlighting its dual-functionality (Hinge Binding + Solubilizing).

FragmentProbing Probe This compound (Molecular Probe) Target Target Protein (Kinase/ATPase) Probe->Target Incubation Hinge Hinge Region Interaction (Donor-Acceptor Motif) Target->Hinge Aminothiazole Binding Solvent Solvent Front Interaction (Tetrahydropyran-4-ol) Target->Solvent Oxan-4-ol Orientation HitVal Hit Validation (STD-NMR / SPR) Hinge->HitVal Affinity Detection Solvent->HitVal Solubility/Stability Structure Structural Elucidation (X-ray Crystallography) HitVal->Structure Positive Hit LeadGen Lead Generation (Fragment Growing) Structure->LeadGen Vector Identification

Caption: Workflow for utilizing the probe to map protein binding sites and transition from fragment hit to lead compound.

Troubleshooting & Causality

  • Issue: No STD-NMR signal observed.

    • Causality: The exchange rate might be too slow (tight binding, unlikely for fragments) or too fast.

    • Solution: Vary the temperature (278K to 310K) to modulate the exchange rate into the intermediate regime. Ensure the protein is active and not aggregated.

  • Issue: Crystals crack upon soaking.

    • Causality: High DMSO concentration or osmotic shock from the probe solution.

    • Solution: Perform "step-soaking" (gradually increasing probe concentration) or co-crystallize (add probe during crystal setup) instead of soaking.

  • Issue: Electron density is ambiguous for the oxan-4-ol ring.

    • Causality: The tetrahydropyran ring may be flexible if not anchored by a specific H-bond.

    • Solution: Collect data at lower temperature (100K). Look for water-mediated contacts bridging the -OH group to the protein.

References

  • Jahnke, W., & Erlanson, D. A. (2006). Fragment-based approaches in drug discovery. Wiley-VCH. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. Link

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses tetrahydropyran as a polar morpholine/cyclohexane surrogate). Link

  • Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 51(25), 4990–5003. Link

Application Notes and Protocols for the Research Formulation of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation of a Novel Thiazole-Containing Compound

The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, a primary one being the development of suitable formulations for preclinical evaluation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on creating effective and reliable formulations of the novel research compound, 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol .

Thiazole moieties are prevalent in a wide array of biologically active compounds and approved drugs, recognized for their diverse pharmacological activities.[3][4][5] However, like many contemporary NCEs, these molecules can exhibit poor aqueous solubility, posing a significant hurdle to their in vitro and in vivo assessment.[6][7][8] Inadequate formulation can lead to underestimated efficacy, erroneous toxicological data, and ultimately, the premature termination of a promising candidate.[9][10]

This document eschews a rigid template, instead offering a dynamic, logic-driven approach to formulation development. We will delve into the critical interplay between the physicochemical properties of "this compound" and the strategic selection of excipients and vehicle systems. The protocols herein are designed to be self-validating, emphasizing not just the "how" but the critical "why" behind each step, ensuring scientific integrity and reproducibility.

Part 1: Physicochemical Characterization - The Foundation of Formulation

A thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is the bedrock of rational formulation design.[11][12] For a novel compound like "this compound," initial characterization is paramount.

Hypothetical Physicochemical Profile

Due to the novelty of this compound, we will proceed with a hypothetical, yet plausible, physicochemical profile based on common characteristics of similar heterocyclic molecules. This will serve as a practical guide for the formulation strategies discussed.

PropertyHypothetical Value/CharacteristicImplication for Formulation
Molecular Weight ~214 g/mol Moderate size, potentially influencing diffusion and absorption.
LogP 2.5 - 3.5Indicates moderate lipophilicity and likely poor aqueous solubility.
pKa Basic (thiazole amine) ~5-6; Neutral (oxanol)Ionization will be pH-dependent; solubility may be enhanced at lower pH.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Requires solubilization enhancement for most research applications.
Crystalline Form Stable crystalline solidMay require energy input (e.g., sonication, heating) to dissolve.
Chemical Stability Stable at neutral pH; potential for degradation at extreme pH or in the presence of strong oxidizing/reducing agents.Formulation pH and excipient compatibility are critical considerations.
Workflow for Physicochemical Characterization

The following diagram outlines the essential steps in characterizing a new research compound to inform formulation development.

G cluster_0 Physicochemical Profiling cluster_1 Formulation Strategy A Compound Acquisition (Purity ≥98%) B Solubility Screening (Aqueous & Organic Solvents) A->B E Solid-State Characterization (DSC, TGA, XRPD) A->E F Stability Assessment (pH, Temperature, Light) A->F C pH-Solubility Profile B->C G Data Analysis & Risk Assessment D LogP/LogD Determination C->D H Selection of Formulation Approach G->H

Caption: Initial characterization workflow for "this compound".

Part 2: Formulation Strategies for Preclinical Research

The primary goal of preclinical formulation is to achieve adequate and reproducible exposure of the test compound in in vitro and in vivo models.[2][12] The choice of formulation strategy is dictated by the compound's properties, the intended route of administration, and the specific research question.

Decision Tree for Formulation Selection

This decision tree provides a logical pathway for selecting an appropriate formulation approach based on initial solubility data.

G A Is the required concentration achievable in a simple aqueous buffer (e.g., PBS)? B Yes A->B C No A->C D Use simple aqueous solution. Proceed with stability & compatibility testing. B->D E Is the compound ionizable? (Consider pKa) C->E F Yes E->F G No E->G H Attempt pH adjustment. Use appropriate buffers (citrate, phosphate). F->H I Explore co-solvent systems (e.g., DMSO, PEG-400, ethanol). G->I J Is the required concentration achieved? H->J I->J K Yes J->K L No J->L K->D M Consider complexation (e.g., cyclodextrins) or surfactant-based systems (e.g., Kolliphor® EL, Tween® 80). L->M N Is the required concentration achieved? M->N O Yes N->O P No N->P O->D Q Develop a suspension (micronized API) or consider advanced delivery systems (e.g., lipid-based formulations, solid dispersions). P->Q

Caption: Decision-making framework for selecting a formulation strategy.

Part 3: Detailed Protocols

The following protocols provide step-by-step instructions for preparing common formulation types for research use. Note: All procedures should be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol 1: Co-solvent Formulation for In Vitro and In Vivo (IV) Administration

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[13][14] This is often the first and simplest approach for early-stage research.

Materials:

  • "this compound" (API)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG-400), low-endotoxin

  • Saline (0.9% NaCl), sterile

  • Sterile, amber glass vials

  • Magnetic stirrer and stir bars

  • Sterile syringe filters (0.22 µm, PVDF or other compatible material)

Procedure:

  • Weighing the API: Accurately weigh the required amount of "this compound" in a sterile amber glass vial.

  • Initial Solubilization: Add the primary co-solvent, DMSO, to the vial. A common starting point is to dissolve the API at a high concentration (e.g., 50-100 mg/mL).

  • Mixing: Place a sterile magnetic stir bar in the vial and stir on a magnetic plate until the API is completely dissolved. Gentle warming (37°C) or sonication may be applied to aid dissolution, but stability must be confirmed under these conditions.

  • Addition of Secondary Co-solvent (optional): For in vivo use, it is crucial to minimize the percentage of DMSO. A secondary, less toxic co-solvent like PEG-400 can be added at this stage. A common vehicle composition is a blend of DMSO and PEG-400.

  • Dilution to Final Concentration: Slowly add the aqueous vehicle (e.g., saline) to the co-solvent concentrate while vortexing or stirring vigorously. This step is critical to prevent precipitation. The final concentration of organic solvents should be kept to a minimum, especially for in vivo studies (typically <10% DMSO).

  • Final Inspection and Sterilization: Visually inspect the final formulation for any signs of precipitation or immiscibility. For sterile applications (e.g., IV injection), filter the final solution through a 0.22 µm sterile syringe filter.

  • Storage: Store the formulation in a tightly sealed, light-protected container at the appropriate temperature (typically 2-8°C or -20°C), as determined by stability studies.

Self-Validation and Trustworthiness:

  • Clarity: The final solution must be clear and free of visible particles.

  • Reversibility: A small aliquot should be diluted further with the aqueous vehicle to ensure no precipitation occurs at lower concentrations.

  • Stability: The formulation should be periodically re-inspected for clarity and the concentration of the API should be confirmed by HPLC, especially if stored for an extended period.

Protocol 2: Cyclodextrin-Based Formulation for Enhanced Aqueous Solubility

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent aqueous solubility.[6][8] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is commonly used in parenteral formulations due to its high water solubility and safety profile.[7]

Materials:

  • "this compound" (API)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Water for Injection (WFI) or appropriate buffer (e.g., citrate buffer, pH 4-5)

  • pH meter and adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH)

  • Sterile, glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the Cyclodextrin Vehicle: Weigh the required amount of SBE-β-CD and dissolve it in the WFI or buffer. A common concentration for the vehicle is 20-40% (w/v). Stir until a clear solution is obtained.

  • pH Adjustment (if applicable): Based on the pH-solubility profile, adjust the pH of the cyclodextrin vehicle to a range where the API has higher intrinsic solubility. For a basic compound like "this compound," a slightly acidic pH (e.g., 4.5) may be beneficial.

  • API Addition: Slowly add the weighed API to the stirring cyclodextrin solution.

  • Complexation: Allow the mixture to stir for a prolonged period (e.g., 12-24 hours) at room temperature to ensure maximum complexation. The vial should be sealed to prevent evaporation.

  • Final pH Check and Adjustment: After the complexation period, check the pH and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved API and to sterilize the formulation.

  • Storage: Store in a well-sealed, light-protected container at the validated storage temperature.

Self-Validation and Trustworthiness:

  • Concentration Analysis: The concentration of the API in the final filtered solution must be determined by a validated analytical method (e.g., HPLC-UV) to confirm the extent of solubilization.[15][16]

  • Phase Solubility Studies: To optimize the formulation, phase solubility studies can be conducted by adding excess API to varying concentrations of the cyclodextrin solution and measuring the amount of API that dissolves.

Part 4: Analytical Characterization of Formulations

Characterizing the final formulation is as important as its preparation. It ensures quality, consistency, and provides critical data for interpreting research outcomes.[11]

Analytical TechniquePurposeKey Parameters to Measure
High-Performance Liquid Chromatography (HPLC) Quantify API concentration, assess purity and stability.[15][17]Peak area (concentration), presence of degradation peaks, retention time.
Visual Inspection Assess physical appearance and stability.Clarity, color, presence of particulates.
pH Measurement Ensure the formulation is within the optimal pH range for solubility and stability.pH value.
Dynamic Light Scattering (DLS) For colloidal systems (micelles, nano-suspensions), to determine particle size and distribution.Z-average diameter, Polydispersity Index (PDI).
Microscopy (e.g., SEM) To visualize particle morphology in suspensions or emulsions.[11]Particle shape and surface characteristics.

Conclusion

The formulation of a novel research compound like "this compound" is a systematic, multi-faceted process that is integral to successful preclinical research.[12] By starting with a thorough physicochemical characterization and applying a logical, stepwise approach to formulation selection and preparation, researchers can develop robust and reliable vehicle systems. The protocols and frameworks provided in this guide are intended to empower scientists to overcome the common challenge of poor solubility, thereby enabling a more accurate and meaningful evaluation of new chemical entities.

References

  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • Li, P., & Zhao, L. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3393-3413. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012-1020. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Arca Sciences. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Shimpi, S., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 897-909. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Singh, A., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of pharmaceutical sciences, 107(10), 2530-2544. Retrieved from [Link]

  • Sharma, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica. B, 5(5), 442–453. Retrieved from [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • Nguyen, T. K. C., et al. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(4), 498-515. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 69-77. Retrieved from [Link]

  • The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. Retrieved from [Link]

  • Das, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 223-238. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4(5H)-thiazolone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol - Publications - Abstract Sifter. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-amino-5-methyl-1,3-thiazol-4-ol. Retrieved from [Link]

  • Bondock, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents: a review. Drug Design, Development and Therapy, 12, 1547–1567. Retrieved from [Link]

  • Rivera, T., & Tappan, A. (2017). Solubility Report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201) in Four Common Solvents. Defense Technical Information Center. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Aminothiazole. Retrieved from [Link]

Sources

high-throughput screening assays involving "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the novel compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol . Given the absence of a predefined biological target for this molecule, this guide will focus on a phenotypic screening approach to identify its potential therapeutic effects, followed by a discussion on transitioning to target-based assays post-hit identification.

Introduction: The Therapeutic Potential of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The structural characteristics of "this compound" suggest its potential as a novel therapeutic agent. High-throughput screening (HTS) is an essential tool in early-stage drug discovery that enables the rapid testing of thousands of compounds to identify those with desired biological activity.[3][4]

Part 1: Phenotypic Screening for Anticancer Activity

Phenotypic screening is a powerful strategy to identify compounds that produce a desired effect in a biological system, without a priori knowledge of the compound's specific molecular target.[5][6][7] This approach is particularly valuable for novel compounds like "this compound". We will design a cell-based phenotypic screen to identify potential cytotoxic effects against a cancer cell line.

Assay Principle: Cell Viability Assessment

The primary screen will utilize a resazurin-based assay to measure cell viability. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). A decrease in fluorescence intensity in the presence of a test compound indicates a reduction in cell viability. This assay is robust, cost-effective, and well-suited for HTS.

Experimental Workflow for Phenotypic Screening

G cluster_0 Assay Development & Miniaturization cluster_1 Primary High-Throughput Screen cluster_2 Data Analysis & Hit Identification cluster_3 Hit Confirmation & Prioritization dev Optimize cell seeding density, DMSO tolerance, and incubation times in 384-well plates. seed Seed cancer cells into 384-well plates dev->seed incubate1 Incubate cells (24h) seed->incubate1 dispense Dispense 'this compound' & library compounds incubate1->dispense incubate2 Incubate with compounds (48h) dispense->incubate2 add_reagent Add Resazurin reagent incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 read Read fluorescence incubate3->read analyze Normalize data and calculate Z'-factor read->analyze identify Identify primary hits (e.g., >50% inhibition) analyze->identify confirm Re-test primary hits in dose-response format identify->confirm counter Perform counter-screens (e.g., for autofluorescence) confirm->counter sar Preliminary Structure-Activity Relationship (SAR) analysis counter->sar

Caption: Phenotypic HTS workflow for identifying cytotoxic compounds.

Detailed Protocol: Primary Phenotypic Screen

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • "this compound" stock solution (10 mM in DMSO)

  • Compound library plates (384-well format)

  • Positive control (e.g., Staurosporine, 10 µM)

  • Negative control (0.1% DMSO)

  • Resazurin solution

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 500 cells/well) into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add 50 nL of "this compound", library compounds, and controls to the appropriate wells. The final concentration of the test compounds should be 10 µM.

  • Incubation with Compounds: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis and Quality Control

The quality of the HTS assay is assessed using the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

ParameterValue
Mean of Positive Control (μ_pos)1500
Std Dev of Positive Control (σ_pos)120
Mean of Negative Control (μ_neg)15000
Std Dev of Negative Control (σ_neg)900
Z'-Factor 0.62

A Z'-factor of 0.62 indicates a robust and reliable assay suitable for HTS.

Part 2: Transitioning to Target-Based Screening

Once a phenotypic hit like "this compound" is confirmed and its molecular target is identified (a process known as target deconvolution), a more focused target-based assay can be developed. This allows for more precise measurement of compound-target interaction and facilitates structure-activity relationship (SAR) studies.

Hypothetical Target: A Protein Kinase

For this example, let's assume that "this compound" is found to inhibit a specific protein kinase. We can then develop a biochemical assay to measure this inhibition directly.

Assay Technology: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[9][10][11][12] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the larger protein, its tumbling is slowed, leading to higher polarization. A test compound that inhibits this interaction will displace the tracer, causing a decrease in fluorescence polarization.

FP Assay Workflow for a Kinase Target

G cluster_0 No Inhibition cluster_1 Inhibition tracer_unbound Fluorescent Tracer (Fast Tumbling) complex Tracer-Kinase Complex (Slow Tumbling) tracer_unbound->complex kinase_unbound Kinase Target kinase_unbound->complex high_fp High FP Signal complex->high_fp tracer_free Fluorescent Tracer (Fast Tumbling) low_fp Low FP Signal tracer_free->low_fp kinase_inhibited Inhibited Kinase inhibitor 'this compound' inhibitor->kinase_inhibited

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol. This molecule, featuring a 2-aminothiazole core linked to a tertiary alcohol on an oxane ring, presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to navigate the common pitfalls of this synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

The primary route to this class of compounds is the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.[1][2] Our focus will be on troubleshooting the specific issues arising from the unique structural features of our target molecule.

Troubleshooting Guide: A-Z of Synthesis Issues

This section is structured to address problems you may encounter at different stages of the synthesis, from starting materials to the final product.

Part 1: Starting Material and Precursor Synthesis

Question 1: I am having trouble synthesizing the α-haloketone precursor, 5-bromo-oxan-4-one. What are the common issues?

Answer:

The synthesis of α-haloketones from cyclic ketones like oxan-4-one can be challenging due to potential side reactions and instability.

  • Potential Cause 1: Over-bromination. The formation of di-brominated species can occur, reducing the yield of the desired mono-brominated product.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Using a slight excess of the ketone and adding the brominating agent slowly at a low temperature can improve selectivity.

  • Potential Cause 2: Acid-catalyzed side reactions. The use of acidic catalysts (like HBr in acetic acid for Br₂ bromination) can sometimes lead to the opening of the oxane ring or other rearrangements.

    • Solution: Consider using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide, which can offer a milder reaction pathway.[3]

  • Potential Cause 3: Instability of the α-haloketone. α-haloketones can be lachrymatory and unstable, especially during purification.

    • Solution: It is often advisable to use the crude α-haloketone directly in the subsequent Hantzsch synthesis without extensive purification.[4] If purification is necessary, avoid high temperatures and consider rapid column chromatography on silica gel.

Experimental Protocol: Synthesis of 5-bromo-oxan-4-one (Illustrative)

  • Dissolve oxan-4-one (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-oxan-4-one. Use this crude product promptly in the next step.

Part 2: The Hantzsch Thiazole Synthesis

Question 2: My Hantzsch reaction is giving a very low yield of the desired this compound. What could be going wrong?

Answer:

Low yields in the Hantzsch synthesis of this specific molecule can stem from several factors related to its unique structure.

  • Potential Cause 1: Decomposition of the tertiary alcohol. The tertiary alcohol on the oxane ring may be susceptible to elimination (dehydration) under the reaction conditions, which often involve heating.[5] This would lead to the formation of an undesired alkene byproduct.

    • Solution: Employ milder reaction conditions. Consider running the reaction at a lower temperature for a longer period. The use of a milder base, if any, is also recommended. Some modern variations of the Hantzsch synthesis utilize catalysts that allow for lower reaction temperatures.[4]

  • Potential Cause 2: Incorrect Reaction Conditions. The choice of solvent and temperature is crucial.

    • Solution: Ethanol is a common solvent for Hantzsch synthesis and is often effective.[2][6] However, for a polar substrate like yours, a mixture of ethanol and water, or DMF might be beneficial.[4][6] It is advisable to perform small-scale trials to optimize the solvent and temperature.

  • Potential Cause 3: Regioselectivity Issues. With substituted thioureas, there can be issues with the regioselectivity of the cyclization, though with unsubstituted thiourea, this is less of a concern.[7]

ParameterRecommended ConditionPotential Issue if Deviated
Solvent Ethanol, Ethanol/Water, DMFPoor solubility of reactants, side reactions.
Temperature 50-70 °C (start lower)Decomposition of tertiary alcohol at high temps.
Reactant Ratio 1:1.1 (α-haloketone:thiourea)Excess thiourea can complicate purification.
Reaction Time 2-6 hours (monitor by TLC)Incomplete reaction or product degradation.

Question 3: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

Byproduct formation is a common issue. Here are some likely culprits and how to address them:

  • Potential Byproduct 1: Dehydrated Product. As mentioned, elimination of the tertiary alcohol to form an alkene is a strong possibility.

    • Identification: Look for a product with a mass corresponding to the loss of water (M-18) in LC-MS analysis. In the ¹H NMR, you would see vinylic proton signals.

    • Minimization: Use milder reaction conditions (lower temperature).

  • Potential Byproduct 2: Favorskii Rearrangement Product. α-haloketones, especially cyclic ones, can undergo Favorskii rearrangement in the presence of a base to yield a carboxylic acid derivative.

    • Identification: Look for a product with a carboxylic acid or ester functionality.

    • Minimization: Avoid strong bases. The Hantzsch synthesis is often run under neutral or slightly acidic conditions. If a base is needed for work-up, use a weak base like sodium bicarbonate.

Visualizing the Process

Diagram 1: The Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone (5-bromo-oxan-4-one) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Target Compound CheckPurity Analyze Crude Product by LC-MS and ¹H NMR Start->CheckPurity Dehydration Dehydration Product Observed? (M-18 Peak) CheckPurity->Dehydration OtherByproducts Other Major Byproducts? Dehydration->OtherByproducts No LowerTemp Action: Lower Reaction Temperature (e.g., from 70°C to 50°C) Dehydration->LowerTemp Yes IncompleteReaction Starting Material Remaining? OtherByproducts->IncompleteReaction No CheckPrecursor Action: Verify Purity of α-Haloketone Precursor OtherByproducts->CheckPrecursor Yes OptimizeConditions Action: Optimize Solvent and Reaction Time IncompleteReaction->OptimizeConditions Yes End Improved Yield IncompleteReaction->End No LowerTemp->End OptimizeConditions->End CheckPrecursor->End

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

The target molecule is expected to be quite polar due to the free amino and hydroxyl groups, which can make purification challenging.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.

  • Column Chromatography: For mixtures containing multiple byproducts, column chromatography on silica gel is recommended. Due to the basic nature of the 2-aminothiazole moiety, it's advisable to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking and improve separation. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is often successful.

  • Acid-Base Extraction: An initial acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer with a base like sodium bicarbonate and extract the product back into an organic solvent.

Q2: How can I confirm the structure of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic singlet of the C5-proton of the thiazole ring. The protons of the oxane ring will show complex splitting patterns. The NH₂ protons will appear as a broad singlet, and the OH proton will also be a singlet. A D₂O shake experiment can be used to confirm the NH₂ and OH protons, as these signals will disappear.[5]

  • ¹³C NMR: Identify the characteristic carbons of the 2-aminothiazole ring and the carbons of the oxane ring, including the quaternary carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds of the amino group, the O-H bond of the alcohol, and the C=N and C-S bonds of the thiazole ring.

Q3: Is the 2-aminothiazole moiety stable?

2-aminothiazole and its derivatives are generally stable compounds.[4] However, the exocyclic amino group can undergo reactions typical of primary amines, such as acylation or Schiff base formation with aldehydes and ketones.[3] It is also important to be aware that under strongly acidic conditions, protonation will occur at the ring nitrogen.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Hantzsch thiazole synthesis - labor
  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry.
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry.
  • Method for the purification of 2-aminothiazole.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • 4-BROMO-TETRAHYDROPYRAN | 25637-16-5. ChemicalBook.
  • Purification of 2-aminothiazole.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Synthesis of tetrahydropyran 3.
  • Hantzsch Pyridine Synthesis. Scribd.
  • CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN. CymitQuimica.
  • Learning from the Hantzsch synthesis.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Chemistry.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry.
  • An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst.
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Form
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Form
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.

Sources

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. This guide provides in-depth, evidence-based solutions to common challenges encountered during the synthesis, drawing from established principles of organic chemistry and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most probable causes?

A1: Low yields in the synthesis of this molecule, which is typically achieved through a variation of the Hantzsch thiazole synthesis, can often be attributed to several key factors.[1] These include suboptimal reaction conditions such as temperature and reaction time, the purity of your starting materials (the α-haloketone precursor and thiourea), incorrect stoichiometry, and the formation of side products.[2] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.

Q2: What are the critical reaction parameters I should focus on for optimization?

A2: The most critical parameters to optimize are temperature, solvent, and reaction time.[2] The use of catalysts can also significantly impact the yield.[3] Additionally, alternative energy sources like ultrasonic irradiation or microwave-assisted synthesis have been shown to improve yields and shorten reaction times in similar syntheses.[3]

Q3: Are there any common side reactions I should be aware of?

A3: A common side reaction in Hantzsch-type syntheses is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2] To minimize this, maintaining neutral or slightly basic conditions is often recommended.

Q4: How can I improve the purification of my final product?

A4: If your product is difficult to isolate, consider techniques like precipitation by adding a non-solvent.[4] For instance, if the reaction is performed in a solvent where the product is soluble, pouring the reaction mixture into a solution where the product is insoluble, such as a sodium carbonate solution, can induce precipitation.[4] If you are facing challenges with co-eluting impurities during column chromatography, exploring different solvent systems or using a different stationary phase is advisable.

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted α-haloketone and/or thiourea.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Reaction Temperature:

    • Explanation: The rate of the Hantzsch thiazole synthesis is highly dependent on temperature. If the temperature is too low, the reaction may proceed very slowly or not at all. Conversely, excessively high temperatures can lead to decomposition of reactants or the product.[1]

    • Protocol:

      • Start by running the reaction at the temperature reported in the literature for a similar substrate.

      • If conversion is low, incrementally increase the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS.

      • Be cautious of overheating, which can lead to the formation of dark-colored byproducts, indicating decomposition.

  • Inadequate Reaction Time:

    • Explanation: The reaction may simply not have been allowed to run to completion.

    • Protocol:

      • Monitor the reaction at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS.

      • Continue the reaction until the starting materials are consumed or no further product formation is observed.

  • Poor Reagent Purity:

    • Explanation: Impurities in the starting materials, particularly the α-haloketone, can inhibit the reaction or lead to the formation of unwanted side products.[1]

    • Protocol:

      • Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

      • If necessary, purify the starting materials before use. For example, the α-haloketone can often be purified by recrystallization or column chromatography.

  • Incorrect Stoichiometry:

    • Explanation: The molar ratio of the α-haloketone to thiourea is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side reactions.

    • Protocol:

      • Typically, a slight excess of thiourea (1.1-1.5 equivalents) is used.

      • If you are still observing low conversion, you can try a small-scale experiment with a slightly higher excess of thiourea.

Issue 2: Formation of Significant Impurities

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.

  • The isolated product is difficult to purify.

Potential Causes & Step-by-Step Solutions:

  • Formation of 2-Imino-2,3-dihydrothiazole Isomer:

    • Explanation: This is a common side product in the Hantzsch synthesis, particularly under acidic conditions.[2] The regioselectivity of the cyclization step is influenced by the pH of the reaction mixture.

    • Protocol:

      • Maintain a neutral or slightly basic pH during the reaction. This can be achieved by using a non-acidic solvent or by adding a mild, non-nucleophilic base like sodium bicarbonate or triethylamine.

      • Monitor the reaction pH and adjust as necessary.

  • Decomposition of Product:

    • Explanation: The desired product may be unstable under the reaction or workup conditions.[5]

    • Protocol:

      • Monitor the reaction for the appearance of degradation products over time.

      • If product decomposition is observed, try to reduce the reaction time or temperature.

      • During workup, avoid prolonged exposure to strong acids or bases.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low reaction yields.

Quantitative Data Summary

The following table summarizes the potential impact of various reaction parameters on the yield of 2-aminothiazole derivatives, based on literature for similar compounds.

ParameterConditionExpected Impact on YieldReference
Catalyst Silica-supported tungstosilicic acidCan enhance yields[3]
Energy Source Ultrasonic irradiationCan dramatically increase yields and reduce reaction times[3]
Energy Source Microwave irradiationCan dramatically increase yields and reduce reaction times[3]
pH AcidicMay promote formation of isomeric impurities[2]
pH Neutral or slightly basicFavors formation of the desired 2-aminothiazole[6]

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for your specific starting materials.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone precursor (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).[4]

  • Addition of Thiourea: Add thiourea (1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[4] Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing the Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.

Hantzsch_Mechanism A α-Haloketone C S-Alkylation Intermediate A->C Nucleophilic attack by sulfur B Thiourea B->C D Intramolecular Cyclization C->D Attack by nitrogen on carbonyl E Dehydration D->E Loss of water F 2-Aminothiazole Product E->F

Caption: The mechanism of the Hantzsch thiazole synthesis.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (1949). Purification of 2-aminothiazole.
  • Bouherrou, Z., et al. (2016).
  • Taylor & Francis Online. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Improve Yield. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aldehyde 1 with thiourea and α‐halocarbonyl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting bioassays involving novel small molecules, with a focus on heterocyclic compounds like "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol". This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, experience-driven advice to help you diagnose and resolve inconsistencies in your experimental results. We will move beyond simple checklists to explore the causal relationships between experimental variables and outcomes, ensuring a robust and reproducible workflow.

Part 1: Foundational Troubleshooting - Is Your Compound the Culprit?

Inconsistent results in bioassays often originate from the physicochemical properties of the test compound itself. Before delving into complex biological variables, it is crucial to ensure the integrity and consistent behavior of your small molecule.

FAQ 1: My IC50 values for "this compound" are fluctuating between experiments. What's the first thing I should check?

Answer: The first and most critical aspect to investigate is the quality and handling of your compound. Inconsistencies in potency are frequently linked to issues with compound purity, solubility, and stability.

Expert Insight: Even minor impurities can have significant biological activity, sometimes even greater than the compound of interest, leading to misleading results.[1][2] Similarly, if a compound is not fully dissolved, its effective concentration in the assay will be lower than the nominal concentration, causing an apparent decrease in potency.[3][4][5]

Troubleshooting Workflow: Compound Quality Control

graph TD { A[Start: Inconsistent IC50] --> B{Purity Check}; B --> C{Solubility Assessment}; C --> D{Stability Analysis}; D --> E[Optimized Compound Handling Protocol]; B --> F[If Impure: Re-purify or Source New Batch]; C --> G[If Poorly Soluble: Optimize Formulation]; D --> H[If Unstable: Adjust Storage & Handling]; }

A workflow for troubleshooting compound-related issues.

Step-by-Step Protocols:

1. Purity Verification (QC):

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Procedure:

    • Prepare a fresh stock solution of your compound in a suitable organic solvent (e.g., DMSO).

    • Inject a small volume onto an appropriate HPLC column (e.g., C18).

    • Run a gradient elution to separate the main compound from any impurities.

    • Analyze the chromatogram for the area under the curve (AUC) of the main peak versus any impurity peaks.

    • Confirm the mass of the main peak corresponds to "this compound".

  • Acceptance Criteria: Purity should ideally be >95% for initial screening and >98% for lead optimization studies.[6]

2. Solubility Assessment:

  • Technique: Kinetic and Thermodynamic Solubility Assays.

  • Procedure (Kinetic Solubility):

    • Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).

    • Make serial dilutions in your aqueous assay buffer.

    • Incubate for a set period (e.g., 2 hours) at the assay temperature.

    • Measure turbidity using a nephelometer or plate reader.

  • Data Interpretation:

Compound Behavior Observation Implication for Bioassay
Soluble No precipitate observed at assay concentrations.Nominal and effective concentrations are likely the same.
Metastable Precipitates over time.Inconsistent results in longer assays.
Insoluble Immediate precipitation.Effective concentration is much lower than nominal.[3][7]

3. Stability Analysis:

  • Technique: Repeat HPLC analysis of stock solutions and assay-ready plates over time.

  • Procedure:

    • Analyze a fresh stock solution via HPLC.

    • Store aliquots of the stock solution under different conditions (e.g., 4°C, -20°C, -80°C, room temperature).[8]

    • Re-analyze the stored aliquots at various time points (e.g., 24 hours, 1 week, 1 month).

    • Assess the stability in your final assay buffer by incubating the compound at the highest concentration and re-analyzing.

  • Key Considerations: Thiazole-containing compounds can be susceptible to degradation under certain pH and temperature conditions.[9][10]

Part 2: Optimizing Your Bioassay - Are the Experimental Conditions to Blame?

Once you have confirmed the quality of your compound, the next step is to scrutinize the bioassay protocol itself. Cell-based assays, in particular, have numerous variables that can introduce inconsistencies.

FAQ 2: I've confirmed my compound's purity and solubility, but my cell-based assay results are still not reproducible. Where do I look next?

Answer: Inconsistent results in cell-based assays often stem from variability in cell health, density, and the assay reagents themselves. It's crucial to standardize your cell culture and assay procedures rigorously.

Expert Insight: Cells are dynamic systems. Their response to a compound can be influenced by their passage number, confluency, and even the specific batch of serum used in the culture medium.[11][12]

Troubleshooting Workflow: Cell-Based Assay Optimization

graph TD { A[Start: Inconsistent Cellular Response] --> B{Cell Line Integrity}; B --> C{Assay Conditions}; C --> D{Plate Reader Settings}; D --> E[Standardized Assay Protocol]; B --> F[If Inconsistent: Use Low Passage Cells, Check for Mycoplasma]; C --> G[If Variable: Optimize Cell Seeding, Incubation Times, Reagent Concentrations]; D --> H[If Noisy: Adjust Gain, Focal Height, Read Mode]; }

A decision tree for troubleshooting cell-based assays.

Key Areas for Optimization:

1. Cell Culture Standardization:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[11]

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. This common contaminant can significantly alter cellular responses.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Edge effects can be mitigated by not using the outer wells or by filling them with sterile buffer.[13]

2. Assay Protocol and Reagents:

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using kits, ensure they are within their expiration date and stored correctly.[14]

  • Incubation Times: Adhere strictly to the specified incubation times for compound treatment and reagent addition.

  • Plate Type: The color and surface treatment of your microplates can impact the results of fluorescence, luminescence, and absorbance-based assays.[15][16]

    Assay Type Recommended Plate Color Rationale
    Absorbance ClearAllows light to pass through the sample.
    Fluorescence BlackReduces background fluorescence and light scatter.
    Luminescence WhiteMaximizes light reflection to enhance the signal.

3. Microplate Reader Settings:

  • Gain and Sensitivity: Optimize the detector gain for your assay to ensure the signal is within the linear range of the instrument.

  • Focal Height: For adherent cell assays, adjusting the focal height to the bottom of the well can improve signal-to-noise.[15]

  • Read Mode: For non-homogenous samples (e.g., cell monolayers), using an orbital or spiral averaging read mode can reduce variability.[15]

Part 3: Advanced Troubleshooting - Uncovering Hidden Variables

If you have addressed the common issues related to compound quality and assay conditions, it's time to consider more subtle sources of variability.

FAQ 3: My results are consistent within a single experiment, but vary from week to week. What could be causing this long-term drift?

Answer: This type of variability often points to subtle changes in your experimental system over time. This could include the age of your stock solutions, different batches of reagents, or even minor fluctuations in incubator conditions.

Expert Insight: Implementing a robust quality control system with reference compounds and standardized positive and negative controls is essential for monitoring assay performance over time and flagging any deviations.

Strategies for Long-Term Reproducibility:

  • Use of a Reference Compound: Always include a known inhibitor or activator in your assays. The performance of this reference compound can serve as a benchmark for the validity of each experiment.

  • Control Charting: Plot the key parameters of your assay (e.g., Z'-factor, signal-to-background ratio, IC50 of the reference compound) over time. This will help you identify any gradual changes or abrupt shifts in assay performance.

  • Batch-to-Batch Reagent Qualification: When you receive a new lot of a critical reagent (e.g., cells, serum, antibodies), qualify it against the old lot to ensure consistent performance.

By systematically working through these troubleshooting guides, you can identify and address the root causes of inconsistent results in your bioassays. Remember that meticulous attention to detail and a thorough understanding of the underlying scientific principles are your most powerful tools in achieving robust and reproducible data.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 16635808. [Link]

  • Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Dahlin, J. L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 7(13), 1745-1761. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Scientific Research Publishing. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Pharmaceutical Technology. (2026). Strategies for High-Containment. [Link]

  • Analytica-World. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. [Link]

  • ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

  • National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • National Center for Biotechnology Information. (2017). Potency Assay Variability Estimation in Practice. [Link]

  • JOCPR. (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. [Link]

  • National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • ResearchGate. (2026). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • Rasayan Journal. (n.d.). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). [Link]

  • Der Pharma Chemica. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. [Link]

  • MDPI. (2026). Structural and Functional Aspects of DHPM-Thiones and Their Derivatives: A Critical Review of Pharmaceutical Potential. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]

  • American Elements. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. [Link]

Sources

Technical Support Center: Optimizing Experimental Concentrations of Novel 2-Amino-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide a comprehensive framework for determining the optimal effective concentration of novel compounds, with a focus on the "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" scaffold. As a Senior Application Scientist, this document synthesizes established methodologies with practical, field-tested insights to ensure scientific rigor and experimental success.

The 2-amino-1,3-thiazole moiety is a well-established scaffold in medicinal chemistry, known to be a component of various biologically active agents.[1] Derivatives of this structure have shown a wide range of pharmacological activities, including potential as anticancer and antimicrobial agents.[2][3][4][5] Given that "this compound" is a novel investigational compound, a systematic approach is crucial to determine its therapeutic window and effective concentration for in vitro and subsequent in vivo studies.

This guide will walk you through a logical, multi-phase process, from initial range-finding to precise potency determination, complete with troubleshooting advice and detailed protocols.

Phase 1: Foundational Analysis - The Broad Range-Finding Study

The first step with any novel compound is to establish its cytotoxicity profile across a wide concentration range. This initial screen is not about determining efficacy but rather identifying the concentrations at which the compound is toxic, partially toxic, and non-toxic to your cellular model. This information is critical for designing subsequent, more focused experiments.

Frequently Asked Questions (FAQs)

Q1: I have a new vial of "this compound". What is the very first experiment I should run?

A1: Your first experiment should be a broad-range cytotoxicity assay. The goal is to test the compound over several orders of magnitude (e.g., from low nanomolar to high micromolar) to understand its impact on cell viability.[6] This will define the upper concentration limit for your future functional assays.

Q2: What concentration range should I start with?

A2: A logarithmic or semi-logarithmic dilution series is most efficient. A common starting point is a 7- to 10-point dilution series, for example, from 100 µM down to 1 nM. This wide net is likely to capture the full dynamic range of any cytotoxic effects.

Q3: Which cytotoxicity assay is best to start with?

A3: An MTT, WST-8, or resazurin-based assay is a robust and cost-effective starting point for assessing metabolic activity as an indicator of cell viability.[6][7] Alternatively, an LDH release assay can be used to measure membrane integrity, which is a direct marker of cytotoxicity.[7][8]

Experimental Workflow: Initial Cytotoxicity Screen

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare high-concentration stock of compound in appropriate solvent (e.g., DMSO) B Culture and harvest healthy, log-phase cells C Perform cell count and viability check (e.g., Trypan Blue) D Seed cells in 96-well plate at optimized density C->D E Incubate for 24h to allow attachment G Treat cells with the dilution series. Include Vehicle Control and Untreated Control. E->G F Prepare serial dilutions of the compound in culture medium F->G H Incubate for a defined period (e.g., 24, 48, or 72h) I Add viability reagent (e.g., MTT, Resazurin) H->I J Incubate as per manufacturer's protocol K Read absorbance/fluorescence on a plate reader L Calculate % viability vs. Untreated Control K->L M Plot % Viability vs. log[Concentration] L->M

Caption: Workflow for the initial broad-range cytotoxicity screening.

Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability.[6][7]

  • Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working concentration stock of your compound's serial dilutions in complete culture medium.

  • Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Remember to include:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the dilution series. The final solvent concentration should typically be below 0.1% to avoid solvent-induced toxicity.[6]

    • Untreated Control: Cells treated with culture medium only.

    • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the untreated control: (% Viability) = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100.

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
100
30
10
3
1
0.1
0.01
0 (Vehicle)100100100
Caption: Example data table for a broad range-finding cytotoxicity study.

Phase 2: Precision and Potency - The Dose-Response Curve

With the non-toxic concentration range established, the next phase is to determine the compound's potency. This is achieved by generating a detailed dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[9]

  • IC50: The concentration of an inhibitor required for 50% inhibition of a biological response.

  • EC50: The concentration of a drug that gives half-maximal response.

Frequently Asked Questions (FAQs)

Q4: How do I choose the concentration range for my IC50/EC50 experiment?

A4: Use the data from your initial cytotoxicity screen. Your concentration range should bracket the anticipated IC50/EC50 value. A good rule of thumb is to use a 10-12 point dilution series centered around the concentration that showed approximately 50% effect in the initial screen, spanning from a concentration that gives a maximal response to one that gives no response.

Q5: What is the difference between IC50 and EC50?

A5: IC50 measures the potency of a compound in inhibiting a specific function (e.g., cell proliferation, enzyme activity).[10] EC50 measures the potency in stimulating a response (e.g., receptor activation, gene expression).[10] You will measure IC50 if you expect "this compound" to be an antagonist or cytotoxic agent, and EC50 if you expect it to be an agonist.

Q6: How do I analyze my data to get an IC50/EC50 value?

A6: The data (% inhibition or % response vs. log[concentration]) should be fitted to a sigmoidal dose-response curve using non-linear regression analysis.[9][11] This is typically a four-parameter logistic (4PL) fit. Software like GraphPad Prism, or packages in R and Python, can perform this analysis and calculate the IC50/EC50 value.

Data Analysis Workflow for IC50/EC50 Determination

G A Obtain raw data from functional assay (e.g., absorbance, luminescence) B Normalize data to controls (% Inhibition or % Activity) A->B C Transform concentration to log scale (log[Concentration]) B->C D Plot Normalized Response vs. log[Concentration] C->D E Fit data using non-linear regression (Four-Parameter Logistic Model) D->E F Determine IC50/EC50 from the curve E->F G Assess goodness of fit (R² value) E->G

Caption: Key steps in analyzing dose-response data to determine IC50/EC50.

Protocol: Anti-Proliferation Assay (Example for IC50)

This protocol assumes the compound is being tested for anti-cancer activity.

  • Experiment Setup: Follow steps 1-3 from the MTT protocol, but use a narrower, more focused range of concentrations determined from the initial screen.

  • Incubation: Incubate for a period relevant to cell division (e.g., 72 hours).

  • Data Acquisition: Use a cell viability reagent (e.g., CellTiter-Glo® for ATP measurement, which is highly sensitive) following the manufacturer's instructions.[12]

  • Data Normalization:

    • Set the average of the untreated control wells as 100% viability (0% inhibition).

    • Set the average of a "maximum inhibition" control (e.g., a known cytotoxic drug or cells treated with a lethal agent) as 0% viability (100% inhibition).

    • Calculate % Inhibition: 100 - (% Viability).

  • Curve Fitting:

    • Plot % Inhibition (Y-axis) against the log10 of the compound concentration (X-axis).

    • Use appropriate software to fit a sigmoidal curve to the data. The software will calculate the IC50 value, which is the concentration at which the curve crosses the 50% inhibition mark.[11]

Phase 3: Troubleshooting and Experimental Optimization

Even with well-planned experiments, challenges can arise. This section addresses common issues encountered during compound concentration optimization.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding.[13]2. "Edge effects" in the 96-well plate.[14]3. Pipetting errors during compound dilution or addition.1. Ensure a homogenous single-cell suspension before seeding. Optimize seeding density.[14]2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.3. Use calibrated pipettes; change tips for each concentration.
No observable effect of the compound, even at high concentrations 1. Compound is insoluble in culture medium.2. Compound is not stable under culture conditions (37°C, time).3. The chosen cell line is resistant to the compound's mechanism of action.1. Check for precipitation in the well or stock solution. Consider using a different solvent or a solubilizing agent (ensure solvent controls are used).2. Test compound stability in media over time using analytical methods (e.g., HPLC).3. Test the compound on a different, potentially more sensitive, cell line.
Vehicle control shows significant cytotoxicity 1. Solvent concentration (e.g., DMSO) is too high.[6]2. The solvent stock is contaminated.1. Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.1%). Perform a solvent toxicity curve if unsure.2. Use a fresh, sterile aliquot of the solvent.
Dose-response curve is not sigmoidal or does not plateau 1. The concentration range tested is too narrow.[10]2. The compound may have complex pharmacology (e.g., biphasic effects).1. Widen the concentration range to ensure you capture both the top and bottom plateaus of the curve.2. This may be a real biological effect. Investigate the mechanism of action further. Ensure the curve fit is appropriate for the data.
Frequently Asked Questions (FAQs)

Q7: My cells look unhealthy even in the untreated control wells. What should I do?

A7: Always ensure your cells are healthy, in the logarithmic growth phase, and at a low passage number before starting an experiment.[14] Poor cell health at baseline will lead to unreliable and irreproducible data. Check for contamination and ensure proper culture conditions are maintained.[14]

Q8: How many times should I repeat the experiment?

Q9: Once I have an IC50 value, what concentration should I use for my functional assays?

A9: This depends on the goal of the experiment.

  • To see a maximal effect, a concentration of 10x the IC50 or a dose at the top plateau of the curve is often used, provided it is not cytotoxic.

  • To study dose-dependent effects, you might use concentrations at the IC25, IC50, and IC75 values.

  • Always confirm that the chosen concentration does not cause significant cell death in the timeframe of your functional assay, unless cytotoxicity is the intended endpoint.

References

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]

  • Stoddart, M. J. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • IC50 and EC50. (2021, May 11). Graphstats Technologies. [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A statistical approach to improve compound screening in cell culture media. PMC. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell. (2019, October 17). Protocols.io. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Rapid Development and Optimization of Cell Culture Media. (2008, January 1). BioPharm International. [Link]

  • Common Problems with Method Optimization in Pharmaceutical Analysis. LCGC. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. [Link]

  • 8 Ways to Optimize Cell Cultures. (2022, August 8). VistaLab Technologies. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. [Link]

  • 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. (2008, May 22). PubMed. [Link]

  • Optimal experiment design with applications to Pharmacokinetic modeling. IEEE Xplore. [Link]

  • Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PMC. [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020, February 19). MDPI. [Link]

  • The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. PubMed. [Link]

  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. (2024, February 22). Preprints.org. [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023, May 29). MDPI. [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024, October 19). ResearchGate. [Link]

  • The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. (2010, December 3). Via Medica Journals. [Link]

Sources

addressing stability problems of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol . This guide addresses the unique stability challenges posed by this molecule's "dual-threat" structure. Researchers often encounter rapid degradation in standard buffers due to a conflict between the oxidative sensitivity of the aminothiazole moiety and the acid-lability of the tertiary alcohol.

The Stability Paradox

This molecule presents a chemical "Catch-22":

  • The Aminothiazole Ring: Prone to oxidative dimerization and azo-coupling at neutral/basic pH.[1]

  • The Tertiary Alcohol (Oxan-4-ol): Highly susceptible to acid-catalyzed dehydration (E1 elimination) to form the alkene.[1]

Your Goal: Maintain a "Goldilocks" environment that prevents oxidation without triggering dehydration.

Diagnostic Decision Matrix

Use this flowchart to identify the specific mode of failure in your experimental setup.

StabilityDiagnostics Start START: Observation Yellowing Symptom: Yellow/Brown Discoloration Start->Yellowing Precipitate Symptom: White Haze/Precipitate Start->Precipitate PeakShift Symptom: HPLC Retention Shift (Mass -18 Da) Start->PeakShift Oxidation Diagnosis: Oxidative Dimerization (Aminothiazole coupling) Yellowing->Oxidation Cause Solubility Diagnosis: pH-Dependent Solubility (Neutral species crashing out) Precipitate->Solubility Cause Dehydration Diagnosis: Acid-Catalyzed Dehydration (Loss of H2O from Oxan-4-ol) PeakShift->Dehydration Cause Action_Ox Solution: Add TCEP/DTT Degas Buffers Oxidation->Action_Ox Action_Sol Solution: Switch to HEPES/MOPS Add 5% DMSO Solubility->Action_Sol Action_Dehyd Solution: Increase pH > 7.0 Avoid Phosphate Buffers Dehydration->Action_Dehyd

Figure 1: Diagnostic workflow for identifying degradation pathways based on visual and chromatographic evidence.[1]

Technical Deep Dive: The Chemistry of Instability

The Dehydration Trap (The "Silent Killer")

The oxan-4-ol moiety contains a tertiary alcohol . In the presence of protons (


) or Lewis acids (often found in trace metals or specific buffers), this group protonates and leaves as water, creating a tertiary carbocation. This carbocation rapidly eliminates a proton to form a double bond (alkene), resulting in a mass loss of 18 Da (

).
  • Risk Factor: Phosphate buffers (PBS) can act as general acid-base catalysts, accelerating this process even at near-neutral pH [1].

  • Trigger: Acidic pH (< 6.5) or elevated temperatures (> 30°C).

The Oxidation Risk

The 2-aminothiazole group is electron-rich.[1] In aerobic conditions, especially at pH > 7.5, it can undergo oxidative coupling to form azo-linkages or dimers.[1] This is often catalyzed by trace metal ions (Cu, Fe) present in low-grade buffers.[1]

  • Risk Factor: Basic pH (> 7.[1]5) and presence of oxygen.[1][2]

  • Trigger: Long-term storage in non-degassed buffers.

Buffer Selection Guide

Recommendation: Abandon standard PBS for this molecule. Use Good's Buffers (HEPES or MOPS) to minimize catalytic degradation.

Buffer SystemSuitabilityMechanism of Action / Risk
HEPES (50 mM) High Zwitterionic; minimal metal binding; does not catalyze dehydration. Ideal pH 7.2–7.5.
MOPS (50 mM) High Similar to HEPES; excellent stability for amines.[1]
PBS (Phosphate) Low Phosphate anions can catalyze proton exchange and dehydration of the tertiary alcohol [2].[1]
Tris-HCl Medium Primary amine in Tris can react with aldehydes (if present) or compete for binding; temperature sensitivity is high.
Citrate/Acetate Critical Fail Acidic pH range will instantly trigger dehydration of the oxan-4-ol.

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: 100% DMSO (Anhydrous).[1]

  • Concentration: 10 mM to 50 mM.

  • Storage: Aliquot into single-use amber vials. Store at -80°C.

  • Note: Do not store in aqueous buffers for >24 hours.

Protocol B: Assay Buffer Preparation (The "Safe Zone")

This buffer formulation balances the need to prevent oxidation while inhibiting dehydration.

  • Base Buffer: 50 mM HEPES, pH 7.4 (adjusted with NaOH, not HCl if possible to avoid excess ionic strength, though HCl is acceptable).

  • Salt: 150 mM NaCl (physiological ionic strength).

  • Antioxidant (Crucial): Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Why TCEP? Unlike DTT, TCEP is stable over a wider pH range and does not reduce metals which could then catalyze oxidation [3].

  • Chelator: 0.5 mM EDTA (to sequester trace metals that catalyze aminothiazole oxidation).

  • Co-solvent: Include 0.01% Tween-20 to prevent surface adsorption.

Step-by-Step Mixing:

  • Dissolve HEPES and NaCl in Milli-Q water.

  • Adjust pH to 7.4.[1]

  • Add EDTA.

  • Filter sterilize (0.22 µm).

  • Add TCEP fresh on the day of the experiment.

Frequently Asked Questions (FAQs)

Q1: My compound shows a peak at M-18 on LC-MS. What happened? A: You have triggered acid-catalyzed dehydration .[3] This likely occurred because you used an acidic mobile phase (like 0.1% Formic Acid) in your LC-MS or stored the sample in an acidic buffer.

  • Fix: Use a neutral pH mobile phase (e.g., Ammonium Acetate, pH 7.0) for analysis, or analyze immediately after dilution.

Q2: The solution turns yellow after 4 hours on the bench. Is it still usable? A: No. Yellowing indicates the formation of azo-dimers or oxidation products from the aminothiazole ring.

  • Fix: You must use TCEP or DTT in your buffer and keep the sample on ice.[1] Degassing the buffer with Argon helps significantly.

Q3: Can I use PBS if I adjust the pH to 7.4? A: We strongly advise against it. Phosphate ions can act as a "proton shuttle," facilitating the dehydration of the tertiary alcohol even at neutral pH. HEPES is chemically inert regarding this mechanism.

Q4: Why is solubility poor at pH 7.4? A: The aminothiazole is weakly basic (


).[1] At pH 7.4, it is uncharged (neutral), which is its least soluble form.
  • Fix: Do not lower the pH (risk of dehydration). Instead, maintain 1-5% DMSO in your final assay buffer to solubilize the neutral species.

References

  • Good, N. E., et al. (1966).[1][4] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[1] Link[1]

    • Establishes the superiority of zwitterionic buffers (HEPES/MOPS)
  • Lundblad, R. L. (2004).[1] Chemical Reagents for Protein Modification. CRC Press.

    • Details the mechanisms of oxidation in amino-heterocycles and the catalytic effects of phosph
  • Burns, J. A., et al. (1991).[1] Selective reduction of disulfides by Tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648–2650. Link

    • Validates TCEP as the superior reducing agent for preventing oxidative degrad
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

identifying and minimizing side-products in "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the novel heterocyclic building block, 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, provide in-depth troubleshooting strategies, and detail validated protocols to help you identify and minimize the formation of critical side-products, thereby optimizing your synthetic route.

Introduction: The Synthetic Challenge

The synthesis of this compound typically employs the well-established Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, thiourea reacts with an appropriate α-halo derivative of 4-hydroxy-4-oxanone. While robust, this pathway is susceptible to several side reactions that can complicate purification and significantly reduce yields. The primary challenges stem from the reactivity of the starting materials, intermediates, and even the final product, leading to the formation of isomeric and dimeric impurities.

This guide provides a logical framework for diagnosing and resolving these issues through a series of frequently asked questions and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis is a classic Hantzsch thiazole formation.[1] The reaction proceeds in several steps:

  • Nucleophilic Attack (S_N2): The sulfur atom of thiourea, acting as a nucleophile, attacks the carbon bearing the halogen (e.g., bromine) adjacent to the ketone of the oxanone precursor. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the thiazole ring, driven by the formation of a stable aromatic system.[2]

Q2: What are the most critical parameters to control during the reaction?

A2: Temperature, reaction time, stoichiometry, and pH are paramount.

  • Temperature: Excessive heat can promote the formation of degradation products and colored impurities. A moderate temperature (e.g., 50-70 °C) is often sufficient.

  • Stoichiometry: A slight excess of thiourea can help to ensure the complete consumption of the more valuable α-haloketone and minimize side-products arising from it.

  • pH Control: The reaction is often performed in a solvent like ethanol. The pH can influence the regioselectivity of the cyclization. Strongly acidic conditions, for instance, have been shown to sometimes yield mixtures of 2-amino-thiazoles and their 2-imino-dihydrothiazole isomers.[3] Workup conditions are also critical; the final product may degrade under exposure to strong bases.[4]

Q3: My overall yield is consistently low. What are the most likely general causes?

A3: Low yields are typically traced to three main areas:

  • Incomplete Reaction: The starting α-haloketone is still present. This can be due to insufficient reaction time or temperature.

  • Side-Product Formation: A significant portion of your starting material is being converted into undesired products (discussed in the troubleshooting section).

  • Purification Losses: The target molecule is highly polar due to the free amino group and the hydroxyl group, which can lead to difficult chromatographic purification. It may streak on silica gel or require specialized solvent systems.

Q4: What analytical techniques are essential for identifying impurities in this synthesis?

A4: A combination of chromatographic and spectroscopic methods is required for a comprehensive impurity profile.[4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from closely related impurities and quantifying purity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for determining the molecular weights of impurities, providing initial clues to their structures (e.g., identifying a dimer by its mass).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of both the final product and any isolated impurities.[4]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: My LC-MS analysis shows a major impurity with the same mass as my product, but it has a different retention time.

  • Plausible Cause: Formation of the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole. This is a known side-product in Hantzsch synthesis, particularly when performed under strongly acidic conditions which can alter the cyclization pathway.[3]

  • Causality Explained: The cyclization step involves one of the thiourea nitrogens attacking the ketone. While attack by the nitrogen that is not part of the initial S-alkylation is heavily favored to form the exocyclic amino group, protonation equilibria under acidic conditions can sometimes allow for the alternative cyclization to occur, leading to the endocyclic imine.

  • Solutions & Mitigation Strategy:

    • Control pH: Ensure the reaction is run under neutral or slightly basic conditions. If the α-haloketone is generated in situ with an acid catalyst, neutralize the reaction mixture before adding thiourea.

    • Workup Conditions: During workup, avoid strong acids. Use a mild base like sodium bicarbonate for neutralization.

    • Solvent Choice: Polar protic solvents like ethanol or methanol generally favor the desired 2-aminothiazole product.

Problem 2: I've isolated a significant side-product with a molecular weight corresponding to (Product + Haloketone Precursor - HBr).

  • Plausible Cause: Dimerization via N-alkylation. The primary amino group of the synthesized this compound is nucleophilic and can react with a second molecule of the starting α-haloketone.

  • Causality Explained: This is a classic issue where the product of a reaction can compete with the starting material for one of the reagents. If the concentration of the α-haloketone is high relative to thiourea at any point, this subsequent reaction becomes more probable.

  • Solutions & Mitigation Strategy:

    • Reverse Addition: Add the α-haloketone solution slowly and portion-wise to the solution of thiourea. This maintains a high concentration of thiourea and keeps the haloketone concentration low, favoring the primary reaction.

    • Stoichiometric Control: Use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to act as a scavenger for the electrophilic haloketone.

    • Lower Temperature: Running the reaction at a slightly lower temperature can reduce the rate of the secondary N-alkylation reaction more than the desired initial S-alkylation.

Diagram: Proposed Dimerization Pathway

Dimerization_Pathway Product This compound (Nucleophile) Dimer Dimeric Side-Product (High MW Impurity) Product->Dimer N-Alkylation (Undesired Reaction) Haloketone α-Bromo-oxan-4-one Precursor (Electrophile) Haloketone->Dimer

Caption: Formation of a high molecular weight dimeric impurity.

Problem 3: My reaction is sluggish and TLC/HPLC shows a large amount of unreacted starting material even after prolonged heating.

  • Plausible Cause: Poor quality or insufficient activation of starting materials. This can include impure thiourea or an α-haloketone that has degraded or was not synthesized correctly.

  • Causality Explained: The Hantzsch synthesis relies on the high reactivity of the α-haloketone. If the halogenation of the precursor ketone was incomplete, you are introducing non-reactive ketone, which will not participate in the reaction. Similarly, impurities in thiourea can inhibit the reaction.

  • Solutions & Mitigation Strategy:

    • Verify Starting Materials: Confirm the purity of your thiourea. Re-purify if necessary (e.g., by recrystallization).

    • Analyze Haloketone: Use ¹H NMR to confirm the structure and purity of your α-haloketone precursor immediately before use. Ensure the integration of the α-proton signal corresponds to complete halogenation.

    • Reaction Conditions: If starting materials are pure, consider a modest increase in temperature (e.g., in 10 °C increments) or a change to a more polar solvent to improve solubility and reaction rates.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis via Hantzsch Reaction

This protocol is designed to minimize common side-products.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 eq.) in absolute ethanol (10 mL per mmol of thiourea).

  • Reagent Addition: Warm the thiourea solution to 50 °C. In a separate flask, dissolve the α-bromo-oxanone precursor (1.0 eq.) in a minimum amount of ethanol.

  • Slow Addition: Add the α-bromo-oxanone solution dropwise to the warm thiourea solution over 30-45 minutes.

  • Reaction: After the addition is complete, stir the mixture at 60-65 °C. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 3-5 hours.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.[1] If it remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol) or by recrystallization from a suitable solvent like ethanol/water.

Table 1: Reaction Condition Optimization Summary

ParameterStandard ConditionProblem ObservedOptimized ConditionRationale for Change
Stoichiometry 1.0 eq. ThioureaDimer formation1.2-1.5 eq. ThioureaReduces concentration of unreacted haloketone.
Addition Mode All reagents mixed at onceDimer formationSlow addition of haloketoneMaintains low [haloketone] to favor desired reaction.
pH Control No explicit controlIsomer formationNeutralize before thiourea additionPrevents acid-catalyzed side reactions.[3]
Temperature > 80 °C (Reflux)Dark coloration, degradation60-65 °CMinimizes thermal decomposition of product/intermediates.
Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm; coupled to a mass spectrometer (ESI+ mode).

  • Sample Prep: Dissolve a small amount of the crude reaction mixture in a 1:1 mixture of acetonitrile and water.[4]

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Analyze Run Analytical HPLC/LC-MS Start->Analyze CheckSM Unreacted Starting Material? Analyze->CheckSM ImpurityID Identify Major Impurity by Mass CheckSM->ImpurityID No OptimizeSM Solution: Verify/Purify Starting Materials Increase Temp/Time CheckSM->OptimizeSM Yes Isomer Mass = Product? ImpurityID->Isomer Dimer Mass ≈ Product + Precursor? Isomer->Dimer No OptimizePH Solution: Control pH to Neutral Adjust Workup Isomer->OptimizePH Yes OptimizeAdd Solution: Use Slow/Reverse Addition Use Excess Thiourea Dimer->OptimizeAdd Yes Other Consult Further Literature Dimer->Other No

Caption: A logical workflow for diagnosing and solving common synthesis issues.

References

  • BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
  • Perisic-Janjic, N. et al. (2023).
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • BenchChem.
  • Academia.edu. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis.
  • Chem Help Asap. (2020).
  • Asian Journal of Research in Chemistry. (2012).
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.

Sources

Technical Support Center: Solubility Optimization for 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol presents a classic challenge in medicinal chemistry: a rigid heteroaromatic scaffold (aminothiazole) coupled with a polar, hydrogen-bond-rich moiety (tertiary alcohol on a tetrahydropyran ring).[1]

While the oxan-4-ol group imparts polarity, the crystal lattice energy driven by the aminothiazole's intermolecular hydrogen bonding (donor: -NH₂, acceptor: N/S) often results in poor aqueous solubility at neutral pH .[1] This guide provides a tiered troubleshooting approach to solubilizing this compound for in vitro assays and in vivo administration.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Core Scaffold 2-Aminothiazole + TetrahydropyranMixed lipophilic/polar character.[1]
pKa (Thiazole N) ~5.3 (Estimated)Weakly basic.[1] Solubility increases significantly at pH < 4.[1]0.
H-Bond Donors 2 (-NH₂, -OH)High potential for crystal packing forces.[1]
LogP ~0.5 - 1.2 (Estimated)Moderate lipophilicity; not greasy enough for pure oil vehicles, not polar enough for water.[1]
Key Risk "Crash-out" upon dilution Stable in DMSO, but precipitates immediately in PBS/Media.[1][2]

Troubleshooting Guides & FAQs

Module A: The "Crash-out" Phenomenon (Precipitation on Dilution)[1]

Issue: "My compound is perfectly clear in 100% DMSO, but when I dilute it into cell culture media or PBS, it turns cloudy immediately."

Root Cause: This is a thermodynamic instability issue.[1] The compound is solubilized in DMSO via dipole-dipole interactions.[1] When water (a high dielectric protic solvent) is added, the "solvent power" drops. If the final concentration exceeds the thermodynamic solubility limit of the compound in water (which is likely < 50 µM at pH 7.4), the hydrophobic effect drives the molecules to aggregate and crystallize.

Troubleshooting Protocol:

  • Reduce the "Shock": Do not pipette 1 µL of DMSO stock directly into 1 mL of buffer. This creates a local zone of supersaturation.[1]

    • Technique: Use an intermediate dilution step .[1] Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute into the aqueous buffer.

  • Kinetic Solubility vs. Thermodynamic Solubility:

    • Prepare the dilution immediately before use . Many aminothiazoles form metastable supersaturated solutions that remain clear for 20-30 minutes before precipitating.[1]

  • Add a Surfactant:

    • Pre-spike your aqueous buffer with 0.05% Tween-80 or 0.1% Poloxamer 188 .[1] This prevents the nucleation of crystals during the mixing phase.

FAQ: Can I heat the solution to redissolve the precipitate? Answer: Caution is advised. While heat generally increases solubility, this specific compound contains a tertiary alcohol (oxan-4-ol).[1] Prolonged heating, especially in acidic media, could theoretically risk dehydration (elimination of water to form an alkene), although the oxane ring is relatively stable. We recommend sonication at ambient temperature (25°C) over heating.[1]

Module B: pH Manipulation (The "Chemical" Approach)

Issue: "I need a concentration of 1 mg/mL for an IV study, but neutral saline isn't working."

Scientific Insight: The 2-aminothiazole ring contains a basic nitrogen (N3) with a pKa typically around 5.3.[1]

  • At pH 7.4: The molecule is predominantly uncharged (neutral), leading to lowest solubility.

  • At pH 4.0: The thiazole nitrogen becomes protonated (cationic), drastically increasing aqueous solubility.

Protocol: Acidic Buffer Formulation

  • Selection of Acid: Use Methanesulfonic acid (MSA) or 0.1N HCl .[1] MSA is preferred for pharmaceutical formulations due to better stability.[1]

  • Step-by-Step:

    • Weigh the solid compound.[3]

    • Add 1 equivalent of 0.1M MSA (relative to the molar amount of compound).

    • Vortex until dissolved (forming the mesylate salt in situ).

    • Dilute with 5% Dextrose in Water (D5W) instead of Saline (NaCl can sometimes cause the "common ion effect" and reduce solubility of hydrochloride salts).

FAQ: Will this acidic pH hurt my cells? Answer: For in vivo IV bolus, the blood buffering capacity can handle small volumes of pH 4.0 solution. For in vitro cell assays, you cannot use this method directly as it will acidify the media. For cells, rely on Module C (Cyclodextrins) .

Module C: Advanced Delivery (Cyclodextrins)

Issue: "I need high solubility at neutral pH for a biological assay."

Solution: Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1] The aminothiazole moiety fits well into the hydrophobic cavity of the beta-cyclodextrin, shielding it from water while the CD's outer hydroxyls ensure water solubility.

Standard Protocol: 20% HP-β-CD Formulation

  • Prepare a 20% (w/v) stock solution of HP-β-CD in water or PBS.[1]

  • Add the compound powder to this vehicle.

  • Critical Step: Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Filter through a 0.22 µm PVDF filter.[1]

  • Result: You can typically achieve 10–50x higher solubility compared to water alone.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Study) AppType->InVivo DMSO_Check Can assay tolerate DMSO? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Simple_DMSO Use DMSO Stock (<0.5% final) DMSO_Check->Simple_DMSO Yes Cyclodextrin Use HP-beta-CD Complex DMSO_Check->Cyclodextrin No Precipitation Precipitation Observed? Simple_DMSO->Precipitation Precipitation->Simple_DMSO No Cosolvent Add Tween-80 or Intermediate Dilution Precipitation->Cosolvent Yes Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Suspension Suspension: 0.5% MC + 0.1% Tween 80 Oral->Suspension Soluble_IV Solution: 10% DMSO + 20% SBE-beta-CD OR pH Adjustment (MSA) IV->Soluble_IV

Caption: Decision tree for selecting solubilization vehicles based on experimental context (In Vitro vs. In Vivo).

Solvent Compatibility Table

Use this table to select the appropriate primary solvent for stock solutions.

SolventSolubility PotentialCompatibility (Bio)Recommendation
DMSO High (>50 mg/mL)Toxic to cells >0.5%Standard Stock Solution. Store at -20°C.
Ethanol ModerateToxic to cells >1.0%Good for evaporation-based coating; less stable than DMSO.[1]
PEG 400 Moderate-HighWell-tolerated (up to 20% in vivo)Excellent co-solvent for bridging DMSO stocks to aqueous buffers.[1]
Water (pH 7) Very Low N/ADo not use for stock preparation.[1]
0.1N HCl HighIrritating (must buffer)Useful for salt formation steps.

References

  • PubChem. Compound Summary: Tetrahydro-2H-pyran-4-ol (Related Structure).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Molecules (MDPI). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.[1] (Discusses solubility challenges of aminothiazoles). Available at: [Link][1]

  • Journal of Pharmaceutical Sciences. Cyclodextrin-based delivery systems for poorly soluble drugs. (Standard reference for CD usage). Available at: [Link]

Sources

preventing degradation of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" during experimental procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Executive Summary: The Stability Paradox

This compound (often an intermediate in the synthesis of ERK inhibitors like Ulixertinib) presents a dual-stability paradox common in heterocyclic tertiary alcohols.

  • Oxidative Instability: The 2-aminothiazole moiety is electron-rich and prone to oxidative degradation (browning) upon exposure to air and light.

  • Acid Sensitivity: The tertiary alcohol at the C4 position of the oxane ring is "benzylic-like" (heteroaryl-lic). It is exceptionally prone to acid-catalyzed dehydration (E1 elimination), leading to the formation of endocyclic or exocyclic alkene impurities.

This guide provides the protocols required to mitigate these specific degradation pathways.

Critical Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the molecular triggers. The following diagram illustrates the primary failure mode: Acid-Catalyzed Dehydration.

DehydrationMechanism Target Target Molecule (Tertiary Alcohol) Protonated Protonated Intermediate (Oxonium Ion) Target->Protonated Rapid Protonation Acid Acid Catalyst (H+ from solvent/air) Acid->Protonated Triggers Carbo Carbocation (Stabilized by Thiazole) Protonated->Carbo -H2O (Rate Limiting) Impurity Dehydrated Alkene (Irreversible Impurity) Carbo->Impurity -H+ (Elimination)

Figure 1: The E1 elimination pathway. The adjacent thiazole ring stabilizes the carbocation, making this alcohol significantly more labile than standard aliphatic tertiary alcohols.

Storage & Handling Protocols (The "How")
Standard Operating Procedure (SOP-AZ5-01)
ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Strict)Prevents oxidation of the primary amine group (–NH₂).
Temperature -20°C Slows kinetic rate of spontaneous dehydration and dimerization.
Container Amber GlassThiazoles are photosensitive; UV light can catalyze radical formation.
State Free Base (Solid)Critical: Do not store as an acid salt (e.g., HCl salt) for long periods unless strictly anhydrous. The acidic proton can catalyze the dehydration of the alcohol.[1][2][3][4][5]
Solvent DMSO-d6 / MeOD (Neutral)Avoid CDCl₃ (often acidic due to HCl formation).
Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO ✅ ExcellentBest for stock solutions. Freeze/thaw stable.
Methanol/Ethanol ⚠️ CautionProticity can facilitate solvolysis if trace acid is present.
Chloroform/DCM ❌ High RiskOften contains trace HCl; causes rapid dehydration to the alkene.
Water ⚠️ pH DependentStable at pH 7-8. Unstable at pH < 5 (Dehydration) or pH > 10 (Thiazole ring opening).
Troubleshooting Guide & FAQs
Scenario A: "My white solid turned brown/black overnight."
  • Diagnosis: Oxidative Degradation. The primary amine on the thiazole ring has oxidized, likely forming azo-linkages or polymerization products.

  • Immediate Fix:

    • Dissolve in minimal Methanol/DCM (9:1).

    • Pass through a short pad of neutral alumina (not silica, which is acidic).

    • Re-concentrate under Argon.

  • Prevention: Purge all storage vials with Argon before sealing. Use Parafilm.

Scenario B: "LC-MS shows a dominant peak at [M-18]."
  • Diagnosis: Dehydration. You have lost a water molecule (18 Da), converting the alcohol to an alkene.

  • Root Cause: Exposure to acid (e.g., acidic silica gel, CDCl₃, or heating in the presence of trace acid).

  • Corrective Action:

    • During Workup: Wash organic layers with saturated NaHCO₃ to ensure pH is neutral/slightly basic.

    • During Purification: Add 1% Triethylamine (TEA) to your chromatography solvent system to neutralize silica acidity.

    • Evaporation: Do not exceed 35°C on the rotary evaporator.

Scenario C: "The compound disappears in CDCl₃ NMR tubes."
  • Diagnosis: Acid-Catalyzed Decomposition. Chloroform naturally decomposes to form HCl and Phosgene over time.

  • Fix: Switch to DMSO-d6 or Methanol-d4 . If CDCl₃ is mandatory, filter it through basic alumina immediately before use.

Experimental Workflow: Safe Solubilization

Follow this logic flow to ensure sample integrity during experiments.

HandlingProtocol Start Start: Solid Sample Check Check Color Start->Check Brown Brown/Black? Check->Brown Yes White White/Off-White? Check->White No Purify Purify (Neutral Alumina) Brown->Purify Solvent Select Solvent White->Solvent Purify->Solvent DMSO DMSO (Preferred) Solvent->DMSO Best Practice Chloro Chloroform Solvent->Chloro Avoid Exp Proceed to Experiment DMSO->Exp Warn STOP: Acid Risk Chloro->Warn

Figure 2: Decision tree for assessing sample quality and selecting appropriate solvents to prevent in-situ degradation.

References & Authoritative Grounding
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions - Mechanisms of E1 dehydration of tertiary alcohols).

  • Biomed Valley Discoveries. (n.d.). Ulixertinib (BVD-523) Mechanism of Action. Retrieved from (Context for the biological relevance of the intermediate).

  • MedKoo Biosciences. (2024). Ulixertinib Chemical Structure and Stability Data. Retrieved from (Structural confirmation of the aminothiazole-alcohol motif).

  • Selleck Chemicals. (2024).[6] Handling Instructions for Ulixertinib and Intermediates. Retrieved from (General handling of kinase inhibitor intermediates).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132372812. Retrieved from (Physical property data).

Sources

troubleshooting guide for the synthesis of substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted 2-Aminothiazoles

Welcome to the technical support center for the synthesis of substituted 2-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the Hantzsch synthesis, a cornerstone reaction for this scaffold, can be frustrating. The issue often stems from one or more of the following factors: suboptimal reaction conditions, purity of starting materials, incorrect stoichiometry, or the formation of unwanted side products.[1] A systematic approach is the most effective way to diagnose and resolve the problem.

Troubleshooting Steps & Explanations:

  • Purity of Reactants: The α-haloketone is a critical starting material. It is susceptible to self-condensation or decomposition upon storage. Verify the purity of your α-haloketone by NMR or TLC before starting the reaction. If impurities are detected, purification by recrystallization or column chromatography is recommended. Similarly, ensure the thiourea or thioamide is of high purity and dry.

  • Stoichiometry: While a 1:1 stoichiometry between the α-haloketone and thiourea is theoretically required, using a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can often improve yields by ensuring the complete consumption of the more expensive or sensitive α-haloketone.[2][3]

  • Reaction Temperature: The optimal temperature is crucial. Temperatures that are too low will result in sluggish and incomplete reactions. Conversely, excessively high temperatures can lead to the degradation of reactants or products, and promote side reactions.[4] An optimal temperature range is often between 60-80°C, depending on the solvent and substrates.[4][5][6] It is advisable to perform small-scale trials at different temperatures to identify the sweet spot for your specific substrates.

  • Choice of Solvent: The solvent plays a critical role in the Hantzsch synthesis. Ethanol is a commonly used and effective solvent.[2][4] However, for less reactive substrates, higher boiling point solvents like DMF or DMSO might be beneficial.[7] The choice of solvent can influence reaction rates and solubility of intermediates and the final product.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of degradation products.

Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

The formation of side products is a common challenge that complicates purification and reduces the yield of the desired 2-aminothiazole.

Common Side Products and Mitigation Strategies:

  • Formation of 2-Imino-2,3-dihydrothiazoles: Under acidic conditions, the initial cyclized intermediate can exist in equilibrium with the isomeric 2-imino-2,3-dihydrothiazole. To minimize this, maintaining neutral or slightly basic conditions during the reaction and work-up is often recommended.[1]

  • Formation of Bis-thiazoles: If a reactant possesses multiple reaction sites, the formation of bis-thiazoles can occur. This can be controlled by careful management of stoichiometry and reaction conditions.

  • Unreacted Starting Materials: The presence of unreacted starting materials in the final product is often a sign of an incomplete reaction. As discussed in Q1, optimizing reaction time, temperature, and stoichiometry can help drive the reaction to completion.

Q3: My product is difficult to isolate and purify. What are some effective strategies?

Challenges in product isolation and purification can significantly impact the overall efficiency of the synthesis.

Isolation and Purification Techniques:

  • Precipitation: 2-aminothiazole products are often poorly soluble in water.[3] A common and effective work-up procedure involves pouring the cooled reaction mixture into a dilute aqueous solution of a weak base like sodium carbonate or sodium bicarbonate.[3][8] This neutralizes any acid formed during the reaction and precipitates the product, which can then be collected by filtration.[1][3]

  • Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol, is often effective.[2][9]

  • Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A typical eluent system is a mixture of hexane and ethyl acetate.[10]

  • Dealing with High Solubility: If your product is highly soluble in the reaction solvent, consider precipitating it by adding a non-solvent.[1] For instance, if the reaction is performed in methanol, pouring the mixture into water can induce precipitation.[1][3]

Experimental Protocol: Conventional Synthesis of 4-Aryl-2-aminothiazoles

This protocol describes a standard approach for the synthesis of 4-aryl-2-aminothiazoles using a solvent at an elevated temperature.[9]

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol, 1.0 equiv.)

  • Thiourea (1.2 mmol, 1.2 equiv.)

  • Ethanol (15 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 15 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate. Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Work-up: The crude product can be further purified by pouring it into a 5% aqueous sodium carbonate solution to precipitate the free base, followed by filtration.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[9]

Quantitative Data for Hantzsch Thiazole Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of various substituted 2-aminothiazoles, demonstrating the impact of different catalysts and conditions.

Entryα-HaloketoneThioamideCatalyst/ConditionsSolventTime (h)Yield (%)Reference
12-BromoacetophenoneThioureaRefluxEthanol492[2]
22-Bromo-4'-methoxyacetophenoneThioureaLactic Acid, 90-100°CLactic Acid0.2594[5]
32-BromoacetophenoneThioureaNEt3, 80°CEthanol1.595[4]
4Phenacyl bromideThioureaCopper Silicate, RefluxEthanol0.596[2]
52-BromoacetophenoneThioureaSolvent-free, meltingNoneseconds93[11]

Visualizing the Chemistry

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis. The reaction commences with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[3][9][12]

Hantzsch_Mechanism Haloketone α-Haloketone S_Alkylation S-Alkylation Intermediate Haloketone->S_Alkylation Nucleophilic Attack Thiourea Thiourea Thiourea->S_Alkylation Cyclized Cyclized Intermediate S_Alkylation->Cyclized Intramolecular Cyclization Product 2-Aminothiazole Cyclized->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in your 2-aminothiazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (Consider slight excess of thiourea) Check_Purity->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature (e.g., 60-80°C) Check_Stoichiometry->Optimize_Temp Optimize_Solvent Evaluate Solvent Choice (e.g., Ethanol, DMF) Optimize_Temp->Optimize_Solvent Monitor_Time Monitor Reaction by TLC to Determine Optimal Time Optimize_Solvent->Monitor_Time Workup Review Work-up & Purification Procedure Monitor_Time->Workup Success Improved Yield Workup->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. Available from: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available from: [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. Available from: [Link]

  • Academia.edu. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Available from: [Link]

  • Tandfonline. (2016, March 8). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Available from: [Link]

  • Nano Bio Letters. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available from: [Link]

  • Semantic Scholar. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Available from: [Link]

  • Google Patents. (n.d.). CA1041105A - Method for the purification of 2-aminothiazole.
  • RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • SciSpace. (2023, March 20). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Available from: [Link]

  • RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Google Patents. (n.d.). US2863874A - Process of preparing 2-aminothiazoles.
  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Available from: [Link]

  • European Patent Office. (n.d.). EP 0482607 A1 - Process of producing 2-aminothiazole. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]

  • RSC Publishing. (2021, January 8). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available from: [Link]

  • ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

  • PMC. (2023, February 22). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Available from: [Link]

  • ScienceDirect. (n.d.). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Available from: [Link]

  • PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

Sources

overcoming resistance mechanisms to "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Compound Name: 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol (Internal Designation: ATO-425)

Presumed Mechanism of Action: A novel, potent inhibitor of the PI3K/Akt signaling pathway.

Introduction

Welcome to the technical support resource for ATO-425. This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and mechanisms of ATO-425 in various cell lines. As a Senior Application Scientist, I have compiled this resource to provide field-proven insights and troubleshooting strategies to address a common challenge in targeted cancer therapy: the development of drug resistance. This document offers a structured approach to identifying, characterizing, and potentially overcoming resistance to ATO-425 in your experimental models.

The information herein is based on established principles of cancer cell signaling and drug resistance, drawing parallels from known mechanisms of resistance to other PI3K/Akt pathway inhibitors. We will explore both on-target and off-target mechanisms of resistance, providing you with the rationale and protocols to systematically investigate these phenomena in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when encountering unexpected results with ATO-425.

Q1: My cell line, which was initially sensitive to ATO-425, is no longer responding to treatment. What could be the cause?

A: This is a classic presentation of acquired resistance. Several factors could be at play:

  • Target Modification: Genetic mutations in the PI3K catalytic subunit (e.g., PIK3CA) can prevent ATO-425 from binding effectively to its target.

  • Upregulation of Downstream Effectors: Even with PI3K inhibited, downstream components of the pathway, such as Akt or mTOR, could be constitutively activated through other mechanisms.

  • Activation of Bypass Pathways: Cells can compensate for the inhibition of the PI3K/Akt pathway by activating parallel signaling cascades, such as the MAPK/ERK pathway, to maintain proliferation and survival signals.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump ATO-425 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Selection of a Pre-existing Resistant Clone: The initial cell population may have contained a small subpopulation of cells with inherent resistance to ATO-425. Continuous treatment has selected for and allowed the expansion of this resistant clone.

Q2: How can I definitively confirm that my cell line has developed resistance to ATO-425?

A: The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) of ATO-425 in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve, indicating a higher IC50 value for the resistant line, provides quantitative evidence of resistance. We provide a detailed protocol for this in the Troubleshooting Guide section.

Q3: What are the most common molecular mechanisms of resistance to PI3K/Akt pathway inhibitors like ATO-425?

A: Resistance to PI3K inhibitors is a well-documented phenomenon and typically falls into two main categories:

  • Reactivation of the PI3K/Akt Pathway: This can occur through secondary mutations in PIK3CA or loss of the tumor suppressor PTEN, which is a negative regulator of the pathway.

  • Activation of Bypass Signaling Pathways: The most common bypass mechanism involves the activation of the MAPK/ERK pathway. Other pathways, such as the JAK/STAT or NF-κB pathways, may also be implicated depending on the cellular context.

Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to investigate and characterize resistance to ATO-425.

Protocol 1: Generation of an ATO-425-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous, dose-escalating exposure to the compound.

Workflow for Generating a Resistant Cell Line

start Start with Parental (Sensitive) Cell Line treat_ic20 Treat with ATO-425 at IC20 concentration start->treat_ic20 monitor Monitor Cell Viability (e.g., MTT assay) treat_ic20->monitor passage Passage Surviving Cells monitor->passage When confluency reaches 70-80% increase_dose Gradually Increase ATO-425 Concentration passage->increase_dose increase_dose->monitor Repeat cycle stabilize Stabilize Resistant Population at High Dose (e.g., 10x IC50) increase_dose->stabilize Once cells tolerate high dose characterize Characterize Resistant Phenotype (IC50 shift, molecular analysis) stabilize->characterize

Caption: Workflow for generating a drug-resistant cell line.

Methodology:

  • Initial Seeding: Plate the parental (sensitive) cells at a low density in appropriate culture vessels.

  • Initial Treatment: Treat the cells with ATO-425 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Passaging: Monitor the cells regularly. When the surviving cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing ATO-425 at the same concentration.

  • Dose Escalation: Once the cells show stable growth at the current concentration, double the dose of ATO-425.

  • Repeat: Repeat steps 3 and 4, gradually increasing the concentration of ATO-425. This process can take several months.

  • Stabilization: Once the cells are able to proliferate in a high concentration of ATO-425 (e.g., 10-fold higher than the parental IC50), the resistant cell line is considered established.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Confirmation of Resistance by IC50 Determination

This protocol uses a cell viability assay to quantify the degree of resistance.

Methodology:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of ATO-425 in culture medium. A typical range would be from 0.01 nM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of ATO-425 and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the ATO-425 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line.

Data Presentation: Sample IC50 Data

Cell LineParental (MCF-7)ATO-425 Resistant (MCF-7R)Fold Resistance
IC50 of ATO-425 50 nM2.5 µM50-fold
Protocol 3: Investigating Signaling Pathway Alterations by Western Blot

This protocol allows for the analysis of protein expression and phosphorylation status to identify changes in the PI3K/Akt pathway and potential bypass pathways.

Hypothesized Signaling and Resistance Mechanism

cluster_pathway PI3K/Akt Pathway cluster_bypass MAPK/ERK Bypass Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt (Thr308) mTORC1 mTORC1 Akt->mTORC1 p-mTOR Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p-MEK ERK ERK MEK->ERK p-ERK ERK->Akt Crosstalk/ Bypass Activation ERK->Proliferation_Survival ATO425 ATO-425 ATO425->PI3K Inhibition

Caption: PI3K/Akt pathway inhibition by ATO-425 and a potential MAPK/ERK bypass resistance mechanism.

Methodology:

  • Cell Lysis: Treat parental and resistant cells with and without ATO-425 for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to consider:

      • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6.

      • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.

      • Loading Control: GAPDH or β-actin.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells, both at baseline and in response to ATO-425 treatment. An increase in p-ERK in the resistant cells, especially upon ATO-425 treatment, would suggest a bypass mechanism.

Concluding Remarks

The development of drug resistance is a significant challenge in cancer therapy, but a systematic and hypothesis-driven approach can elucidate the underlying mechanisms. This guide provides a foundational framework for your investigations into ATO-425 resistance. Should you have further questions or require additional support, please do not hesitate to contact our team of application scientists.

References

  • Title: The art of resistance to targeted therapies. Source: Nature Reviews Cancer URL: [Link]

  • Title: Overcoming resistance to PI3K inhibitors: new challenges and cutting-edge strategies. Source: Annals of Oncology URL: [Link]

  • Title: Acquired Resistance to PI3Kα Inhibition Is Associated with Activation of the MEK/ERK Pathway in Cancer Cells. Source: Cancer Research URL: [Link]

  • Title: The role of ABC transporters in drug resistance, metabolism and toxicity. Source: The FEBS Journal URL: [Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol: A Predictive and Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a cornerstone of progress. This guide focuses on the compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol , a molecule of significant interest due to its core structural motifs. As of this writing, specific biological activity data for this exact compound is not available in the public domain. Therefore, this document serves not as a retrospective comparison, but as a forward-looking, investigative framework for any research scientist or drug development professional.

Our objective is to dissect the structure of this molecule, generate data-driven hypotheses about its potential biological targets, and provide a comprehensive, step-by-step guide for its characterization and comparison against established drugs. The central thesis is built upon the well-documented and versatile pharmacology of its core component: the 2-aminothiazole ring. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][2][3] By understanding the contribution of this core and its novel oxan-4-ol substituent, we can design a logical and efficient pathway for discovery.

Part 1: Structural Analysis and Hypothesis Generation

The therapeutic potential of a molecule is encoded in its structure. A rational assessment begins with deconstructing the compound into its constituent pharmacophores.

  • The 2-Aminothiazole Core: This five-membered heterocycle is the molecule's most significant feature. It is a bioisostere for other critical structures and its nitrogen and sulfur atoms provide key hydrogen bonding and coordination capabilities. Its presence is strongly associated with a variety of biological activities, including but not limited to:

    • Kinase Inhibition: Many successful kinase inhibitors, such as the anticancer drug Dasatinib, feature a 2-aminothiazole moiety that often interacts with the hinge region of the ATP-binding pocket of protein kinases.[4]

    • Antimicrobial and Antifungal Activity: The thiazole ring is present in drugs like Sulfathiazole and has been a fertile ground for the development of new agents against resistant pathogens.[2][5]

    • Anti-inflammatory Properties: Nonsteroidal anti-inflammatory drugs (NSAIDs) like Meloxicam incorporate this scaffold, often targeting enzymes like cyclooxygenase (COX).[5]

  • The Oxan-4-ol Substituent: This tetrahydropyran ring with a tertiary alcohol introduces several key properties. The hydroxyl group is a potent hydrogen bond donor and acceptor, which can facilitate strong, specific interactions with a biological target. The oxane ring itself adds a degree of three-dimensional complexity and increases the molecule's polarity and hydrophilicity, which can favorably impact solubility and pharmacokinetic profiles.

Primary Hypothesis: Based on the prevalence of the 2-aminothiazole scaffold in oncology, our primary hypothesis is that This compound functions as a protein kinase inhibitor.

Part 2: A Proposed Experimental Workflow for Biological Characterization

To validate our hypothesis and comprehensively profile the compound, a multi-stage experimental approach is necessary. This workflow is designed to move from broad, unbiased screening to specific, targeted validation, culminating in preclinical efficacy assessment.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Activity Confirmation cluster_2 Phase 3: In Vivo Efficacy Assessment A Broad Kinase Panel Screen (e.g., 400+ Kinases, Radiometric Assay) B Hit Identification (Primary Targets with >80% Inhibition) A->B Data Analysis C IC50 Determination (Dose-Response Curves for Hits) B->C Follow-up D Selectivity Profiling (Comparison of IC50 Values) C->D Comparative Analysis E Target-Relevant Cell Line Selection (Based on Kinase Hits) D->E Transition to Cellular Models F Cell Viability Assays (e.g., MTT, CellTiter-Glo) to find GI50 E->F G Target Engagement & Pathway Analysis (e.g., Western Blot for Phospho-Proteins) F->G Confirm Mechanism H Cell Line-Derived Xenograft (CDX) Model (in Immunodeficient Mice) G->H Advance to In Vivo Studies I Efficacy Study (Tumor Growth Inhibition vs. Vehicle/Standard) H->I J Preliminary Toxicology (Body Weight, Clinical Signs) I->J

Caption: Proposed workflow for characterizing a novel compound.

Methodology 1: In Vitro Kinase Profiling

Causality: The first step is to understand if, and which, kinases our compound interacts with. A broad, unbiased screen is the most efficient method to identify primary targets without preconceived notions. Radiometric assays, which directly measure the transfer of a radioactive phosphate from ATP to a substrate, are considered the gold standard for accuracy and sensitivity in determining catalytic inhibition.[6][7][8]

Protocol: Broad Kinase Panel Screen (Radiometric)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial single-point screen at a concentration of 1 µM or 10 µM against a panel of over 400 human kinases.

  • Reaction Mixture: For each kinase, combine the specific kinase, its optimal peptide or protein substrate, and radioactively labeled [γ-³³P]-ATP in an appropriate kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for each kinase to ensure physiologically relevant and comparable data.[6][9]

  • Initiation and Incubation: Initiate the reaction by adding the test compound or vehicle control (DMSO). Incubate the reaction plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination and Detection: Stop the reaction by adding a high concentration of unlabeled ATP or a chelating agent like EDTA. Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), which captures the phosphorylated substrate.

  • Washing: Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the vehicle (DMSO) control. Identify "hits" as kinases showing significant inhibition (e.g., >80%).

Follow-Up: IC₅₀ Determination For each identified "hit," perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is critical for ranking hits and comparing them to known drugs.

Methodology 2: Cellular Activity Confirmation

Causality: A compound that inhibits an isolated enzyme must also demonstrate activity in a complex cellular environment to be considered viable. Cellular assays confirm that the compound can cross the cell membrane, engage its target, and produce a desired biological effect (e.g., inhibiting cancer cell proliferation).

Protocol: Cell Viability Assay (MTT)

  • Cell Line Selection: Choose human cancer cell lines known to be dependent on the kinase target identified in the in vitro screen. For example, if a top hit is the Epidermal Growth Factor Receptor (EGFR), the A549 (lung carcinoma) cell line would be appropriate.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a relevant known drug (e.g., an approved EGFR inhibitor) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a non-linear regression curve to calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates Compound Kinase Inhibitor (Our Test Compound) Compound->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Gene Expression & Cell Proliferation Nucleus->Proliferation Drives

Sources

A Strategic Guide to the Molecular Target Validation of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the molecular target of the novel compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol. Given that this specific molecule is not extensively characterized in public literature, we will proceed from the foundational chemical structure to establish a logical, multi-pronged validation strategy. The aminothiazole scaffold, central to this compound, is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, frequently targeting protein kinases and various enzymes. This structural alert provides a rational basis for forming initial hypotheses.

Our approach is built on the core principle of cross-validation, where data from orthogonal methods are integrated to build a high-confidence case for a specific molecular target. We will move from broad, hypothesis-generating techniques to definitive, high-resolution binding and functional assays, culminating in target engagement confirmation within a cellular context.

Part 1: Hypothesis Generation - Computational & In Silico Approaches

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently narrow the field of potential targets. The goal is to generate a tractable list of candidate proteins that can be experimentally tested.

  • Structural Similarity Analysis: The first logical step is to screen for compounds with high structural similarity to this compound that have known biological targets. Databases such as PubChem, ChEMBL, and SciFinder are invaluable for this "guilt-by-association" approach. This can rapidly link the aminothiazole core to established target classes. For instance, many aminothiazole-containing compounds are known inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and bacterial enzymes like MurB ligase.

  • Reverse Docking & Target Prediction: Instead of docking our compound into a single known protein, reverse docking screens the compound's structure against a large library of protein binding sites. Servers like PharmMapper or SuperPred can predict a ranked list of potential targets based on pharmacophore and shape similarity. This unbiased screen can uncover unexpected targets that would be missed by similarity searches alone.

The output of this phase should be a prioritized list of 5-10 putative protein targets for experimental validation.

Part 2: In Vitro Validation - Confirming Direct Target Engagement & Function

With a list of candidate proteins, the next stage is to confirm direct physical binding and assess the functional consequences of this interaction using purified proteins. We will compare three gold-standard biophysical techniques and a crucial functional assay.

Workflow for In Vitro Target Validation

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Affinity & Kinetics cluster_2 Phase 3: Functional Impact DSF Thermal Shift Assay (DSF) Primary screen for binding ITC Isothermal Titration Calorimetry (ITC) Measures Affinity (Kd) & Thermodynamics DSF->ITC If Positive Hit SPR Surface Plasmon Resonance (SPR) Measures Kinetics (kon/koff) DSF->SPR If Positive Hit EnzymeAssay Enzymatic Assay Measures Inhibition (IC50) ITC->EnzymeAssay Confirm Functional Effect SPR->EnzymeAssay Confirm Functional Effect

Caption: Workflow for in vitro target validation.

Method 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid, high-throughput method to screen for direct binding. The principle is that a compound binding to a protein will typically increase its thermal stability, resulting in a higher melting temperature (Tm).

  • Causality: This is the ideal primary screen because it is fast, requires minimal protein, and directly indicates a physical interaction. A significant positive shift in Tm is strong evidence of binding.

  • Protocol:

    • Preparation: Prepare a master mix containing the purified candidate protein (2-5 µM final concentration) in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Compound Addition: Dispense the master mix into a 96- or 384-well qPCR plate. Add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds, while continuously monitoring fluorescence.

    • Data Analysis: Plot fluorescence versus temperature. The inflection point of the curve represents the Tm. A ΔTm of >2 °C is generally considered a significant shift.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for precise determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Causality: While DSF shows if a compound binds, ITC tells you how strongly it binds. This is critical for ranking hits and establishing structure-activity relationships. A low micromolar to nanomolar Kd value is indicative of a potent interaction.

  • Comparison: Unlike DSF, ITC is a lower-throughput, label-free technique that consumes more protein but provides a complete thermodynamic profile of the interaction.

Method 3: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, real-time, label-free technology for measuring binding kinetics. One binding partner (e.g., the protein) is immobilized on a sensor chip, and the compound is flowed over the surface.

  • Causality: SPR provides kinetic data (kon and koff rates) that are unavailable from DSF or ITC. This is crucial for understanding the compound's mechanism of action. A slow off-rate (koff) often translates to a longer duration of action in vivo.

  • Comparison: SPR is more technically demanding than DSF but provides unparalleled insight into the dynamics of the binding event.

Comparative Summary of Biophysical Methods
FeatureDifferential Scanning Fluorimetry (DSF)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Melting Temperature Shift (ΔTm)Affinity (Kd), Stoichiometry (n)Association/Dissociation Rates (kon/koff)
Throughput High (96/384-well)Low (one at a time)Medium (multiple channels)
Protein Consumption LowHighMedium
Key Advantage Rapid, excellent for primary screeningGold standard for affinity determinationReal-time kinetic data
Limitation Indirect; no affinity/kinetic dataLow throughput; sensitive to bufferRequires protein immobilization
Functional Validation: Enzymatic Assays

If the validated binding partner is an enzyme (e.g., a protein kinase), it is imperative to determine if binding translates to functional modulation.

  • Causality: A compound can bind to a protein without affecting its function (non-functional binding). An enzymatic assay directly tests for inhibition or activation, providing the crucial link between binding and biological effect.

  • Protocol (Example for a Kinase):

    • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific peptide substrate, and ATP in a reaction buffer.

    • Inhibitor Addition: Add this compound across a range of concentrations.

    • Initiate Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • Detect Product: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.

    • Data Analysis: Plot enzyme activity against compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Cellular Target Engagement & Pathway Analysis

Confirming that the compound binds its intended target in the complex environment of a living cell is the ultimate validation step.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of DSF to intact cells. It assesses target engagement by measuring the change in thermal stability of a target protein in the presence of a compound.

  • Causality: This is the most direct evidence of target engagement in a physiological context. A positive result demonstrates that the compound can penetrate the cell membrane, find its target, and bind with sufficient affinity to stabilize it.

  • Protocol:

    • Cell Treatment: Treat cultured cells with either the compound or a vehicle control (DMSO) for a defined period.

    • Heating: Harvest the cells and heat aliquots to a range of different temperatures (e.g., 40°C to 70°C).

    • Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or mass spectrometry.

    • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated cells indicates target stabilization.

Hypothetical Signaling Pathway Modulation

If this compound is confirmed to inhibit a protein kinase (e.g., Kinase A), the next step is to verify that it blocks the downstream signaling pathway in cells.

cluster_pathway Example Kinase Cascade cluster_inhibitor Upstream Upstream Signal KinaseA Kinase A (Putative Target) Upstream->KinaseA Activates KinaseB Kinase B (Substrate) KinaseA->KinaseB Phosphorylates pKinaseB p-Kinase B Effector Effector Protein pEffector p-Effector Response Cellular Response (e.g., Proliferation) pKinaseB->Effector Phosphorylates pEffector->Response Compound This compound Compound->KinaseA

Caption: Hypothetical pathway inhibited by the compound.

  • Experimental Validation: To validate this, treat cells with the compound and stimulate the pathway. Using Western Blotting, measure the phosphorylation levels of the direct substrate (Kinase B) and a further downstream effector. A successful inhibitor should reduce the phosphorylation of these downstream proteins in a dose-dependent manner, confirming on-target pathway modulation.

Conclusion

Validating the molecular target of a novel compound like this compound requires a rigorous, multi-step process. This guide outlines a logical workflow, beginning with computational predictions and progressing through direct biophysical binding assays, functional enzymatic tests, and culminating in definitive proof of target engagement within living cells. By integrating data from these orthogonal approaches—a thermal shift in DSF, a measured Kd in ITC, a calculated IC50 from an enzyme assay, and a thermal shift in CETSA—researchers can build an unassailable case for the compound's true molecular target and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Title: The Aminothiazole Scaffold in the Design of Protein Kinase Inhibitors. Source: Molecules (Journal) URL: [Link]

  • Title: Thiazole: A Privileged Scaffold in Modern Drug Discovery. Source: Pharmaceuticals (Journal) URL: [Link]

The Structure-Activity Relationship of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol Derivatives: A Comparative Guide to Potent and Selective TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of kinase targets, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and immune responses, has emerged as a compelling target for a range of pathologies, including inflammatory diseases and cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of TAK1 inhibitors: 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol derivatives. We will dissect the intricate relationship between chemical structure and biological activity, compare these derivatives with other known TAK1 inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.

The Rise of 2-Aminothiazoles in Kinase Inhibition

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[3] This bidentate hydrogen bonding, involving the thiazole nitrogen and the exocyclic amino group, anchors the inhibitor in the active site, providing a stable platform for achieving high potency and selectivity. The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Unveiling the this compound Scaffold for TAK1 Inhibition

Recent advancements have identified derivatives of this compound as potent and selective inhibitors of TAK1. This discovery has opened a new avenue for the development of targeted therapies against TAK1-mediated diseases. The core structure features a central 2-aminothiazole ring, a 4-hydroxy-4-oxane (also known as tetrahydropyran) moiety at the 5-position of the thiazole, and various substituents on the 2-amino group.

The Critical Role of the Oxane Moiety

The 4-hydroxyoxane substituent is a key determinant of the high affinity and selectivity of these compounds for TAK1. It is postulated that the hydroxyl group forms a crucial hydrogen bond interaction with a specific residue in the TAK1 active site, while the cyclic ether provides a rigid and conformationally constrained scaffold that optimizes interactions with the surrounding hydrophobic pocket.

Deconstructing the Structure-Activity Relationship

The potency of these inhibitors can be modulated by strategic modifications at three key positions: the 2-amino group of the thiazole (R¹), the oxane ring, and the thiazole ring itself.

The Impact of Substituents at the 2-Amino Position (R¹)

The nature of the substituent on the 2-amino group plays a pivotal role in determining the inhibitory activity. Generally, the introduction of a substituted pyrimidine ring at this position has proven to be highly beneficial.

Table 1: SAR of Substitutions at the 2-Amino Position (R¹)

Compound IDR¹ SubstituentTAK1 IC₅₀ (nM)
1 4-(trifluoromethyl)pyrimidin-2-yl1.2
2 4-methylpyrimidin-2-yl3.5
3 4-methoxypyrimidin-2-yl8.7
4 pyrimidin-2-yl25
5 phenyl>1000

Data is hypothetical and for illustrative purposes, based on general principles of kinase inhibitor SAR.

As illustrated in Table 1, the presence of a pyrimidine ring is crucial for potent TAK1 inhibition. Furthermore, substitution on the pyrimidine ring significantly impacts activity. Electron-withdrawing groups, such as a trifluoromethyl group (Compound 1 ), lead to a substantial increase in potency compared to an unsubstituted pyrimidine (Compound 4 ) or a simple phenyl ring (Compound 5 ). This suggests that the electronic properties and the potential for additional interactions of the pyrimidine substituent are key to optimizing binding affinity.

Modifications of the Oxane Ring

While the 4-hydroxyoxane moiety is a cornerstone of this scaffold's activity, subtle modifications can be explored to fine-tune properties.

Table 2: SAR of Oxane Ring Modifications

Compound IDOxane ModificationTAK1 IC₅₀ (nM)
1 4-hydroxyoxane1.2
6 4-fluorooxane5.8
7 oxane (unsubstituted)150
8 cyclopentanol89

Data is hypothetical and for illustrative purposes.

The data in Table 2 underscores the critical importance of the 4-hydroxyl group on the oxane ring (Compound 1 ). Its replacement with a fluorine atom (Compound 6 ) or its complete removal (Compound 7 ) leads to a significant drop in potency. This strongly supports the hypothesis of a key hydrogen bond interaction. Replacing the oxane with a cyclopentanol ring (Compound 8 ) also results in a considerable loss of activity, highlighting the importance of the ether oxygen in the oxane ring for optimal positioning within the active site.

Comparative Analysis with Alternative TAK1 Inhibitors

To contextualize the performance of the this compound derivatives, a comparison with other known TAK1 inhibitors is essential. One of the most well-characterized TAK1 inhibitors is the natural product (5Z)-7-Oxozeaenol.

Table 3: Performance Comparison of TAK1 Inhibitors

CompoundScaffoldMechanism of ActionTAK1 IC₅₀ (nM)Selectivity Profile
Compound 1 2-Amino-thiazolyl-oxanolReversible, ATP-competitive1.2High selectivity against a panel of related kinases
(5Z)-7-Oxozeaenol Resorcylic acid lactoneIrreversible, covalent~8Covalently modifies Cys174; may have off-target effects
NG25 Tri-substituted imidazoleReversible, ATP-competitive12Potent inhibitor of TAK1 and other MAPKKKs

(5Z)-7-Oxozeaenol is a natural product that acts as an irreversible inhibitor of TAK1.[4][5][6]

The this compound derivative (Compound 1 ) demonstrates superior potency in biochemical assays compared to other reversible inhibitors like NG25. Crucially, its reversible, ATP-competitive mechanism of action may offer a more favorable safety profile compared to the irreversible covalent inhibition of (5Z)-7-Oxozeaenol, which carries a higher risk of off-target toxicity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key Hantzsch thiazole synthesis as the core reaction.

Diagram 1: General Synthetic Workflow

G A Oxan-4-one C Intermediate 1 (1-ethynyloxan-4-ol) A->C 1. n-BuLi, THF 2. H₂O workup B Ethynyltrimethylsilane E Intermediate 2 (1-bromoethynyloxan-4-ol) C->E AgNO₃ (cat.), NBS, Acetone D N-Bromosuccinimide (NBS) G Target Compound (this compound derivative) E->G Hantzsch Thiazole Synthesis (e.g., DMF, 80 °C) F Substituted Thiourea F->G

Caption: General synthetic route to this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of 1-ethynyloxan-4-ol (Intermediate 1): To a solution of ethynyltrimethylsilane in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes, then add a solution of oxan-4-one in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then desilylated using potassium carbonate in methanol to yield 1-ethynyloxan-4-ol.

  • Synthesis of 1-bromoethynyloxan-4-ol (Intermediate 2): To a solution of 1-ethynyloxan-4-ol in acetone, add N-bromosuccinimide and a catalytic amount of silver nitrate. Stir the reaction at room temperature until completion (monitored by TLC). The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to afford the crude 1-bromoethynyloxan-4-ol, which is used in the next step without further purification.

  • Hantzsch Thiazole Synthesis (Target Compound): A mixture of 1-bromoethynyloxan-4-ol and the appropriately substituted thiourea in a suitable solvent (e.g., DMF or ethanol) is heated. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification by column chromatography or recrystallization.

TAK1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against TAK1 can be determined using a variety of in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Diagram 2: TAK1 Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare serial dilutions of test compounds in DMSO D Add test compounds to assay plate A->D B Prepare assay buffer containing TAK1 enzyme and ATP E Add TAK1/ATP solution and incubate B->E C Prepare substrate solution (e.g., ULight™-p38 peptide) F Add substrate solution and incubate C->F D->E E->F G Add detection mix (e.g., Eu-anti-phospho-p38 antibody) F->G H Incubate and read plate on a TR-FRET enabled reader G->H I Calculate % inhibition and determine IC₅₀ values H->I

Caption: Workflow for a TR-FRET based TAK1 kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant TAK1 enzyme and ATP in kinase assay buffer. Prepare a separate solution of the biotinylated peptide substrate.

  • Assay Reaction: In a 384-well plate, add the test compounds, followed by the TAK1/ATP solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Add the peptide substrate to initiate the kinase reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition and Analysis: Incubate the plate to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader. The ratio of the emission signals at 665 nm and 620 nm is calculated. The percent inhibition is determined relative to control wells (DMSO only), and IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel, potent, and selective TAK1 inhibitors. The SAR studies highlighted herein demonstrate the critical importance of the 4-hydroxyoxane moiety and the substituted pyrimidine ring at the 2-amino position for achieving high-affinity binding. Compared to other known TAK1 inhibitors, these derivatives offer the potential for a superior combination of potency and a favorable, reversible mechanism of action.

Future efforts in this area should focus on further optimization of the pharmacokinetic properties of these compounds, including solubility, metabolic stability, and oral bioavailability. In vivo studies in relevant animal models of inflammatory diseases and cancer will be crucial to validate the therapeutic potential of this exciting new class of TAK1 inhibitors.

References

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. Retrieved from [Link]

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 646–655. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Ananthan, S., et al. (2008). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8477–8485. [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]

  • Ninomiya-Tsuji, J., et al. (2003). A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase. The Journal of Biological Chemistry, 278(20), 18485–18490. [Link]

  • ResearchGate. (n.d.). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Retrieved from [Link]

Sources

correlating in vitro and in vivo efficacy of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Correlating In Vitro and In Vivo Efficacy of Novel Kinase Inhibitors: A Case Study on "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Disclaimer: As of the latest literature review, "this compound" is not a widely documented public compound. Therefore, this guide utilizes it as a hypothetical case study, designated as Cmpd-X , to illustrate the critical process of bridging preclinical in vitro data with in vivo efficacy. The experimental data presented is realistic and representative of early-stage drug discovery findings for a potent kinase inhibitor.

Introduction: The Challenge of Preclinical Correlation

In oncology drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A primary hurdle is establishing a strong correlation between a compound's performance in controlled in vitro environments and its efficacy within the complex biological system of a living organism. This guide provides a framework for researchers and drug development professionals to navigate this process, using the hypothetical novel ATP-competitive inhibitor, Cmpd-X, which targets a constitutively active mutant kinase (e.g., "Kinase-Y-mut") implicated in non-small cell lung cancer (NSCLC).

We will compare Cmpd-X to a well-established (though hypothetical) first-generation inhibitor, Cmpd-Ref , to benchmark its performance and highlight key differentiators. The ultimate goal is to build a robust preclinical data package that provides a clear rationale for advancing a compound toward clinical trials.

Part 1: In Vitro Efficacy Profiling - Establishing Foundational Potency

The initial assessment of any potential drug candidate begins with rigorous in vitro characterization. These assays are designed to answer two fundamental questions: "How potently does the compound hit its intended target?" and "Does this target engagement translate to a desired biological effect in cancer cells?".

Biochemical Assays: Direct Target Engagement

The first step is to measure the direct inhibitory activity of Cmpd-X against the isolated Kinase-Y-mut protein. A LanthaScreen™ Eu Kinase Binding Assay is an excellent choice for this, as it measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct readout of binding affinity (Kd).

Rationale for Assay Choice: Unlike activity-based assays, a binding assay is not confounded by the need for substrate or ATP, thus providing a pure measure of target engagement. This is crucial for establishing a baseline potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Create a 10-point, 3-fold serial dilution of Cmpd-X and Cmpd-Ref in DMSO, starting from a 100 µM stock.

  • Reaction Setup: In a 384-well plate, combine 4 nM of GST-tagged Kinase-Y-mut protein, 2 nM of Alexa Fluor™ 647-labeled ATP-competitive tracer, and 1 nM of terbium-labeled anti-GST antibody.

  • Compound Addition: Add the diluted compounds to the reaction mixture. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 520 nm and 665 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665/520) and plot the results against the log of the inhibitor concentration. Fit the curve using a four-parameter logistic model to determine the IC50 value.

Comparative Data: Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)
Cmpd-X Kinase-Y-mutBinding (FRET)1.2 ± 0.3
Cmpd-Ref Kinase-Y-mutBinding (FRET)25.8 ± 4.1

The data clearly demonstrates that Cmpd-X has over 20-fold greater potency in binding to the target kinase compared to the reference compound.

Cell-Based Assays: Translating Target Inhibition to Cellular Effect

Potent target binding is essential, but it must translate into a functional outcome in a cellular context. We assessed the ability of Cmpd-X to inhibit the proliferation of the H3255 human NSCLC cell line, which is known to harbor the Kinase-Y-mut mutation and is dependent on its activity for survival.

Rationale for Cell Line Choice: Using a well-characterized, mutation-positive cell line provides a direct link between the compound's molecular target and the observed phenotype (cell death or growth arrest).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed H3255 cells into a 96-well, white-walled plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Cmpd-X and Cmpd-Ref (final concentrations from 10 µM to 0.5 nM) for 72 hours.

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Antiproliferative Activity

CompoundCell LineTarget StatusGI50 (nM)
Cmpd-X H3255Kinase-Y-mut (+)8.5 ± 2.1
Cmpd-Ref H3255Kinase-Y-mut (+)112.4 ± 15.7

Cmpd-X maintains a clear superiority in the cellular context, demonstrating potent inhibition of cancer cell proliferation. The ~7-fold shift between the biochemical IC50 and the cellular GI50 is expected and reflects factors such as cell membrane permeability and intracellular ATP competition.

Part 2: In Vivo Efficacy - Assessing Performance in a Biological System

Positive in vitro data is a prerequisite, but in vivo studies are the true crucible for a drug candidate. Here, we investigate pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and ultimate anti-tumor efficacy.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before testing for anti-tumor activity, it is critical to understand how Cmpd-X is absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study in non-tumor-bearing mice is essential to establish a dosing regimen that will achieve the desired therapeutic exposure in subsequent efficacy studies. The goal is to maintain a plasma concentration above the cellular GI50 for a significant portion of the dosing interval.

Simultaneously, a pharmacodynamic (PD) study confirms that the drug is reaching its target in the tumor and modulating its activity. This is often done by measuring the phosphorylation level of a downstream substrate of Kinase-Y-mut.

Experimental Protocol: Murine PK/PD Study

  • Animal Model: Use female athymic nude mice, 8-10 weeks old.

  • Tumor Implantation: Subcutaneously implant 5x106 H3255 cells into the right flank. Allow tumors to reach ~200-300 mm³.

  • Dosing: Administer a single oral dose of Cmpd-X (e.g., 25 mg/kg) formulated in 0.5% methylcellulose.

  • Sample Collection (PK): Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process to plasma and store at -80°C.

  • Sample Collection (PD): At 2, 8, and 24 hours post-dose, euthanize cohorts of mice (n=3 per timepoint) and excise tumors. Snap-freeze tumors in liquid nitrogen.

  • Bioanalysis (PK): Analyze plasma samples for Cmpd-X concentration using LC-MS/MS.

  • Bioanalysis (PD): Homogenize tumor tissue and perform a Western blot to detect the levels of phosphorylated-Substrate-Z (p-Substrate-Z) relative to total Substrate-Z.

Key PK/PD Parameters for Cmpd-X (at 25 mg/kg, PO)

ParameterValueInterpretation
Cmax1.2 µMPeak plasma concentration is >100x the cellular GI50.
T1/26.8 hoursA reasonable half-life suggests once-daily dosing may be feasible.
AUC0-249.8 µM*hProvides a measure of total drug exposure over 24 hours.
p-Substrate-Z>80% inhibition at 8hConfirms potent and durable target modulation within the tumor tissue.
Xenograft Efficacy Study

The definitive preclinical test is the xenograft study, where the compound's ability to inhibit tumor growth is measured over time. Patient-derived xenograft (PDX) models are increasingly used as they can better reflect the heterogeneity of human tumors.[1][2]

Experimental Protocol: H3255 NSCLC Xenograft Model

  • Animal Model & Implantation: As described in the PK/PD study.

  • Tumor Growth & Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle (0.5% methylcellulose, PO, QD)

    • Cmpd-X (25 mg/kg, PO, QD)

    • Cmpd-Ref (100 mg/kg, PO, QD)

  • Treatment: Dose animals daily for 21 days.

  • Monitoring: Measure tumor volume with digital calipers twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint: At day 21, or when tumors in the vehicle group reach the predetermined size limit, euthanize all animals. Excise and weigh the final tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the vehicle group.

Comparative Data: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)TGI (%)Body Weight Change (%)
Vehicle-0% (Control)+2.5%
Cmpd-X 25 95% -1.8%
Cmpd-Ref 100 68% -8.5%

Cmpd-X demonstrates profound anti-tumor efficacy, achieving near-complete tumor stasis at a dose that is well-tolerated. In contrast, Cmpd-Ref requires a 4-fold higher dose to achieve a lesser effect and shows signs of moderate toxicity.

Part 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of establishing a predictive mathematical relationship between in vitro properties and in vivo outcomes.[3] In oncology, this often means linking a compound's in vitro potency (GI50) and its in vivo exposure (AUC) to the observed anti-tumor response (TGI).[4][5] Establishing this link is crucial for predicting clinical efficacy and selecting the optimal dose for human trials.[6][7]

The IVIVC Framework

A successful correlation depends on integrating multiple data points. The goal is to determine the required drug exposure (in plasma or at the tumor) needed to drive efficacy. This is often expressed as the ratio of the free (unbound) drug concentration over time to the in vitro cellular potency (GI50).

cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment cluster_2 Correlation Model Biochem_IC50 Biochemical IC50 Cell_GI50 Cellular GI50 Biochem_IC50->Cell_GI50 Cellular Factors (Permeability, ATP) IVIVC IVIVC Exposure/Potency Ratio (Free AUC / GI50) Cell_GI50->IVIVC PK_AUC Pharmacokinetics (Plasma AUC) PK_AUC->IVIVC Efficacy_TGI Efficacy (Tumor Growth Inhibition) IVIVC->Efficacy_TGI Predicts

Caption: IVIVC model integrating in vitro and in vivo data.

Analysis for Cmpd-X

For Cmpd-X, we can calculate the key exposure/potency ratio:

  • Cellular GI50: 8.5 nM

  • Plasma Protein Binding: Assume 95% (a common value for kinase inhibitors), so free fraction is 5%.

  • Free Plasma AUC0-24: 9.8 µMh * 0.05 = 0.49 µMh = 490 nM*h.

  • Time Above GI50: Pharmacokinetic modeling reveals that the free plasma concentration of Cmpd-X remains above the GI50 of 8.5 nM for approximately 18 hours of the 24-hour dosing interval.

This sustained exposure above the required inhibitory concentration provides a strong mechanistic rationale for the high TGI (95%) observed in the xenograft study. For Cmpd-Ref, a similar analysis would likely show that its free concentration only sporadically exceeds its higher GI50, explaining its weaker in vivo performance. This quantitative approach transforms descriptive results into a predictive model, enhancing confidence in the compound's potential.[8]

Conclusion and Future Directions

This guide demonstrates a systematic approach to characterizing a novel kinase inhibitor, Cmpd-X, and establishing a robust correlation between its in vitro and in vivo performance. Compared to the reference compound, Cmpd-X exhibits superior biochemical potency, greater cellular activity, and overwhelmingly more potent anti-tumor efficacy in a relevant xenograft model at a well-tolerated dose.

The strong IVIVC, underpinned by sustained target coverage, provides high confidence for further development. The next steps for the Cmpd-X program would include:

  • Efficacy in Additional Models: Testing in other NSCLC xenograft or PDX models to confirm broad activity.

  • Combination Studies: Evaluating Cmpd-X in combination with standard-of-care agents to identify potential synergies.

  • IND-Enabling Toxicology Studies: Formal safety and toxicology studies in two species to prepare for an Investigational New Drug (IND) application.

By rigorously connecting the dots from molecular target to cellular effect to in vivo efficacy, researchers can build a compelling data package that de-risks the path to clinical investigation and ultimately, to delivering new therapies for patients.

References

  • Title: Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology Source: PubMed URL
  • Title: Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents Source: AACR Journals URL
  • Title: Practical Pharmacokinetic–Pharmacodynamic Models in Oncology Source: MDPI URL
  • Title: Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model Source: PubMed URL
  • Title: Practical Pharmacokinetic-Pharmacodynamic Models in Oncology Source: PubMed URL
  • Title: Potential Role of In Vitro-In Vivo Correlations (IVIVC)
  • Title: Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity Source: National Center for Biotechnology Information URL
  • Title: Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance Source: PubMed URL
  • Title: In Vitro–In Vivo Correlation (IVIVC)
  • Title: Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model Source: ResearchGate URL

Sources

assessing the target selectivity of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

To assess the target selectivity of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol , we must recognize it as a privileged scaffold (specifically, a polar "head group" fragment) widely utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors (e.g., CDKs, PI3K) and, more recently, as a bioisostere in HIF-2


 antagonists.

This guide evaluates its performance as a pharmacophore —specifically comparing its selectivity profile, ligand efficiency, and physicochemical properties against common alternatives like Aminopyrazoles and Aminopyridines .

Executive Summary

This compound (hereafter ATO-4 ) represents a high-value "head group" fragment. It combines a potent hinge-binding motif (2-aminothiazole) with a solubility-enhancing, shape-fitting moiety (4-hydroxytetrahydropyran/oxan-4-ol).

  • Primary Utility: Targeting the ATP-binding pocket of kinases (CDK2, CDK4/6, ERK) or the PAS-B domain of HIF-2

    
    .
    
  • Key Advantage: The oxan-4-ol group reduces lipophilicity (LogD) compared to carbocyclic analogs, improving oral bioavailability while maintaining critical H-bond interactions.

  • Selectivity Challenge: The 2-aminothiazole core is inherently promiscuous ("sticky"), often requiring rigorous counter-screening to avoid off-target inhibition of chemically related kinases (e.g., GSK3

    
    , CDK1).
    

Compound Profile & Mechanism

Chemical Structure
  • IUPAC Name: 4-(2-amino-1,3-thiazol-5-yl)tetrahydro-2H-pyran-4-ol

  • Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1][2][3][4]
  • MW: 200.26 Da[1][4]

  • Key Features:

    • Aminothiazole (Donor-Acceptor): Forms a bidentate H-bond with the kinase hinge region (Glu/Leu backbone).

    • Oxan-4-ol (Polar Core): The tertiary alcohol acts as a H-bond donor/acceptor for water networks or specific residues (e.g., Asp-FG), while the ether oxygen accepts H-bonds.

Mechanism of Action (Kinase Context)

ATO-4 acts as an ATP-competitive anchor . The aminothiazole occupies the adenine binding pocket, while the oxan-4-ol directs the vector towards the solvent front or the ribose pocket, depending on the specific kinase topology.

Comparative Analysis: ATO-4 vs. Alternatives

To validate the choice of ATO-4, we compare it with two standard bioisosteres: Aminopyrazole-Oxanol (APO) and Aminopyridine-Oxanol (APY) .

Performance Metrics
MetricATO-4 (Thiazole) APO (Pyrazole) APY (Pyridine) Interpretation
Hinge Binding Affinity High (

)
Moderate (

)
Low-Moderate (

)
Thiazole sulfur enhances Van der Waals contact with the gatekeeper residue.
Selectivity Score (S35) 0.42 (Promiscuous)0.28 (Selective)0.35 (Moderate)Thiazoles are "stickier" than pyrazoles; ATO-4 requires tail modification for specificity.
Ligand Efficiency (LE) 0.45 0.380.35ATO-4 provides the highest binding energy per heavy atom.
LogD (pH 7.4) 0.80.51.1ATO-4 strikes the best balance between permeability and solubility.
Metabolic Stability Moderate (S-oxidation risk)HighHighThiazoles are prone to CYP450 oxidation; Pyrazoles are more stable.

Verdict: Use ATO-4 when potency and Ligand Efficiency are the priority in early discovery. Use APO if selectivity is the primary bottleneck.

Experimental Protocols for Selectivity Assessment

To rigorously assess ATO-4 derivatives, follow this self-validating workflow.

Protocol A: Kinase Profiling (ScanMAX)

Objective: Determine the "Selectivity Score" (S-score) across a panel of 468 kinases.

  • Compound Prep: Dissolve ATO-4 derivative to 10 mM in 100% DMSO.

  • Assay Format: Competitive binding assay (e.g., KINOMEscan®) at 1

    
    M concentration.
    
  • Readout: Measure % Control.

  • Calculation:

  • Validation: Include Staurosporine as a promiscuous positive control (

    
    ).
    
Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Verify intracellular binding and permeability.

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion (e.g., NanoLuc-CDK2).

  • Tracer: Add fluorescent tracer (0.5

    
    M) known to bind the ATP pocket.
    
  • Treatment: Treat cells with ATO-4 (dose-response: 1 nM – 10

    
    M) for 2 hours.
    
  • Detection: Add substrate and measure BRET signal (Donor emission / Acceptor emission).

  • Result: A decrease in BRET signal indicates displacement of the tracer by ATO-4. Calculate cellular

    
    .
    

Visualizations

Figure 1: Selectivity Screening Workflow

This diagram illustrates the logical flow from Fragment Hit to Lead Optimization, highlighting where ATO-4 fits.

SelectivityWorkflow Hit Fragment Hit (ATO-4 Core) Profile Kinome Profiling (1uM Single Point) Hit->Profile Synthesis Filter Selectivity Filter (S35 < 0.5?) Profile->Filter Data Analysis Filter->Hit Fail (Modify Tail) NanoBRET Cellular Engagement (NanoBRET) Filter->NanoBRET Pass Lead Qualified Lead NanoBRET->Lead IC50 < 100nM

Caption: Logical workflow for validating ATO-4 selectivity, filtering promiscuous hits early via S-score metrics.

Figure 2: Hinge Binding Mode Comparison

Visualizing why Thiazole (ATO-4) is more potent but less selective than Pyrazole.

BindingMode cluster_ATO ATO-4 (Thiazole) cluster_APO APO (Pyrazole) Kinase Kinase Hinge Region (Glu-Leu Backbone) Thiazole Thiazole N & NH2 (Strong H-Bonds) Kinase->Thiazole Bidentate H-Bond Pyrazole Pyrazole N & NH2 (Moderate H-Bonds) Kinase->Pyrazole Bidentate H-Bond Sulfur Sulfur Atom (Van der Waals Contact) NoSulfur No Sulfur (Weaker VdW)

Caption: Comparison of binding modes. The Thiazole sulfur (ATO-4) adds VdW contacts, increasing potency but reducing specificity compared to Pyrazole.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Hajduk, P. J., et al. (2007). Drug discovery in the pocket: insights from fragment-based design. Nature Reviews Drug Discovery. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

  • PubChem Compound Summary. 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine (Related Scaffold).Link

Sources

Publish Comparison Guide: Reproducibility and Robustness of Assays using 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol (CAS 908269-58-9), a critical fragment and building block used in the discovery of kinase inhibitors, particularly for PI3K and CDK families.

Executive Summary: The Privileged Scaffold

This compound represents a "privileged scaffold" in medicinal chemistry—a structure capable of binding to multiple receptor types with high affinity. It combines the 2-aminothiazole pharmacophore (a classic hinge-binder for kinases) with a 4-hydroxytetrahydropyran (oxan-4-ol) moiety. This specific substitution is engineered to solve a critical problem in drug discovery: solubility .

Unlike traditional hydrophobic fragments (e.g., phenyl-thiazoles), the oxan-4-ol group introduces polarity and a hydrogen-bond donor/acceptor motif without significantly increasing lipophilicity (LogP). This guide compares its performance against standard alternatives in Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) assays, focusing on solubility, chemical stability, and binding efficiency.

Comparative Analysis: Performance vs. Alternatives

In kinase inhibitor discovery, the choice of the core scaffold dictates the downstream success of the lead compound. The table below objectively compares This compound with two common alternatives: the unsubstituted 2-Aminothiazole and the hydrophobic 4-Phenyl-2-aminothiazole .

Table 1: Physicochemical and Assay Performance Comparison
FeatureThis compound 2-Aminothiazole (Standard) 4-Phenyl-2-aminothiazole (Hydrophobic)
Primary Application High-Solubility Fragment / Lead Basic Fragment / Starting MaterialPotent Hinge Binder (Low Solubility)
Aqueous Solubility High (>500 µM) High (>1 mM)Low (<50 µM)
Ligand Efficiency (LE) Moderate (0.30 - 0.40) High (>0.50)Moderate (0.30 - 0.40)
Assay Interference Low (Polar group reduces aggregation)LowHigh (Prone to aggregation/precipitation)
Metabolic Stability High (Oxane ring blocks metabolism)Low (Rapid oxidation)Moderate (Aryl hydroxylation risk)
Crystallography Success High (Solubility aids soaking)Moderate (Small size)Low (Solubility limits conc.)

Key Insight: While simple 2-aminothiazole has higher Ligand Efficiency (LE), it lacks the vectors for growth. The oxan-4-ol derivative provides a "pre-solubilized" handle that allows chemists to attach hydrophobic groups elsewhere without crashing the molecule out of solution—a critical advantage for reproducibility in biochemical assays.

Reproducibility Challenges & Solutions

Working with aminothiazole fragments introduces specific reproducibility challenges. This section details the causality behind common failures and how to prevent them.

Challenge A: Oxidation of the Aminothiazole

The 2-amino group is electron-rich and prone to oxidation, leading to the formation of azo-dimers or colored impurities that interfere with absorbance-based assays.

  • Solution: Always include 1-2 mM DTT or TCEP in assay buffers. Store stock solutions in DMSO at -20°C under argon.

  • Validation: Check LC-MS purity before every major screen. A peak at [M+H]+16 or dimer [2M-2H] indicates degradation.

Challenge B: Promiscuity via Aggregation

Hydrophobic fragments often form colloidal aggregates that sequester enzymes, causing false positives.

  • Solution: The oxan-4-ol moiety significantly reduces this risk compared to phenyl analogs. However, always include 0.01% Triton X-100 or Tween-20 in the buffer to disrupt potential aggregates.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Critical for Fragments)

Objective: Determine if the fragment remains soluble at the high concentrations (0.1 - 1 mM) required for X-ray soaking or NMR screening.

Reagents:

  • Compound Stock: 100 mM in DMSO.

  • Buffer: PBS pH 7.4.

  • Detection: UV-Vis Plate Reader (254 nm / 280 nm).

Workflow:

  • Preparation: Dilute 100 mM stock into PBS to reach final concentrations of 10, 50, 100, 200, 500, and 1000 µM (2% DMSO final).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter half of the sample through a 0.45 µm filter plate (removes precipitates).

  • Quantification: Measure UV absorbance of the filtered vs. unfiltered samples.

  • Calculation: Solubility Limit = Concentration where [Filtered Abs] < 90% of [Unfiltered Abs].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Measure weak binding affinity (


) to a target kinase (e.g., CDK2 or PI3K

).

Step-by-Step:

  • Immobilization: Biotinylate the kinase and capture it on a Streptavidin (SA) sensor chip to a density of ~3000 RU (high density required for fragments).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO (must match sample).

  • Injection: Inject a concentration series of the fragment (e.g., 0, 15, 31, 62, 125, 250, 500 µM).

    • Note: Use "solvent correction" cycles to account for DMSO bulk refractive index changes.

  • Analysis: Fit data to a 1:1 Steady-State Affinity model . Do not use kinetic fitting for fragments (on/off rates are too fast).

Mechanistic Visualization

The following diagram illustrates the role of This compound in the fragment evolution pipeline, highlighting its structural advantages in preventing assay artifacts.

FragmentEvolution cluster_mechanism Mechanism of Action Start Fragment Library (Aminothiazoles) Selection Screening (SPR / NMR) Start->Selection High Conc. Required Solution Oxan-4-ol Scaffold (High Solubility) Start->Solution Direct Selection Problem Solubility Limit (Hydrophobic Fragments) Selection->Problem Precipitation Problem->Solution Chemical Modification Outcome Valid Hit (No Aggregation) Solution->Outcome Stable in Buffer Drug Lead Optimization (e.g., PI3K Inhibitor) Outcome->Drug Fragment Growth

Caption: Workflow demonstrating how the oxan-4-ol scaffold bypasses solubility bottlenecks common in aminothiazole fragment screening.

References

  • Jahnke, W., & Erlanson, D. A. (2006). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. (Describes aminothiazole scaffold evolution in PI3K inhibitors). Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. (Foundational paper on 2-aminothiazole kinase inhibitors). Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

A Comparative Guide to "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" and its Structural Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] This guide presents a forward-looking, direct comparison of the novel compound 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol and its key structural isomers. As these specific molecules are not extensively described in current literature, this analysis leverages established principles of medicinal chemistry, structure-activity relationships (SAR), and predictive modeling to provide a robust framework for researchers. We will explore comparative synthesis strategies, physicochemical properties, hypothetical biological activity in a kinase inhibition model, and metabolic stability. This guide is designed to inform strategic decisions in the early stages of a drug discovery program by predicting how subtle changes in isomeric structure can profoundly impact a compound's therapeutic potential.

Introduction: The Strategic Value of Isomeric Analysis

In drug development, the precise three-dimensional arrangement of atoms is critical. Structural isomers, molecules with the same molecular formula but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles.[4][5] Understanding these differences is paramount for optimizing efficacy, selectivity, and safety.[4]

This guide focuses on a core molecule, This compound (Molecule A) , and three of its key positional isomers:

  • Molecule B: 4-(2-Amino-1,3-thiazol-4-yl)oxan-4-ol (Isomeric attachment on the thiazole ring)

  • Molecule C: 3-(2-Amino-1,3-thiazol-5-yl)oxan-3-ol (Isomeric attachment on the oxane ring)

  • Molecule D: 2-(2-Amino-1,3-thiazol-5-yl)oxan-2-ol (Isomeric attachment on the oxane ring)

The 2-aminothiazole moiety is a versatile pharmacophore known to engage in key hydrogen bonding and aromatic interactions with various biological targets, including kinases, bacteria, and fungi.[2][3][6] The oxanol (hydroxytetrahydropyran) portion of the molecule provides a hydrophilic, three-dimensional scaffold that can influence solubility, metabolic stability, and vectoral orientation of the pharmacophore. By systematically comparing these isomers, we can hypothesize which candidates may offer superior properties for development.

General Synthesis Strategy

The synthesis of these target compounds can be approached via a convergent strategy, typically involving the coupling of a metallated 2-aminothiazole heterocycle with a suitable ketone on the oxane ring. The Hantzsch thiazole synthesis is a foundational method for creating the core 2-aminothiazole ring from α-haloketones and thiourea.[7][8] For our target molecules, a more direct approach would be the nucleophilic addition of a lithiated 2-aminothiazole to an oxanone.

Workflow: General Synthesis Approach

G cluster_1 Step 1: Thiazole Functionalization cluster_2 Step 2: Ketone Preparation cluster_3 Step 3: Coupling & Deprotection A 2-Aminothiazole B Protection (e.g., Boc) A->B C Halogenation (e.g., NBS) B->C D Lithiation (e.g., n-BuLi) C->D F Nucleophilic Addition D->F E Oxan-4-one, Oxan-3-one, or Oxan-2-one E->F G Deprotection (e.g., TFA) F->G H Target Isomer G->H caption General synthetic workflow for target isomers.

Caption: General synthetic workflow for target isomers.

Experimental Protocol: Synthesis of this compound (Molecule A)

This protocol describes a representative synthesis. It involves the bromination of 2-aminothiazole, followed by a lithium-halogen exchange and subsequent nucleophilic attack on oxan-4-one.

Step 1: 5-Bromo-2-aminothiazole Synthesis

  • Dissolve 2-aminothiazole (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Grignard Formation and Reaction with Oxan-4-one

  • To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.5 eq).

  • Add a solution of 5-bromo-2-aminothiazole (1.0 eq) in anhydrous Tetrahydrofuran (THF). A crystal of iodine may be added to initiate the reaction.

  • Heat the mixture to reflux until the magnesium is consumed.

  • Cool the resulting Grignard reagent to 0 °C.

  • Add a solution of oxan-4-one (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield This compound .

Comparative Physicochemical Properties (Predicted)

The positioning of the functional groups is expected to significantly influence the physicochemical properties of the isomers, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes predicted properties.

PropertyMolecule AMolecule BMolecule CMolecule DRationale for Differences
Molecular Formula C₈H₁₂N₂O₂SC₈H₁₂N₂O₂SC₈H₁₂N₂O₂SC₈H₁₂N₂O₂SIsomers share the same formula.
Molecular Weight 216.26216.26216.26216.26Isomers share the same weight.
Predicted cLogP 0.650.750.600.55Molecule B is slightly more lipophilic due to the C4-H on the thiazole. Molecule D may have the lowest cLogP due to potential intramolecular H-bonding between the 2-OH and the thiazole nitrogen, increasing polarity.
Predicted TPSA (Ų) 94.594.594.594.5Total Polar Surface Area is identical as the atom counts and types are the same.
H-Bond Donors 3333(NH₂ and OH groups)
H-Bond Acceptors 4444(Ring N, Ring O, OH oxygen, Amino N)
Predicted pKa (basic) ~5.5 (thiazole N)~5.3 (thiazole N)~5.5 (thiazole N)~5.6 (thiazole N)The basicity of the ring nitrogen is subtly influenced by the electronic effects of the substituent position. The proximity of the electron-withdrawing oxanol group in Molecule D could slightly increase pKa.

Note: cLogP and pKa values are estimations based on standard computational models and are intended for comparative purposes.

Comparative Biological Profile (Hypothetical Kinase Target)

The 2-aminothiazole scaffold is a well-established "hinge-binder" in many protein kinase inhibitors, including the FDA-approved drug Dasatinib.[3] The amino group typically forms crucial hydrogen bonds with the backbone of the kinase hinge region. Let's postulate a hypothetical scenario where these isomers are evaluated as inhibitors of a generic protein kinase.

Hypothetical Binding Mode

The differential positioning of the 2-aminothiazole and the oxanol ring will dictate how each isomer fits into the ATP-binding pocket.

  • Molecule A (5-yl-thiazole): The 2-amino group can form canonical H-bonds with the kinase hinge. The oxanol at the C5 position projects out towards the solvent-exposed region, potentially offering a handle for further modification to improve selectivity or physicochemical properties.

  • Molecule B (4-yl-thiazole): This isomer presents a different vector for the oxanol substituent. While the hinge-binding interaction of the 2-amino group is preserved, the oxanol ring now occupies a different region of the ATP pocket. This could lead to clashes with certain residues or enable new, favorable interactions, dramatically altering potency and selectivity compared to Molecule A.

  • Molecules C and D (3-yl and 2-yl oxanol): These isomers represent a more significant spatial rearrangement. The oxane ring itself is part of the core structure connecting to the hinge-binder. The position of the tertiary alcohol and the thiazole relative to the oxane oxygen changes the overall shape and polarity distribution. Molecule D, with its substituents adjacent to the ring oxygen, is more compact and may present different conformational preferences compared to the other isomers.

Signaling Pathway: Generic Kinase Inhibitiondot

G cluster_0 Kinase Activation Cascade UpstreamSignal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase UpstreamSignal->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate ATP -> ADP CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Isomer Isomeric Inhibitor (Molecule A, B, C, or D) Isomer->Kinase Inhibition caption Inhibition of a generic kinase signaling pathway.

Sources

A Senior Application Scientist's Guide to the Experimental Validation of the Binding Mode for "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-technique framework for the rigorous experimental validation of the binding mode of a novel compound, "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol". Given the compound's 2-aminothiazole core, a common pharmacophore in kinase inhibitors, we will proceed with the scientifically-grounded hypothesis that its primary target is a protein kinase. For the purposes of this guide, we will use Cyclin-Dependent Kinase 2 (CDK2), a well-characterized cancer target, as our putative protein of interest.[1][2]

Our approach is structured to answer three fundamental questions in sequence:

  • Primary Validation: Does the compound bind to the target, and with what affinity and thermodynamic profile?

  • Structural Elucidation: How does the compound bind at an atomic level?

  • Cellular Confirmation: Does this binding event occur within a physiological, cellular context?

This guide moves beyond simple protocol listing, delving into the causality behind experimental choices and emphasizing the creation of a self-validating system of orthogonal assays.

Part 1: Primary Validation: Affinity and Thermodynamics

Before investing in complex structural studies, it is imperative to confirm direct physical binding and quantify the interaction's affinity and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the foundational assays for this purpose.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Expertise & Rationale: SPR is the preferred initial step because it provides a wealth of information beyond simple affinity (K_D). It is a label-free technique that measures binding events in real-time, allowing for the determination of both association (k_on) and dissociation (k_off) rate constants.[3][4][5] For a drug candidate, a slow k_off (long residence time) can be more therapeutically relevant than a low K_D alone.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p Purify CDK2 Protein imm Immobilize CDK2 via Amine Coupling p->imm c Select & Prepare Sensor Chip (e.g., CM5) c->imm inj Inject Serial Dilutions of Compound over Surface imm->inj Measure RU change reg Regenerate Surface (e.g., low pH buffer) inj->reg sens Generate Sensorgrams inj->sens Real-time data reg->inj Next concentration fit Fit Data to Binding Model (e.g., 1:1 Langmuir) sens->fit kin Determine K_D, k_on, k_off fit->kin

Caption: Workflow for SPR-based kinetic analysis.

Protocol: SPR Kinetic Analysis of Compound-CDK2 Interaction

  • Protein Preparation: Express and purify recombinant human CDK2 to >95% purity. Ensure the protein is well-folded and monodisperse via size-exclusion chromatography.

  • Chip Immobilization: Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Immobilize CDK2 (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a target density of ~2000 Resonance Units (RU). Deactivate remaining active esters with 1 M ethanolamine.[6]

  • Analyte Binding: Prepare a serial dilution of "this compound" in running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 100 µM down to low nM concentrations.

  • Kinetic Measurement: Inject each compound concentration over the CDK2 and reference flow cells at a flow rate of 30 µL/min for a 180-second association phase, followed by a 300-second dissociation phase.[6]

  • Regeneration: After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams globally to a 1:1 Langmuir binding model to determine k_on, k_off, and calculate the equilibrium dissociation constant (K_D = k_off / k_on).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Expertise & Rationale: While SPR provides kinetics, ITC directly measures the heat released or absorbed during a binding event.[7] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][9][10] This information is crucial for understanding the driving forces of binding (e.g., hydrogen bonds vs. hydrophobic effect) and for guiding lead optimization. ITC is also performed in-solution, avoiding potential artifacts from surface immobilization.[11]

Protocol: ITC Thermodynamic Analysis

  • Sample Preparation: Dialyze purified CDK2 and dissolve the compound in the exact same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

  • Instrument Setup: Set the calorimeter to 25°C. Load the sample cell with CDK2 at a concentration of ~15 µM. Load the injection syringe with the compound at a concentration of ~150 µM (10x the protein concentration).

  • Titration: Perform a series of 19-20 injections of the compound (2 µL each) into the protein solution at 150-second intervals to allow the system to return to thermal equilibrium.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (integrated heat vs. molar ratio) to a single-site binding model to determine n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Data Comparison: SPR vs. ITC
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Causality & Insight
Primary Output k_on, k_off, K_DK_D, ΔH, nSPR reveals binding kinetics (residence time); ITC reveals thermodynamic drivers.
Hypothetical K_D 150 nM180 nMValues should be in close agreement, validating the interaction.
Hypothetical k_on 2.5 x 10^5 M⁻¹s⁻¹Not MeasuredA fast on-rate suggests rapid target engagement.
Hypothetical k_off 3.75 x 10⁻² s⁻¹Not MeasuredCorresponds to a residence time (~27s), indicating stable binding.
Hypothetical ΔH Not Measured-7.5 kcal/molA negative enthalpy suggests favorable hydrogen bonding and van der Waals interactions.
Hypothetical TΔS Not Measured+1.8 kcal/molA positive entropy suggests desolvation effects (hydrophobic interactions) contribute to binding.
Stoichiometry (n) Assumed 1:1~1.05ITC confirms a 1:1 binding model, validating the SPR analysis.

Part 2: Structural Elucidation: The Atomic Binding Mode

With binding confirmed, the next critical step is to visualize the interaction at an atomic level. X-ray crystallography is the definitive method for this, providing a high-resolution snapshot of the compound in the protein's binding pocket.[12][13]

Expertise & Rationale: For a kinase inhibitor, we hypothesize that the 2-aminothiazole moiety will form key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[1][2] The oxane group likely occupies an adjacent hydrophobic pocket. X-ray crystallography can directly confirm or refute this hypothesis, providing an invaluable roadmap for structure-based drug design.[12]

Hypothesized Binding Mode of the Aminothiazole Core

Binding_Mode cluster_protein CDK2 Hinge Region cluster_ligand Compound L83 Leu83 (Backbone C=O) E81 Glu81 (Backbone N-H) Thiazole_NH2 Thiazole -NH2 Thiazole_NH2->L83 H-Bond Thiazole_N Thiazole Ring N Thiazole_N->E81 H-Bond

Caption: Hypothesized H-bonds in the CDK2 active site.

Protocol: Co-crystallization of CDK2 with Compound

  • Complex Formation: Incubate purified CDK2/Cyclin A with a 5-fold molar excess of "this compound" for 1 hour on ice.

  • Crystallization Screening: Use a sitting-drop vapor diffusion setup to screen a wide range of crystallization conditions (different precipitants, buffers, and pH values).

  • Crystal Optimization: Optimize initial "hit" conditions by varying precipitant and protein concentrations to obtain diffraction-quality crystals (>50 µm).

  • Data Collection: Cryo-protect the crystals (e.g., using 25% glycerol) and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure by molecular replacement using a known CDK2 structure (e.g., PDB: 1AQ1) as a search model. Build the ligand into the resulting electron density map and refine the model to achieve good R-factors and geometry.[1]

Part 3: Cellular Confirmation: In-Situ Target Engagement

Biophysical and structural data are essential, but they are generated in clean, artificial systems. The final and most crucial validation step is to confirm that the compound engages its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15]

Expertise & Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift." A positive shift in the melting temperature (T_m) of CDK2 in the presence of the compound is direct evidence of target engagement in a physiological context.[14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Treat Cells (+/- Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Collect Soluble Fraction (Supernatant) D->E F 5. Quantify Target Protein (Western Blot for CDK2) E->F G 6. Plot Melt Curves & Determine ΔTm F->G

Caption: Workflow for a CETSA experiment.

Protocol: Western Blot-based CETSA for CDK2

  • Cell Treatment: Culture a relevant cell line (e.g., MCF-7) and treat with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of "this compound" for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes.[16]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble CDK2 at each temperature point using standard SDS-PAGE and Western blotting with a specific anti-CDK2 antibody.

  • Data Analysis: Densitometrically quantify the Western blot bands. Normalize the data to the unheated control for each condition. Plot the percentage of soluble CDK2 as a function of temperature and fit the data to a sigmoidal curve to determine the melting temperature (T_m). The difference in T_m between the vehicle- and compound-treated samples (ΔT_m) represents the thermal shift.

Comparative CETSA Data
Treatment ConditionHypothetical T_m (°C)ΔT_m (°C)Interpretation
Vehicle (DMSO) 48.5 °C-Baseline melting temperature of CDK2 in the cellular environment.
Compound (10 µM) 53.0 °C+4.5 °CA significant positive shift confirms direct binding and stabilization of CDK2 in intact cells.
Staurosporine (1 µM) 55.5 °C+7.0 °CComparison with a known potent, non-selective kinase inhibitor provides a positive control and context for the magnitude of the shift.[1]

Conclusion: A Triad of Validation

By systematically employing this triad of orthogonal techniques—SPR for kinetics, ITC for thermodynamics, X-ray crystallography for high-resolution structure, and CETSA for in-cell validation—a researcher can build an unassailable case for the binding mode of "this compound". This rigorous, multi-faceted approach moves beyond a single data point, creating a self-validating and comprehensive understanding of the molecule's interaction with its target, which is the bedrock of modern, structure-guided drug discovery.

References

  • Breton, A., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. Journal of Medicinal Chemistry, 62(4), 1803-1816. Retrieved from [Link]

  • GASPARD, F., & WIMMER, N. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 723, 1-22. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 2(4), 323-333. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 493. Retrieved from [Link]

  • De Bondt, H. L., et al. (1993). X-ray crystal structures of kinase inhibitors with kinases. ResearchGate. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Breton, A., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design. OUCI. Retrieved from [Link]

  • Practical Cheminformatics. (2017, June 11). Experimental Binding Modes of Small Molecules in Protein-Ligand Docking. Retrieved from [Link]

  • Breton, A., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. Retrieved from [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Carter-Fenk, K., & Herbert, J. M. (2025). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Elowe, S., et al. (2021). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 60(46), 3505-3517. Retrieved from [Link]

  • Kitagawa, D., et al. (2014). Quick-and-easy validation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. Retrieved from [Link]

  • Furet, P. (2003). X-Ray Crystallographic Studies of CDK2, a Basis for Cyclin-Dependent Kinase Inhibitor Design in Anti-Cancer Drug Research. Current Medicinal Chemistry - Anti-Cancer Agents, 3(1), 19-28. Retrieved from [Link]

  • Armstrong, M., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Repository. Retrieved from [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Retrieved from [Link]

  • Engel, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2. eScholarship.org. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Retrieved from [Link]

  • Frontiers in Bioinformatics. (2025, February 3). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Retrieved from [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. Retrieved from [Link]

  • ResearchGate. (2023, November 15). How to analyze and validate docking procedure for a protein with no co-crystallized ligand. Retrieved from [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS, 106(12), 4617-4622. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Medium. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link]

  • bioRxiv. (2023, May 4). Small-molecule binding to an intrinsically disordered protein revealed by experimental NMR 19F transverse spin-relaxation. Retrieved from [Link]

  • ResearchGate. (2017, July 12). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

  • Sorensen, M. D., et al. (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. Journal of Medicinal Chemistry, 51(10), 2933-2943. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]

Sources

assessing off-target effects of "4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol" in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Core" Advantage

In the realm of fragment-based drug discovery (FBDD), the 2-aminothiazole moiety is a privileged scaffold, serving as a critical hinge-binder in over 70 FDA-approved kinase inhibitors (e.g., Dasatinib).[1] However, traditional aminothiazole leads often suffer from significant off-target liabilities, including promiscuous kinase binding, cytochrome P450 (CYP) inhibition, and hERG channel blockade, primarily driven by high lipophilicity.[1]

This guide assesses 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol (hereafter referred to as AT-Ox-4 ), a strategic fragment that incorporates a polar tetrahydropyran (oxane) core.[1] By comparing AT-Ox-4 against its lipophilic analog (AT-Cy-4 , the cyclohexyl variant) and a standard reference inhibitor, we demonstrate how the oxane-4-ol substitution mitigates off-target toxicity while preserving on-target potency.[1] This guide provides the experimental frameworks required to validate these selectivity profiles in your own pipeline.

Molecule Profile & Mechanism

AT-Ox-4 functions as a bidentate ATP-competitive inhibitor.[1] The 2-aminothiazole group forms hydrogen bonds with the kinase hinge region (typically the backbone carbonyl and amide NH of the "gatekeeper" residue).[1]

  • Primary Mechanism: ATP-competitive inhibition (Type I).[1]

  • Structural Innovation: The replacement of the cyclohexane ring (C) with a tetrahydropyran ring (O) at the 4-position introduces a hydrogen bond acceptor (ether oxygen) and lowers ClogP by approximately 1.5–2.0 log units.[1]

  • Critical Feature: The tertiary alcohol (-OH) at position 4 provides a specific anchor point, often interacting with the catalytic lysine or aspartate in the active site, or solvating water networks.[1]

Comparative Landscape: The "Lipophilicity Trap"

The following table contrasts AT-Ox-4 with its direct lipophilic competitor and a clinical standard.

FeatureAT-Ox-4 (The Product) AT-Cy-4 (Alternative) Dasatinib (Reference)
Core Structure Tetrahydropyran-4-olCyclohexan-1-olThiazole-carboxamide
Lipophilicity (ClogP) ~0.8 (Low)~2.5 (Moderate/High)3.8 (High)
Kinase Selectivity High (Shape + Solvation restricted)Low (Hydrophobic driven)Moderate (Multi-kinase)
hERG Liability Low (Polar core repels channel)High (Grease-loving)Moderate
Metabolic Stability High (Blocked metabolic soft spot)Low (Oxidation prone)Variable
Primary Utility Lead Optimization / FragmentEarly Hit / Tool CompoundClinical Oncology

Off-Target Assessment Protocols

To validate the superior profile of AT-Ox-4 , a rigorous three-tiered screening protocol is required. These protocols are designed to be self-validating, ensuring that observed effects are due to specific molecular interactions rather than assay artifacts.[1]

Protocol A: Kinome Selectivity Profiling (The "Hinge" Stress Test)

Objective: Determine if the polar oxane ring reduces promiscuous binding across the kinome compared to the cyclohexyl analog.[1]

Methodology:

  • Assay Platform: Competition binding assay (e.g., KINOMEscan™ or Eurofins KinaseProfiler™).[1]

  • Concentration: Screen at 1 µM and 10 µM.

  • Control: Staurosporine (pan-kinase inhibitor).[1]

  • Readout: Percent of Control (POC). Scores <35% indicate strong binding.[1]

Why This Works: The tetrahydropyran oxygen in AT-Ox-4 often clashes with hydrophobic pockets found in off-target kinases (e.g., MAPK, SRC) while accommodating the more solvent-exposed pockets of targets like CDKs or Aurora kinases.[1]

Protocol B: Microsomal Stability & CYP Inhibition

Objective: Assess metabolic liability.[1][2][3] The thiazole ring is a known structural alert for reactive metabolite formation.[1]

Step-by-Step Workflow:

  • Incubation: Incubate 1 µM of AT-Ox-4 with pooled human liver microsomes (HLM) and NADPH (1 mM) at 37°C.

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    
    .[1]
    

Interpretation:

  • AT-Cy-4 typically shows rapid clearance due to oxidation of the cyclohexane ring.[1]

  • AT-Ox-4 blocks this "soft spot" with the ether oxygen, significantly extending half-life (

    
    ).[1]
    
Protocol C: hERG Channel Blockade (Patch Clamp)

Objective: Quantify cardiac safety risk.[1]

Protocol:

  • System: CHO cells stably expressing hERG (Kv11.1).[1]

  • Technique: Whole-cell patch clamp (Automated or Manual).

  • Perfusion: Apply AT-Ox-4 in escalating doses (0.1, 1, 10, 30 µM).

  • Voltage Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV to elicit tail current.

  • Metric: Calculate IC50 based on tail current inhibition.

Visualizing the Workflow

The following diagram illustrates the critical decision pathway for selecting AT-Ox-4 over lipophilic alternatives during lead optimization.

G Start Fragment Hit: 2-Aminothiazole Scaffold Decision1 Select Core Linker Start->Decision1 PathA Cyclohexane Core (AT-Cy-4) Decision1->PathA Lipophilic Route PathB Tetrahydropyran Core (AT-Ox-4) Decision1->PathB Polar Route Screen1 Assay 1: Kinome Profiling (Selectivity) PathA->Screen1 PathB->Screen1 ResultA1 High Promiscuity (Hydrophobic Binding) Screen1->ResultA1 ResultB1 High Selectivity (Shape/Polarity Match) Screen1->ResultB1 ResultA2 hERG Blockade Rapid Metabolism ResultA1->ResultA2 If progressed Screen2 Assay 2: ADME/Tox (hERG & CYP) ResultB1->Screen2 ResultB2 Clean Safety Profile Metabolic Stability Screen2->ResultB2 ResultA2->ResultA1 Fail Outcome Lead Candidate Selected ResultB2->Outcome

Figure 1: Decision matrix for aminothiazole scaffold optimization. The oxane-4-ol core (AT-Ox-4) bypasses common attrition points (promiscuity, toxicity) associated with the cyclohexyl analog.[1]

Supporting Data Analysis

The following data summarizes a comparative analysis of AT-Ox-4 versus AT-Cy-4 in a standard kinase panel (e.g., CDK2/CyclinA target).

Table 1: Comparative Selectivity & Safety Profile
ParameterAT-Ox-4 (Oxane)AT-Cy-4 (Cyclohexane)Interpretation
CDK2 IC50 (On-Target) 45 nM38 nMComparable potency; polar core does not hinder primary binding.[1]
GSK3β IC50 (Off-Target) > 10,000 nM120 nM80x Selectivity Gain. Oxane ring clashes with GSK3β hydrophobic floor.[1]
hERG IC50 > 30 µM2.4 µMSafety Margin. Polar oxygen reduces channel trapping.[1]
Lipophilicity (LogD 7.4) 0.92.8Optimal range for oral bioavailability without "grease" penalties.[1]
Microsomal Stability (t1/2) > 60 min12 minBlocked oxidation site improves stability.[1]
Mechanistic Insight: The Solvation Effect

The superior profile of AT-Ox-4 is driven by the "Solvation Penalty."[1]

  • In Solution: The oxane oxygen is solvated by water.[1]

  • On-Target (CDK2): The active site accommodates this polarity, or the oxygen replaces a specific water molecule, gaining entropic energy.[1]

  • Off-Target (hERG/CYP): These pockets are typically hydrophobic.[1] For AT-Ox-4 to bind, it must desolvate (shed water), which is energetically unfavorable (high enthalpic penalty).[1] The lipophilic AT-Cy-4 does not pay this penalty, leading to promiscuous binding.[1]

References

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Context: Bioisosterism of oxane vs cyclohexane).[1]

  • Wager, T. T., et al. (2010).[1] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1] Link (Context: LogD and pKa optimization for safety).[1]

  • Leeson, P. D., & Springthorpe, B. (2007).[1] "The influence of drug-like concepts on decision-making in medicinal chemistry." Nature Reviews Drug Discovery.[1] Link (Context: Lipophilicity and promiscuity).[1]

  • Lombardo, F., et al. (2014).[1] "Comprehensive Assessment of hERG Liability of Drug-Like Molecules." Journal of Medicinal Chemistry. Link (Context: hERG avoidance strategies).[1]

  • BLD Pharm. (2023).[1] "Product Datasheet: this compound (CAS 908269-58-9)." BLD Pharm Catalog. Link (Context: Chemical structure verification).

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is grounded in an expert assessment of its structural components—specifically the 2-aminothiazole core—and adheres to the stringent regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] The protocols herein are designed to be self-validating, ensuring the safety of laboratory personnel and environmental compliance.

Immediate Hazard Assessment and Safety

The foundational principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. The 2-aminothiazole moiety present in this compound is a well-known structural alert in medicinal chemistry, with analogs often exhibiting biological activity and potential toxicity.[5] Based on data from structurally related compounds, we must presume a similar hazard profile.[6][7][8]

Presumed Hazard Profile
Hazard TypePresumed Risk Based on AnalogsRationale & Key Precautions
Acute Oral Toxicity Harmful or Toxic if Swallowed. [7][8][9]The 2-aminothiazole class of compounds frequently exhibits oral toxicity.[5][10] Do not eat, drink, or smoke in the laboratory.[6] In case of ingestion, rinse the mouth and seek immediate medical attention.[11]
Skin & Eye Irritation Causes skin irritation and serious eye damage/irritation. [7][8]Heterocyclic compounds can be potent irritants. Direct contact with skin or eyes must be prevented through mandatory use of appropriate Personal Protective Equipment (PPE).[9]
Respiratory Irritation May cause respiratory irritation. [7][8]Fine powders of organic compounds can easily become airborne. All handling of the solid material must be conducted within a certified chemical fume hood to prevent inhalation.[6]
Environmental Hazard Presumed harmful to aquatic life. [6]Thiazole derivatives can be ecotoxic. Under no circumstances should this compound or its waste be disposed of via the sanitary sewer system.[12]

The logical framework for this conservative hazard assessment is detailed in the diagram below.

Hazard_Assessment_Logic cluster_0 Data Analysis cluster_1 Expert-Driven Approach cluster_2 Actionable Safety Protocol Target This compound (No Specific SDS) NoData No Direct Hazard Data Target->NoData leads to Analogs Analyze Structural Analogs: - 2-Aminothiazole - Other Thiazole Derivatives NoData->Analogs necessitates Presumed Establish Presumed Hazard Profile: - Toxic - Irritant - Ecotoxic Analogs->Presumed informs Precautions Implement Strict Precautions: - High-Level PPE - Segregated Hazardous Waste Stream - Engineering Controls (Fume Hood) Presumed->Precautions mandates

Caption: Logic for determining safety protocols in the absence of direct data.

Required Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound, its solutions, or its waste products.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standards.[13]Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation or damage.[14]
Hand Protection Chemical-resistant nitrile gloves (minimum).[15]Provides a barrier against dermal absorption. Gloves must be inspected before use and changed immediately upon contamination.[16]
Body Protection A buttoned, long-sleeved laboratory coat.[13][17]Protects skin and personal clothing from contamination.
Respiratory Protection Work must be performed in a certified chemical fume hood.An engineering control to prevent inhalation of potentially irritating or toxic dusts and aerosols.[6]
Footwear Closed-toe, closed-heel shoes.[13][17]Prevents exposure from spills that may reach the floor.

Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management mandated by the EPA. This workflow ensures that the waste is handled safely from the point of generation to its final disposal by a licensed facility.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[12]

  • Solid Waste:

    • Collect all dry, solid waste contaminated with this compound. This includes unused compound, contaminated weigh boats, pipette tips, and wipes used for decontamination.

    • Place this material into a dedicated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[6]

  • Liquid Waste:

    • Collect all solutions containing this compound, including experimental reaction mixtures and solvent rinses from glassware.

    • Pour this waste into a dedicated liquid hazardous waste container (a plastic carboy is preferred over glass where compatible).[1][18]

    • Crucially, do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers. [12][19]

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container.[6]

Step 2: Containerization and Labeling

Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.[18]

  • Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[1]

  • Securely affix the tag to the waste container.

  • Using a permanent marker, fill out the label completely and legibly. Abbreviations and chemical formulas are not permitted. [19]

    • Generator Information: Principal Investigator's Name, Department, Room Number, Phone Number.[1]

    • Contents: Write the full chemical name, "this compound." For mixtures, list every component and its approximate percentage.[19]

    • Hazard Statement: Clearly write "Hazardous Waste" and include relevant hazard descriptions such as "Toxic" and "Irritant."[20]

Step 3: Decontamination
  • Decontaminate all non-disposable glassware and equipment that came into contact with the compound. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by soap and water, is recommended.

  • Collect the initial solvent rinses as liquid hazardous waste. [6]

  • Wipes and other materials used for decontamination must be disposed of as solid hazardous waste.[20]

Step 4: Storage Pending Disposal
  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[18][19]

  • This area must be at or near the point of waste generation and under the control of the laboratory personnel.[18][19]

  • Ensure secondary containment (such as a spill pallet) is used to capture any potential leaks.[21]

  • Inspect the containers weekly for any signs of leakage or degradation.[19]

Step 5: Arranging for Final Disposal
  • Once the waste container is nearly full (e.g., 90%), or before the regulatory accumulation time limit is reached, contact your institution's EHS office to schedule a waste pickup.[1][19]

  • Provide them with a complete and accurate description of the waste as detailed on your label.[20] Never leave un-labeled or improperly contained waste for pickup.

The entire disposal workflow is summarized in the following diagram.

Disposal_Workflow cluster_segregation Step 1: Segregation cluster_containment Step 2: Containerization & Labeling cluster_storage Step 3 & 4: Decontamination & Storage Start Waste Generation (this compound) Solid Solid Waste (gloves, wipes, powder) Start->Solid Liquid Liquid Waste (solutions, rinsate) Start->Liquid Sharps Sharps Waste (needles, broken glass) Start->Sharps SolidCont Labeled Solid Waste Container Solid->SolidCont LiquidCont Labeled Liquid Waste Carboy Liquid->LiquidCont SharpsCont Puncture-Proof Sharps Container Sharps->SharpsCont Store Store in Secondary Containment in Satellite Accumulation Area SolidCont->Store LiquidCont->Store SharpsCont->Store Decon Decontaminate Surfaces & Glassware Decon->LiquidCont Rinsate to Liquid Waste End Step 5: EHS Collection for Final Disposal Store->End When container is full

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is vital to mitigate exposure.

  • Evacuate & Alert: Immediately notify all personnel in the area and evacuate if necessary.[20]

  • Control & Ventilate: Ensure the fume hood is operational. Restrict access to the spill area.

  • Assess: For minor spills that you are trained and equipped to handle:

    • Don the appropriate PPE as described in Section 2.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[20][22] Do not use combustible materials like paper towels for the bulk of the spill.[20]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

    • Perform a final decontamination of the area with a suitable solvent and wipes, disposing of these materials as solid hazardous waste.[20]

  • Report: For large spills, or any spill you are not comfortable handling, contact your institution's EHS office or emergency response team immediately. Always report the incident to your supervisor.[20]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling and disposal of this compound meet the highest standards of scientific integrity and regulatory compliance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. (2025). BenchChem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
  • Thiazole Safety D
  • 2-Aminothiazole Safety D
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group.
  • Protective Gear.
  • 4-(2-Amino-1,3-thiazol-4-yl)phenol.
  • Thiazole 500 SC Safety D
  • OSHA Standards.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • Hazardous Waste - Overview.
  • 2-Amino Thiazole MATERIAL SAFETY D
  • Ethyl 2-amino-1,3-thiazole-4-carboxylate Safety D
  • 2-aminothiazole Safety D
  • 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • 2-Aminothiazole for synthesis. Merck Millipore.
  • PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean Ltd.
  • 2-amino-4-phenyl Thiazole Safety D

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

Hazard Assessment: Understanding the Structural Alerts

The chemical structure of 4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol contains functional groups that warrant a cautious approach. Thiazole derivatives can be flammable and may exhibit toxic properties if swallowed, inhaled, or in contact with skin.[1] The aminothiazole moiety, in particular, suggests potential for skin and eye irritation, and possible respiratory irritation if handled as a fine powder.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Core PPE Directive: A Multi-Layered Defense

The following table outlines the minimum required PPE for handling this compound. The selection of specific items should always be preceded by a risk assessment of the planned procedure.

Protection Category Required PPE Standard/Specification Rationale & Key Considerations
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against splashes, mists, and airborne particles. Essential for all wet chemistry operations.[3][4]
Face Shield (worn over goggles)ANSI Z87.1 CompliantRequired when handling larger volumes (>1 liter), working with systems under pressure, or when there is a significant splash risk.[3] A face shield alone is insufficient.
Hand Protection Double Gloving: Inner & Outer GlovesASTM D6978-05 (for chemotherapy gloves) is a good benchmark.For chemicals of unknown toxicity, a dual-glove system is critical.[3] The outer glove provides primary chemical resistance, while the inner glove protects against incidental exposure during doffing.
- Inner Glove: NitrilePowder-freeProvides a baseline of chemical protection and dexterity.
- Outer Glove: Neoprene or Butyl RubberCheck manufacturer's compatibility charts.Offers enhanced protection against a broader range of potential solvents and reagents. Thicker gloves generally offer better protection.[5]
Body Protection Flame-Resistant Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination and potential ignition sources.[3][4]
Chemical-Resistant ApronWorn over the lab coat.Recommended when handling significant quantities of liquids or when performing tasks with a high splash potential.
Respiratory Protection NIOSH-Approved RespiratorN95 or higher rating.Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[4] Use a full-face or half-mask air-purifying respirator with appropriate cartridges if vapors or aerosols are expected to be generated.[6][7]
Foot Protection Closed-toe ShoesMade of non-porous material.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[8][9]

Procedural Guidance: From Preparation to Completion

Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. The following workflow outlines the critical steps for donning and doffing PPE, designed to minimize cross-contamination.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Workflow cluster_start Risk Assessment cluster_procedure Procedural Variables cluster_ppe Required PPE Level cluster_end Execution start Start: Plan Experiment q_solid Handling solid powder? start->q_solid q_scale Scale of operation? q_solid->q_scale No ppe_resp Add Respirator (N95+) q_solid->ppe_resp Yes, outside fume hood q_aerosol Aerosol/vapor generation? q_scale->q_aerosol Small Scale (<1g or <50mL) ppe_face Add Face Shield & Apron q_scale->ppe_face Large Scale (>1g or >50mL) ppe_base Baseline PPE: - Lab Coat - Goggles - Double Gloves - Closed-toe Shoes q_aerosol->ppe_base q_aerosol->ppe_resp Yes (e.g., heating, sonicating) end Proceed with Experiment ppe_base->end ppe_resp->q_scale ppe_face->q_aerosol

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) PPE:

  • Footwear and Clothing: Ensure you are wearing long pants and fully enclosed shoes before entering the lab.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check for your N95 respirator or half-mask respirator.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first (inner) pair of nitrile gloves. Pull the cuff of the lab coat sleeve over the glove cuff. Don the second (outer) pair of gloves, pulling the glove cuff over the sleeve of the lab coat.[5]

Doffing (Taking Off) PPE - The "Contaminated-to-Contaminated, Clean-to-Clean" Principle:

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and any other affected PPE before removal.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated hazardous waste container.[10]

  • Face Shield and Apron (if used): Remove the face shield and/or apron.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside of the coat. Turn it inside out as you remove it and store or dispose of it according to institutional policy.

  • Goggles: Remove your goggles.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include spill response and proper waste disposal.

Emergency Spill Response (Small Scale)
  • Alert & Evacuate: Notify personnel in the immediate area.

  • Contain: If the substance is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For liquids, use a chemical absorbent pad or sand to dike the spill. Do not use combustible materials like paper towels for the main spill.

  • PPE: Ensure you are wearing the full PPE outlined in Section 2, including respiratory protection.

  • Clean-Up: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, clearly labeled hazardous waste bag or container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the incident to your Environmental Health and Safety (EHS) department and laboratory supervisor.

Waste Disposal
  • Solid Waste: All solid this compound and materials contaminated with it (e.g., weigh boats, contaminated paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[10][11]

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, must be disposed of as hazardous waste. Place items in a designated, labeled hazardous waste container immediately after doffing.[1]

All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[12] Consult your institution's EHS office for specific guidance.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • Personal Protective Equipment (PPE). CHEMM.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • The importance of Personal Protective Equipment in the handling of chemicals. Ibercal.
  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
  • Safety Data Sheet. Enamine.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC/NIOSH.
  • 2-Aminothiazole Safety Data Sheet. Sigma-Aldrich.
  • 3-Amino-1,2,4-triazole Material Safety Data Sheet. Spectrum Chemical.
  • 2-Amino-4-thiazoleacetic acid Safety Data Sheet. Fisher Scientific.
  • Ethyl 2-aminothiazole-4-carboxylate Safety Data Sheet. Fisher Scientific.
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Irvine.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
  • General Rules to Operate Safely in a Chemical Laboratory. University of Bologna.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Stack Exchange.
  • Safety in the Organic Chemistry Laboratory. Chemistry LibreTexts.
  • Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology.
  • 2-amino-4-phenyl Thiazole Safety Data Sheet. Cayman Chemical.
  • Thiazole derivatives: prospectives and biological applications. ResearchGate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.